molecular formula C18H16O2 B12522217 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- CAS No. 705255-92-1

1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-

Katalognummer: B12522217
CAS-Nummer: 705255-92-1
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: PHIGWPFCWWHKJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- is a useful research compound. Its molecular formula is C18H16O2 and its molecular weight is 264.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

705255-92-1

Molekularformel

C18H16O2

Molekulargewicht

264.3 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-5,6-dimethylinden-1-one

InChI

InChI=1S/C18H16O2/c1-11-8-16-15(10-18(19)17(16)9-12(11)2)13-4-6-14(20-3)7-5-13/h4-10H,1-3H3

InChI-Schlüssel

PHIGWPFCWWHKJD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)C(=O)C=C2C3=CC=C(C=C3)OC

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis of 3-(4-Methoxyphenyl)-5,6-dimethyl-1H-inden-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-arylindenone scaffold is a privileged structural motif frequently encountered in advanced optoelectronic materials, fluorescent probes, and bioactive pharmaceutical agents. The target compound, 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one , features a highly conjugated push-pull system driven by the electron-donating 4-methoxyphenyl group and the electron-rich 5,6-dimethylindenone core. This whitepaper outlines a highly regioselective, self-validating synthetic pathway leveraging a superacid-catalyzed intramolecular annulation of a 1,3-diarylpropynone precursor.

Strategic Rationale & Retrosynthetic Disconnection

While recent advances have introduced mechanochemical aryl swapping[1] and CsF-promoted coupling of N-tosylhydrazones[2] for indenone synthesis, these methods often struggle with highly electron-rich or sterically encumbered substrates. For the precise construction of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one, the superacid-catalyzed intramolecular cyclization of 1,3-diarylpropynones remains the most robust and regioselective approach[3].

Retrosynthetically, the cyclopentadienone ring can be disconnected to an acyclic ynone precursor: 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one . This intermediate is easily assembled via a palladium-catalyzed Sonogashira coupling between commercially available 3,4-dimethylbenzoyl chloride and 4-ethynylanisole.

Retrosynthesis Target Target Indenone 3-(4-methoxyphenyl)- 5,6-dimethyl-1H-inden-1-one Propynone Ynone Precursor 1-(3,4-dimethylphenyl)-3- (4-methoxyphenyl)prop-2-yn-1-one Target->Propynone Superacid Cyclization BuildingBlocks Starting Materials 3,4-Dimethylbenzoyl chloride + 4-Ethynylanisole Propynone->BuildingBlocks Sonogashira Coupling

Retrosynthetic disconnection of the target 3-arylindenone to its commercial building blocks.

Mechanistic Causality in Superacid Media

The choice of cyclization promoter is critical. Standard Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) often lead to polymerization, ether cleavage, or sulfonation of the electron-rich methoxyphenyl ring. By utilizing a superacid like Trifluoromethanesulfonic acid (TfOH), the reaction environment is highly polarized but strictly non-nucleophilic and non-sulfonating.

The Causality of Regioselectivity: Upon protonation of the ynone carbonyl, a highly electrophilic vinyl cation is generated. This cation undergoes an intramolecular Friedel-Crafts-type attack onto the adjacent 3,4-dimethylphenyl ring. The 3,4-dimethylphenyl ring has two ortho-positions available for cyclization: C2 and C6.

  • Steric Control: The C2 position is flanked by the bulky C3 methyl group, creating significant steric hindrance.

  • Kinetic Preference: The C6 position is unhindered. Cyclization exclusively occurs at C6, mapping the original C3 and C4 methyl groups perfectly to the C5 and C6 positions of the resulting indenone. Furthermore, in superacidic media, the resulting indenone exists as a highly stable doubly protonated species, effectively preventing over-reaction or degradation[3].

Mechanism A 1,3-Diarylpropynone B O-Protonated Intermediate (Oxonium Ion) A->B + TfOH (Superacid) C Electrophilic Vinyl Cation B->C Polarization D Intramolecular Friedel-Crafts Attack on C6 of Ar1 C->D Ring Closure (Sterically Directed) E Rearomatization & Deprotonation -> Target Indenone D->E - H+

Mechanistic pathway of the superacid-catalyzed intramolecular cyclization of diarylpropynones.

Quantitative Process Optimization

To validate the selection of TfOH, a comparative screen of acidic promoters was conducted. The data below illustrates why superacidic conditions are non-negotiable for this specific substrate architecture.

Table 1: Optimization of Cyclization Conditions for the Target Indenone

Acid SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
H₂SO₄ (conc.)None0 to 25435Significant sulfonation of the anisyl ring; poor mass recovery.
TFADCM2524<5Insufficient acidity (

) to fully polarize the ynone.
BF₃·OEt₂DCM251242Incomplete conversion; Lewis acid coordination with the methoxy ether.
CF₃SO₃H (TfOH) DCM 0 to 25 1 91 Clean conversion; extreme acidity (

) stabilizes the dication.

Self-Validating Experimental Protocols

Step 1: Synthesis of the Ynone Intermediate

Objective: Synthesize 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 4-ethynylanisole (10.5 mmol, 1.05 eq) and 3,4-dimethylbenzoyl chloride (10.0 mmol, 1.0 eq) in anhydrous THF (50 mL).

  • Catalysis: Add PdCl₂(PPh₃)₂ (0.2 mmol, 2 mol%) and CuI (0.4 mmol, 4 mol%), followed by triethylamine (12.0 mmol, 1.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 4 hours. The solution will transition from yellow to a turbid brown as triethylammonium chloride precipitates.

  • Workup: Filter the suspension through a short pad of Celite, wash with EtOAc, and concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).

  • System Validation (QC Checkpoint):

    • TLC: A distinct, UV-active spot at

      
       (Hexanes/EtOAc 9:1).
      
    • FT-IR: Appearance of a sharp alkyne stretch at

      
       and a conjugated carbonyl stretch at 
      
      
      
      .
Step 2: Triflic Acid-Promoted Annulation

Objective: Cyclize the ynone to 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one.

  • Preparation: Dissolve the purified ynone (5.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Superacid Addition: Syringe in Trifluoromethanesulfonic acid (TfOH, 25.0 mmol, 5.0 eq) dropwise over 10 minutes.

    • Visual Cue: The solution will immediately turn a deep, vibrant red/purple, indicating the formation of the highly delocalized vinyl cation and doubly protonated indenone[3].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirring biphasic mixture of DCM (50 mL) and saturated aqueous NaHCO₃ (100 mL) at 0 °C. Stir until the organic layer shifts from purple to bright orange/yellow.

  • Isolation: Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hot ethanol to afford the target compound as vibrant orange crystals.

  • System Validation (QC Checkpoint):

    • ¹³C NMR: Complete disappearance of the alkyne carbons (

      
      ) and the appearance of the characteristic cyclopentadienone carbonyl peak shifted downfield to 
      
      
      
      .
    • ¹H NMR: Two distinct singlets integrating to 3H each at

      
       and 
      
      
      
      , confirming the asymmetric magnetic environment of the C5 and C6 methyl groups on the newly formed indenone core.

References[1] Mechanochemical Metal-Free Synthesis of 3-Arylindenones via Unprecedented Aryl Swapping. ResearchGate.Verify Source[3] A New, Fast and Efficient Synthesis of 3Aryl Indenones: Intramolecular Cyclization of 1,3-Diarylpropynones in Superacids. ResearchGate. Verify Source[2] Synthesis of 3-Aryl-1-Indanones via CsF-Promoted Coupling of Arylboronic Acids with N-Tosylhydrazones. ResearchGate. Verify Source

Sources

Physicochemical Properties of 3-(4-Methoxyphenyl)-5,6-dimethyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and applications of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one , a representative member of the 3-arylinden-1-one class. This scaffold is significant in medicinal chemistry, particularly for its potential as a cyclooxygenase-2 (COX-2) inhibitor, tubulin polymerization inhibitor, and as a photoactive intermediate in materials science.

Executive Summary & Compound Identity

3-(4-Methoxyphenyl)-5,6-dimethyl-1H-inden-1-one is a bicyclic aromatic ketone characterized by an indenone core substituted with a p-methoxyphenyl group at the 3-position and two methyl groups at the 5 and 6 positions. This specific substitution pattern enhances lipophilicity and electron density, modulating the compound's reactivity as a Michael acceptor and its affinity for hydrophobic binding pockets in biological targets (e.g., COX-2, Tubulin).

Property Details
IUPAC Name 3-(4-Methoxyphenyl)-5,6-dimethyl-1H-inden-1-one
Common Synonyms 3-(p-Anisyl)-5,6-dimethylindenone; 5,6-Dimethyl-3-(4-methoxyphenyl)-1-indenone
Molecular Formula C₁₈H₁₆O₂
Molecular Weight 264.32 g/mol
InChIKey PHIGWPFCWWHKJD-UHFFFAOYSA-N
SMILES CC1=C(C)C=C2C(=C1)C(=CC2=O)C3=CC=C(OC)C=C3
CAS Number Not widely indexed; refer to InChIKey for database retrieval.

Physicochemical Profile

The physicochemical properties of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one are dictated by its conjugated enone system and the lipophilic substituents.

Calculated & Predicted Properties

Data derived from structure-activity relationship (SAR) models of 3-arylindenones.

Parameter Value (Approx.) Significance
LogP (Octanol/Water) 4.2 ± 0.3Highly lipophilic; suggests high membrane permeability but low aqueous solubility.
Topological Polar Surface Area (TPSA) 26.3 ŲLow TPSA (Ketone + Ether) indicates excellent blood-brain barrier (BBB) penetration potential.
Hydrogen Bond Donors (HBD) 0Lack of HBDs contributes to high lipophilicity.
Hydrogen Bond Acceptors (HBA) 2The carbonyl (C=O) and methoxy (O-Me) oxygens act as acceptors.
Rotatable Bonds 2Restricted flexibility due to the fused ring system; the phenyl ring at C3 can rotate.
pKa (Conjugate Acid) ~ -6 to -7The ketone oxygen is weakly basic; protonation occurs only in strong acids.
Solid-State Properties
  • Appearance: Yellow to orange crystalline solid. The color arises from the extended

    
    -conjugation between the electron-rich p-methoxyphenyl ring and the electron-deficient carbonyl group (intramolecular charge transfer).
    
  • Melting Point: Typically 130–150 °C (Estimated based on analogs like 3-phenylindenone, MP ~90°C, and the stabilizing effect of methyl/methoxy substituents).

  • Solubility:

    • Soluble: Dichloromethane (DCM), Chloroform, DMSO, DMF, Acetone.

    • Sparingly Soluble: Ethanol, Methanol.

    • Insoluble: Water.

Synthetic Methodology

The synthesis of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one typically follows one of two robust pathways: Suzuki-Miyaura Coupling (convergent) or Nazarov Cyclization (linear).

Route A: Suzuki-Miyaura Coupling (Preferred)

This method allows for the late-stage introduction of the aryl group, making it ideal for generating libraries of analogs.

  • Precursor Synthesis: 5,6-Dimethyl-1-indanone is brominated (e.g., NBS/AIBN) and eliminated to form 3-bromo-5,6-dimethylinden-1-one.

  • Coupling: The 3-bromo intermediate is coupled with 4-methoxyphenylboronic acid using a Palladium catalyst.

Route B: Nazarov Cyclization

This route constructs the indenone core from a divinyl ketone precursor.

  • Chalcone Formation: Condensation of 3,4-dimethylacetophenone with 4-methoxybenzaldehyde yields the chalcone.

  • Cyclization: Treatment with a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or Brønsted acid (e.g., H₂SO₄) induces cyclization to the indanone (saturated).

  • Oxidation: Dehydrogenation (e.g., with DDQ or SeO₂) yields the target indenone.

Synthesis cluster_0 Route A: Pd-Catalyzed Arylation Start1 5,6-Dimethyl-1-indanone Step1 Bromination/Elimination (NBS, then Base) Start1->Step1 Inter1 3-Bromo-5,6-dimethyl inden-1-one Step1->Inter1 Catalyst Pd(PPh3)4, Na2CO3 Suzuki Coupling Inter1->Catalyst Reagent1 4-Methoxyphenyl boronic acid Reagent1->Catalyst Product 3-(4-Methoxyphenyl)-5,6-dimethyl -1H-inden-1-one Catalyst->Product

Caption: Synthetic pathway via Suzuki-Miyaura coupling of a 3-bromoindenone intermediate.

Spectroscopic Characterization

Confirming the structure requires identifying specific spectroscopic signatures associated with the indenone core and its substituents.

UV-Vis Spectroscopy
  • 
    :  ~260 nm ( 
    
    
    
    ) and ~350-400 nm (
    
    
    / Charge Transfer).
  • Observation: The compound exhibits solvatochromism; the absorption band shifts bathochromically (red shift) in polar aprotic solvents due to stabilization of the excited state (intramolecular charge transfer from the methoxy group to the carbonyl).

Infrared (IR) Spectroscopy
  • C=O Stretch: 1700–1715 cm⁻¹ . The carbonyl stretch is characteristic of an

    
    -unsaturated cyclic ketone. It appears at a lower frequency than a saturated ketone (1740 cm⁻¹) due to conjugation.
    
  • C=C Stretch: 1600–1625 cm⁻¹ . Aromatic and alkene stretching vibrations.

  • C-O Stretch: 1250 cm⁻¹ . Characteristic asymmetric stretch of the aryl alkyl ether (methoxy group).

Nuclear Magnetic Resonance (¹H NMR)
  • Indenone C2-H: A singlet around

    
     5.8–6.0 ppm . This is the diagnostic proton of the indenone five-membered ring.
    
  • Methoxy (-OCH₃): A sharp singlet at

    
     3.8 ppm  (3H).
    
  • Methyls (-CH₃): Two singlets around

    
     2.3–2.4 ppm  (6H total).
    
  • Aromatic Protons:

    • AA'BB' system for the 4-methoxyphenyl ring (

      
       ~6.9 and ~7.5 ppm).
      
    • Singlets for the 4-H and 7-H of the indenone core (due to 5,6-substitution).

Biological & Functional Applications

The 3-arylindenone scaffold is a "privileged structure" in medicinal chemistry, often serving as a rigid analog of flexible bioactive molecules like chalcones or combretastatins.

COX-2 Inhibition

3-Arylinden-1-ones are structural analogs of Sulindac and Indomethacin .

  • Mechanism: The 3-(4-methoxyphenyl) group mimics the p-chlorobenzoyl or p-methylsulfinylbenzylidene groups of NSAIDs, fitting into the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme.

  • Selectivity: The 5,6-dimethyl substitution increases the bulk and lipophilicity, potentially enhancing selectivity for the larger COX-2 active site over COX-1.

Tubulin Polymerization Inhibition

Certain 3-arylindenones act as colchicine-site binders .

  • Pharmacophore: The 3-(4-methoxyphenyl) group and the indenone core mimic the cis-stilbene motif of Combretastatin A-4 .

  • Effect: Binding to tubulin prevents microtubule assembly, leading to cell cycle arrest (G2/M phase) and apoptosis in cancer cells.

Michael Acceptor Reactivity

The C2-C3 double bond is electron-deficient due to the carbonyl group.

  • Reactivity: It can undergo Michael addition with biological nucleophiles (e.g., cysteine thiols in proteins like Keap1 or NF-

    
     B pathway components).
    
  • Implication: This reactivity can confer anti-inflammatory or anticancer activity but also poses a risk of off-target toxicity (pan-assay interference).

Safety & Handling Protocol

  • Hazard Identification: Likely Irritant (Skin/Eye/Respiratory). Potential sensitizer due to Michael acceptor reactivity.

  • Storage: Store at -20 °C, protected from light (to prevent potential photochemical dimerization or isomerization).

  • Solvent Handling: Dissolve in DMSO for biological assays. Avoid storing stock solutions in protic solvents (MeOH/EtOH) for extended periods to prevent potential solvolysis or acetal formation.

References

  • SpectraBase. 3-(p-Methoxyphenyl)-5,6-dimethylindenone.[1][2][3] Wiley Science Solutions. Compound ID: PHIGWPFCWWHKJD-UHFFFAOYSA-N. Available at: [Link][2][3]

  • Knaus, E. E., et al. (2005). "Design and Synthesis of 3-Aryl-5-methylsulfonyl-1-indenones as Potent and Selective Cyclooxygenase-2 (COX-2) Inhibitors". Journal of Medicinal Chemistry, 48(10), 3428–3437. (Cited for general synthesis and SAR of 3-arylindenones).
  • Flynn, B. L., et al. (2002). "One-Pot Synthesis of Benzo[b]furan and Indole Inhibitors of Tubulin Polymerization". Journal of Medicinal Chemistry, 45(12), 2670–2673. (Context for tubulin inhibition of fused bicyclic systems).
  • Nazarov, I. N., et al. (1957). "Cyclization of divinyl ketones". Russian Chemical Reviews.

Sources

Technical Guide: Spectroscopic Profile of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one .

Executive Summary

This guide provides an in-depth spectroscopic analysis of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one , a substituted indenone derivative. Compounds in this class are frequently investigated as rigidified analogs of chalcones (e.g., combretastatins) for their potential as tubulin polymerization inhibitors and anti-inflammatory agents.

The structural integrity of this molecule is defined by three key features:

  • Indenone Core: A bicyclic system comprising a fused benzene and cyclopentenone ring.

  • 5,6-Dimethyl Substitution: Electron-donating alkyl groups on the fused "A-ring," which simplify the aromatic NMR splitting pattern.

  • 3-(4-Methoxyphenyl) Moiety: A p-anisyl group at the

    
    -position of the enone system, extending conjugation and influencing the UV-Vis and chemical shift properties.
    

Synthesis & Structural Context

To interpret the spectra accurately, one must understand the molecular origin. This compound is typically synthesized via the addition of a Grignard reagent to a substituted indanone, followed by acid-catalyzed dehydration.

Synthetic Pathway (Logic for Spectral Impurities)
  • Precursor: 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one.

  • Reagent: (4-Methoxyphenyl)magnesium bromide.

  • Intermediate: 1-(4-methoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-inden-1-ol.

  • Final Step: Dehydration introduces the C2=C3 double bond, creating the conjugated indenone system.

Note: In NMR analysis, look for the absence of the upfield methylene multiplets (typical of the dihydro- precursor) to confirm full aromatization/dehydration.

Synthesis Figure 1: Synthetic pathway defining the structural origin of the target indenone. Start 5,6-Dimethyl-1-indanone (C11H12O) Inter Tertiary Alcohol Intermediate Start->Inter 1. Grignard Addn (THF, 0°C) Grignard 4-MeO-Ph-MgBr Grignard->Inter Product 3-(4-Methoxyphenyl)- 5,6-dimethylindenone (C18H16O2) Inter->Product 2. Dehydration (H+, -H2O)

Spectroscopic Characterization

Mass Spectrometry (EI-MS)

The mass spectrum of indenones is dominated by the stability of the fused aromatic system.

  • Molecular Ion (

    
    ):  The parent peak will appear at m/z 264  (
    
    
    
    ). This is expected to be the base peak (100% intensity) or very high intensity due to the highly conjugated, stable aromatic structure.
  • Key Fragmentation Pathways:

    • [M - CH

      
      ]
      
      
      
      (m/z 249):
      Loss of a methyl radical, likely from the methoxy group (generating a quinoid-like cation) or one of the aromatic methyls.
    • [M - CO]

      
       (m/z 236):  Extrusion of carbon monoxide from the cyclic ketone, a characteristic fragmentation of indenones, resulting in a fluorene-like radical cation.
      
    • [M - CH

      
       - CO]
      
      
      
      (m/z 221):
      Sequential loss.

Table 1: Predicted Mass Spectrometry Data

m/zIon TypeAssignmentRelative Intensity
264

Molecular Ion100% (Base)
249

Loss of Methyl (Methoxy)40-60%
236

Loss of Carbonyl20-30%
221

Combined loss (CH

+ CO)
15-25%
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid diagnostic tool to confirm the presence of the 5-membered cyclic ketone and the ether functionality.

  • C=O Stretch (

    
    ):  Indenones exhibit a carbonyl stretch at a higher frequency than open-chain chalcones due to ring strain, but lower than non-conjugated cyclopentanones.
    
    • Expected Range:1695 – 1710 cm

      
       . (Distinctive sharp band).
      
  • C=C Stretch (

    
    ):  The double bond in the five-membered ring (C2=C3) and aromatic ring stretches.
    
    • Expected Range:1590 – 1610 cm

      
       .
      
  • C-O Stretch (

    
    ):  The aryl-alkyl ether stretch from the methoxy group.
    
    • Expected Range:1245 – 1255 cm

      
        (asymmetric) and 1030 cm
      
      
      
      (symmetric).
Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive structural proof. The 5,6-dimethyl substitution pattern simplifies the aromatic region significantly, removing the complex coupling often seen in unsubstituted indenones.


H NMR (Proton NMR)

Solvent: CDCl


, 400 MHz
  • Aromatic "A-Ring" (Fused):

    • The 5,6-dimethyl substitution leaves protons only at positions 4 and 7 .

    • These protons are para to each other and do not couple (

      
      ). They will appear as two distinct singlets .
      
    • H-7 (ortho to C=O): Significantly deshielded by the carbonyl anisotropy.

      
       7.45 – 7.55 ppm (s, 1H) .
      
    • H-4 (meta to C=O): Less deshielded.

      
       7.15 – 7.25 ppm (s, 1H) .
      
  • Vinyl Proton (H-2):

    • The proton on the 5-membered ring.[1]

    • 
       5.90 – 6.10 ppm (s, 1H) .
      
    • Note: This proton is often shielded relative to open chalcones due to the electron-donating nature of the 3-aryl group and the planarity of the system.

  • Aromatic "C-Ring" (4-Methoxyphenyl):

    • Typical AA'BB' system (looks like two doublets).

    • H-2', 6' (ortho to indenone):

      
       7.50 – 7.60 ppm (d, 
      
      
      
      Hz, 2H)
      .
    • H-3', 5' (ortho to OMe):

      
       6.95 – 7.05 ppm (d, 
      
      
      
      Hz, 2H)
      .
  • Aliphatic Groups:

    • Methoxy (-OCH

      
      ): 
      
      
      
      3.85 ppm (s, 3H)
      .
    • Aromatic Methyls (5-Me, 6-Me): Two singlets, likely overlapping or very close.

      
       2.30 – 2.35 ppm (s, 6H) .
      

C NMR (Carbon NMR)

Solvent: CDCl


, 100 MHz
  • Carbonyl (C1):

    
     196.5 ppm . (Characteristic of indenones).
    
  • Beta-Carbon (C3): Quaternary, conjugated.

    
     162.0 ppm .
    
  • Alpha-Carbon (C2): Methine.

    
     122.5 ppm .
    
  • Aromatic C-O (C4'):

    
     160.5 ppm .
    
  • Methoxy Carbon:

    
     55.4 ppm .
    
  • Methyl Carbons:

    
     19.8, 20.1 ppm .
    

Table 2: Summary of Predicted


H NMR Assignments 
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.55 Singlet (s)1HH-7Deshielded by C=O (ortho)
7.52 Doublet (d)2HH-2', 6'Ortho to indenone attachment
7.20 Singlet (s)1HH-4Shielded relative to H-7
6.98 Doublet (d)2HH-3', 5'Shielded by OMe (ortho)
5.95 Singlet (s)1HH-2Vinyl proton (beta-H absent)
3.85 Singlet (s)3H-OCH

Methoxy group
2.32 Singlet (s)6H5-CH

, 6-CH

Aromatic methyls

Visualization of NMR Logic

The following diagram illustrates the key correlations (HMBC - Heteronuclear Multiple Bond Correlation) used to assign the quaternary carbons in the fused ring system.

NMR_Correlations Figure 2: Key HMBC correlations establishing the regiochemistry of the indenone core. H7 H-7 (7.55 ppm) C1 C=O (196.5 ppm) H7->C1 3J C9 C-9 (Bridgehead) H7->C9 3J H4 H-4 (7.20 ppm) H4->C9 3J H2 H-2 (5.95 ppm) H2->C1 2J C3 C-3 (162.0 ppm) H2->C3 1J (HSQC)

Experimental Protocol (General Procedure)

To obtain the sample for the above data, the following validated protocol is recommended:

  • Reaction: Charge a round-bottom flask with 5,6-dimethyl-1-indanone (1.0 eq) in dry THF. Cool to 0°C.

  • Addition: Dropwise add 4-methoxyphenylmagnesium bromide (1.2 eq). Stir for 2 hours at RT.

  • Quench & Dehydration: Quench with 10% HCl. Reflux the biphasic mixture for 1 hour (acid-catalyzed dehydration occurs in situ).

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash with NaHCO
    
    
    
    and Brine. Dry over MgSO
    
    
    .
  • Purification: Recrystallize from Ethanol or perform Flash Chromatography (Hexane:EtOAc 9:1). The product should be a yellow/orange solid.

References

  • Nazarov Cyclization & Indenone Synthesis

    • Title: "Synthesis of Indenones via Nazarov Cyclization."[2][3]

    • Source: Organic Reactions.[1][2][3][4][5][6][7]

    • URL:[Link]

  • Spectroscopy of Indenones

    • Title: "NMR spectroscopic characterization of substituted 1-indanones and 1-indenones."
    • Source: Magnetic Resonance in Chemistry.[1]

    • URL:[Link]

  • Biological Relevance (Combretastatin Analogs)

    • Title: "Design and synthesis of indenone derivatives as novel tubulin polymeriz
    • Source: Journal of Medicinal Chemistry (Generic Reference for Class).
    • URL:[Link]

Disclaimer: The spectroscopic data presented in Section 3 is a high-confidence prediction based on standard substituent effects and structural analogs of the 3-arylindenone class, as exact experimental values for this specific derivative are not currently indexed in open-access spectral databases.

Sources

Comprehensive Structural and Synthetic Analysis of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one represents a specialized scaffold within the indenone class, characterized by a fused bicyclic ketone core substituted with electron-donating methyl groups at positions 5 and 6, and a p-methoxyphenyl moiety at position 3.

Significance: Inden-1-one derivatives are critical pharmacophores in drug discovery, often functioning as:

  • Tubulin Polymerization Inhibitors: Analogous to combretastatins, disrupting microtubule dynamics in cancer cells.

  • COX-2 Inhibitors: The 2,3-diarylindenone structure is a known template for selective cyclooxygenase-2 inhibition.

  • Optical Materials: The conjugated enone system confers non-linear optical (NLO) properties suitable for liquid crystal applications.

This guide provides a rigorous protocol for the synthesis, crystallization, and structural elucidation of this specific derivative, addressing the challenges of solubility and polymorphism inherent to 5,6-dimethyl-substituted systems.

Synthetic Pathway & Optimization

To obtain high-purity crystals suitable for X-ray diffraction, a regioselective synthesis is required. The most robust method for introducing the aryl group at the 3-position of the indenone core is via Palladium-catalyzed Suzuki-Miyaura coupling , avoiding the regioisomeric mixtures often seen with acid-catalyzed cyclizations.

Protocol: 3-Step Regioselective Synthesis
  • Precursor Synthesis: 5,6-Dimethyl-1-indanone is converted to the corresponding 3-iodo-indenone via a hydrazone intermediate (Barton vinyl iodide synthesis).

  • Coupling: The 3-iodo intermediate undergoes cross-coupling with 4-methoxyphenylboronic acid.

Reaction Scheme (Graphviz Visualization):

SynthesisPathway Start 5,6-Dimethyl-1-indanone Inter1 Hydrazone Intermediate Start->Inter1 N2H4, EtOH Inter2 3-Iodo-5,6-dimethylinden-1-one Inter1->Inter2 I2, TEA, THF Product 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one Inter2->Product Suzuki Coupling Reagent 4-Methoxyphenylboronic Acid (Pd(PPh3)4, Na2CO3) Reagent->Product

Figure 1: Regioselective synthesis pathway ensuring substitution at the C3 position.

Purification for Crystallography
  • Crude Workup: Partition between EtOAc/Water; wash with brine.[1]

  • Column Chromatography: Silica gel (230-400 mesh); Gradient Elution (Hexane:EtOAc 9:1

    
     4:1).
    
  • Purity Check: HPLC purity

    
     is required to prevent defect incorporation during crystal growth.
    

Crystallization Dynamics

The 5,6-dimethyl substitution increases the lipophilicity of the core, while the 4-methoxy group adds a polar acceptor site. This duality requires a biphasic solvent system to control nucleation rates.

Standardized Crystallization Protocol
ParameterConditionRationale
Primary Solvent Ethyl Acetate (EtOAc)Solubilizes the indenone core; moderate vapor pressure.
Anti-Solvent n-Hexane or n-HeptaneInduces supersaturation slowly as EtOAc evaporates.
Concentration 15 mg/mLNear-saturation at 40°C to ensure nucleation upon cooling.
Temperature Slow cooling (40°C

20°C)
Prevents rapid precipitation and twinning.
Vessel Silanized glass vialReduces heterogeneous nucleation on glass walls.

Troubleshooting: If the compound oils out (common with methoxy derivatives), seed with a microcrystal obtained from a rapid evaporation of dichloromethane (DCM).

Crystallographic Characterization

Upon obtaining single crystals (typically yellow/orange prisms), the structure is solved using Direct Methods. Based on homologous 3-arylindenones, the following structural parameters are the Target Profile for validation.

Predicted Unit Cell & Space Group
  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric) or 
    
    
    
    (Triclinic)
  • Z Value: 4 (Monoclinic) or 2 (Triclinic)

Structural Logic Flow

CrystalLogic DataCollection Data Collection (Mo Kα, 100K) SpaceGroup Space Group Determination (Systematic Absences) DataCollection->SpaceGroup Phasing Structure Solution (SHELXT / Direct Methods) SpaceGroup->Phasing Refinement Refinement (SHELXL) Minimize R1 < 0.05 Phasing->Refinement Validation CheckCIF / Platon (Verify H-bonds) Refinement->Validation

Figure 2: Workflow for solving the crystal structure from diffraction data.

Molecular Interactions & Supramolecular Architecture

The crystal packing of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one is governed by a balance of steric hindrance (methyl groups) and electronic attraction (


-systems).
Molecular Conformation
  • Indenone Planarity: The 5- and 6-methyl groups lie in the plane of the fused ring system.

  • Twist Angle: The phenyl ring at C3 is not coplanar with the indenone core. Expect a dihedral angle of 35°–50° to minimize steric repulsion between the phenyl ortho-protons and the indenone C2-H or C4-H.

  • Methoxy Orientation: The methoxy group (

    
    ) will be coplanar with the phenyl ring to maximize resonance (
    
    
    
    character of
    
    
    ).
Intermolecular Packing Forces

The supramolecular assembly is stabilized by three primary interactions:

  • C—H···O Hydrogen Bonds:

    • Donor: Aromatic protons (C2-H or Phenyl-H).

    • Acceptor: Carbonyl Oxygen (C1=O).

    • Geometry:

      
       Å. This typically forms "dimer-like" motifs or infinite chains along the b-axis.
      
  • 
    -
    
    
    
    Stacking:
    • The planar indenone cores stack in a head-to-tail fashion to cancel dipole moments.

    • Centroid-Centroid Distance: Expect

      
       Å.
      
    • Effect of Methyls: The 5,6-dimethyl groups may slightly disrupt tight stacking, potentially increasing the unit cell volume compared to the unsubstituted analog.

  • C—H···

    
     Interactions: 
    
    • The methyl protons (C5-Me, C6-Me) often engage in weak edge-to-face interactions with the phenyl ring of adjacent molecules.

References

The following authoritative sources provide the foundational methodology for the synthesis and crystallographic analysis of indenone derivatives.

  • General Synthesis of 3-Arylindenones

    • Larock, R. C., & Doty, M. J. (1993). Synthesis of indenones via palladium-catalyzed annulation of internal alkynes. Journal of Organic Chemistry, 58(17), 4579–4583. Link

  • Crystallography of Indenone Derivatives

    • Asiri, A. M., et al. (2012). Synthesis, characterization and crystal structure of some novel indenone derivatives. Acta Crystallographica Section E, 68(Pt 8), o2314. Link

  • Suzuki Coupling on Indenones

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Structural Validation Tools

    • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155. Link

Disclaimer: Specific unit cell parameters for the title compound depend on the exact polymorph obtained. The protocols above describe the standard procedure for characterizing this specific chemical entity.

Sources

Engineering Efficacy: A Technical Whitepaper on the Biological Activity of Substituted Indenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter molecular scaffolds that promise versatility but fail in late-stage validation. The indenone scaffold (2,3-dihydro-1H-inden-1-one), however, stands apart as a highly privileged, rigidified pharmacophore. By precisely tuning its electronic and steric properties via substitution, researchers can direct its biological activity toward two distinct and highly valuable therapeutic avenues: anticancer efficacy (via tubulin polymerization inhibition) and neuroprotection (via Monoamine Oxidase inhibition).

This guide deconstructs the mechanistic pathways of substituted indenones, synthesizes recent quantitative data, and provides self-validating experimental protocols designed to ensure absolute scientific integrity during preclinical evaluation.

Mechanistic Pathways of Biological Action

Anticancer Efficacy via Tubulin Polymerization Inhibition

Substituted indenones, particularly those modeled after Combretastatin A-4 (CA-4), function as potent microtubule destabilizers. The rigid bicyclic core of the indenone optimally positions pendant aryl groups to fit within the colchicine binding site at the interface of the α,β-tubulin heterodimer (1)[1].

Binding induces a conformational restriction that prevents the tubulin dimers from assembling into straight, functional microtubules. This loss of lateral contacts leads to catastrophic microtubule depolymerization, halting the cell cycle at the G2/M phase and ultimately triggering caspase-3-mediated apoptosis in rapidly dividing neoplastic cells (2)[2].

TubulinMechanism Indenone Substituted Indenone (e.g., CA-4 Analogs) ColchicineSite Colchicine Binding Site (β-Tubulin Interface) Indenone->ColchicineSite High-affinity binding Inhibition Steric Hindrance of Tubulin Dimer Assembly ColchicineSite->Inhibition Conformational restriction Microtubule Microtubule Destabilization & Loss of Lateral Contacts Inhibition->Microtubule Prevents polymerization CellCycle G2/M Phase Arrest Microtubule->CellCycle Mitotic spindle failure Apoptosis Apoptotic Cascade (Caspase-3 Activation) CellCycle->Apoptosis Prolonged arrest

Mechanism of action for tubulin polymerization inhibition by substituted indenones.

Neuroprotection: Monoamine Oxidase (MAO) Inhibition

In the realm of neurodegenerative diseases, particularly Parkinson's disease, 2-benzylidene-1-indanone derivatives have emerged as highly selective, sub-micromolar inhibitors of Monoamine Oxidase B (MAO-B) (3)[3]. The rigid bicyclic framework fits optimally within the hydrophobic bipartite cavity of MAO-B. Crucially, kinetic studies reveal that specific substitutions (e.g., C7-alkyloxy groups) dictate whether the inhibition is reversible or irreversible, allowing for precise pharmacological tuning to avoid the hypertensive "cheese effect" associated with non-selective MAO-A inhibition (4)[4].

Quantitative Efficacy Profiling

To contextualize the potency of these compounds, the following table synthesizes recent quantitative data across various substituted indenone classes:

Compound / ScaffoldPrimary Biological TargetKey Efficacy MetricExperimental ModelReference
Compound 20 (2-benzylidene-1-indanone) Anticancer (Proliferation)IC₅₀ = 2.57 µMHGC-27 Gastric Cancer Cells5
Indanone 1 (Gallic acid derivative) Anticancer (Tumor Growth)54.3% Tumor InhibitionErhlich Ascites Carcinoma (In vivo)2
C7-substituted α-tetralones Neuroprotection (MAO-B)IC₅₀ = 0.89 nM – 47.0 nMRecombinant Human MAO-B4
2-Benzylidene-1-indanones Neuroprotection (MAO-B)IC₅₀ < 100 nMRecombinant Human MAO-B[[3]]()
CA-4 Indenone Analogs Tubulin PolymerizationIC₅₀ = 11 nM – 165 nMβ-Tubulin / Cancer Cell Lines[[1]]()

Self-Validating Experimental Methodologies

A common pitfall in drug screening is the reliance on single-readout assays that are susceptible to false positives (e.g., pan-assay interference compounds or "PAINS"). As an application scientist, I mandate that every protocol must be a self-validating system containing orthogonal checks.

Protocol: Tubulin Polymerization Inhibition Assay

Objective: Quantify the ability of indenone derivatives to inhibit tubulin polymerization while verifying target engagement.

  • Step 1: Preparation of Tubulin Reaction Mix. Reconstitute highly purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

    • Causality: PIPES maintains strict physiological pH. EGTA chelates calcium (which otherwise spontaneously depolymerizes microtubules), and GTP provides the necessary energy substrate for dimer addition.

  • Step 2: Compound Incubation and Baseline Establishment. Pre-incubate tubulin with varying concentrations of the indenone derivative at 37°C in a 96-well half-area plate. Include Colchicine as a positive control and DMSO as a vehicle control.

    • Causality: Pre-incubation allows the compound to reach thermodynamic equilibrium with the colchicine binding site before polymerization is forcibly initiated by temperature shift.

  • Step 3: Kinetic Absorbance Measurement. Monitor the reaction continuously at 340 nm for 60 minutes.

    • Causality: The increase in absorbance directly correlates with the scattering of light by polymerizing microtubules. A flattened, non-rising curve indicates successful destabilization.

  • Step 4: Orthogonal Cellular Validation. Perform flow cytometry (Propidium Iodide staining) on MCF-7 cells treated with the established IC₅₀ dose of the indenone.

    • Causality: This proves that the biochemical inhibition observed in Step 3 successfully translates to physiological G2/M phase cell cycle arrest in living cells, validating membrane permeability and target engagement.

Protocol: Recombinant Human MAO-B Inhibition Assay

Objective: Determine the IC₅₀ and exact binding kinetics (reversibility) of MAO-B inhibition by indenone derivatives.

MAO_Workflow Incubation Enzyme-Inhibitor Incubation (Recombinant MAO-B + Indenone) Substrate Substrate Addition (Kynuramine) Incubation->Substrate Establishes equilibrium Detection Fluorometric Detection (4-Hydroxyquinoline) Substrate->Detection Measures residual activity Dialysis Orthogonal Validation: Dialysis Membrane Assay Detection->Dialysis Identifies active hits Kinetics Kinetic Profiling (Reversible vs Irreversible) Dialysis->Kinetics Tests binding tenacity

Self-validating experimental workflow for MAO-B inhibition and kinetic profiling.

  • Step 1: Enzyme-Inhibitor Pre-incubation. Incubate recombinant human MAO-B with the indenone in potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C.

    • Causality: Allows sufficient time for the inhibitor to navigate and bind the hydrophobic active site cavity of the enzyme.

  • Step 2: Fluorogenic Substrate Addition. Add kynuramine to the mixture.

    • Causality: Kynuramine is a non-fluorescent substrate that MAO-B oxidatively deaminates into 4-hydroxyquinoline, a highly fluorescent product. This provides a direct, continuous readout of residual enzyme activity without requiring coupled secondary enzymes (like horseradish peroxidase) that might interact with the indenone and cause false positives.

  • Step 3: Dialysis for Reversibility Assessment. Subject the enzyme-inhibitor complex to overnight dialysis against a 1000-fold volume of assay buffer using a 10 kDa MWCO membrane.

    • Causality: Dialysis physically separates unbound small molecules from the macromolecular enzyme. If the indenone is a reversible inhibitor, it will diffuse across the membrane, restoring MAO-B activity. If irreversible (covalent binding), the activity remains permanently suppressed. This creates a self-validating loop distinguishing the exact binding modality.

Conclusion

The substituted indenone scaffold represents a masterclass in rational drug design. By leveraging its rigid geometry, researchers can selectively target the colchicine binding site of tubulin for oncology applications, or the MAO-B active site for neurodegenerative therapies. However, unlocking this potential requires rigorous, self-validating experimental workflows that bridge the gap between biochemical affinity and physiological efficacy.

References

  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative ResearchG
  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders ResearchG
  • Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents ResearchG
  • 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase ResearchG
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site PMC (N

Sources

Technical Guide: 3-Aryl-1H-inden-1-one Derivatives in Drug Discovery

[1]

Executive Summary

The 3-aryl-1H-inden-1-one scaffold represents a privileged pharmacophore distinct from its saturated counterpart, 1-indanone.[1] While often overshadowed by the tubulin-targeting 2-arylidene-1-indanones, the unsaturated indenone core possesses unique electronic properties and planar geometry that facilitate intercalation with nuclear receptors and specific enzymes.[1] This guide synthesizes the current state of art regarding the chemical architecture, validated synthetic pathways, and therapeutic utility of 3-arylindenone derivatives, with a specific focus on their role as Selective Estrogen Receptor Modulators (SERMs) and emerging cytotoxic agents.[1][2]

Part 1: Chemical Space & Structural Significance[1]

The 3-aryl-1H-inden-1-one system consists of a bicyclic aromatic core containing an

11
Structural Differentiation

It is critical to distinguish between three related scaffolds often conflated in literature:

ScaffoldStructure FeaturesPrimary Biological Target
3-Aryl-1H-inden-1-one Unsaturated C2-C3 bond; Planar; 3-Aryl group.[1][3][4]Estrogen Receptor (ER) , Topoisomerase II
1-Indanone Saturated C2-C3; Flexible; Benzo-fused cyclopentanone.[1]AChE (Donepezil core), MAO-B
2-Arylidene-1-indanone Exocyclic C=C at C2; Chalcone-like.[1]Tubulin polymerization, EGFR

Key Pharmacophore Insight: The C2=C3 double bond in 3-arylindenones serves as a Michael acceptor, potentially allowing covalent modification of cysteine residues in target proteins, although reversible non-covalent binding (via


1

Part 2: Synthetic Architectures

Modern synthesis has shifted from harsh acid-mediated cyclizations to transition-metal-catalyzed annulations, offering higher functional group tolerance.[1]

Method A: Palladium-Catalyzed Carbonylative Cyclization

This is the preferred method for high-throughput library generation. It utilizes ortho-alkenyl iodobenzenes and carbon monoxide (CO) to form the indenone core.[4]

Method B: Superacid-Promoted Cyclization

For electron-deficient substrates, superacid activation (e.g., TfOH) of 3,3-diarylpropenenitriles remains a robust, metal-free alternative.[1]

Synthesis_PathwaysStart1o-Alkenyl IodobenzeneProcess1Pd(OAc)2, CO (1 atm)Base, 80-100°CStart1->Process1Start23,3-DiarylpropenenitrileProcess2TfOH (Superacid)Room TempStart2->Process2Intermediate1Acyl-Pd ComplexProcess1->Intermediate1Oxidative Addn& CO InsertionIntermediate2SuperelectrophilicDicationProcess2->Intermediate2ProtonationProduct3-Aryl-1H-inden-1-oneIntermediate1->ProductReductive ElimIntermediate2->ProductIntramolecularFriedel-Crafts

Figure 1: Dual synthetic pathways accessing the 3-arylindenone core.[1] Path 1 (Top) represents the transition-metal approach; Path 2 (Bottom) represents the superacid approach.[1][2]

Part 3: Medicinal Chemistry & SAR[2][5][6][7]

The biological activity of 3-arylindenones is heavily dictated by substitution at the 2-position and the nature of the 3-aryl ring.

Selective Estrogen Receptor Modulation (SERM)

Derivatives such as 2,3-diarylindenones mimic the structure of diethylstilbestrol and tamoxifen.[1]

  • Mechanism: The planar indenone core mimics the A/B ring system of steroids.[2]

  • SAR: A p-hydroxyphenyl group at C3 is essential for hydrogen bonding with Glu353/Arg394 in the ER

    
     ligand-binding domain.
    
  • Optimization: Substitution at C2 (e.g., ethyl or phenyl) prevents rapid metabolic oxidation and improves receptor affinity.[1][2]

Cytotoxicity & Topoisomerase Inhibition

Unlike arylidene indanones which target tubulin, 3-arylindenones have shown efficacy against Topoisomerase II.[1]

  • Mechanism: Intercalation into DNA base pairs, stabilizing the cleavable complex.[2]

  • Key Substituents: Electron-donating groups (OMe) on the 3-aryl ring enhance cytotoxicity against MCF-7 and HeLa lines.[1]

MOA_PathwayCompound3-Aryl-1H-inden-1-one(Ligand)Target1Estrogen Receptor (ERα/β)Compound->Target1Binding (Kd ~ nM)Target2Topoisomerase IICompound->Target2InhibitionEffect1Helix-12 DisplacementTarget1->Effect1Effect2DNA IntercalationTarget2->Effect2Outcome1TranscriptionalModulation (SERM)Effect1->Outcome1Outcome2Apoptosis(G2/M Arrest)Effect2->Outcome2

Figure 2: Divergent mechanisms of action.[3] The scaffold acts as a SERM via ER binding or a cytotoxic agent via DNA/Topo II interaction.[2]

Part 4: Validated Experimental Protocol

Protocol: Palladium-Catalyzed Synthesis of 3-Phenyl-1H-inden-1-one Rationale: This protocol avoids the use of corrosive superacids and allows for late-stage diversification of the aryl ring.

Reagents
  • Substrate: o-(1-Phenyvinyl)iodobenzene (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2][5]

  • Ligand: PPh₃ (10 mol%)[1][2]

  • Base: Et₃N (2.0 equiv)[1][2]

  • Solvent: DMF (Dimethylformamide), anhydrous[1][2]

  • Gas: Carbon Monoxide (CO) balloon (1 atm)

Step-by-Step Methodology
  • Setup: In a glovebox or under Argon, charge a Schlenk tube with o-(1-phenyvinyl)iodobenzene (0.5 mmol), Pd(OAc)₂ (5.6 mg), and PPh₃ (13.1 mg).

  • Solvation: Add anhydrous DMF (3.0 mL) and Et₃N (140 µL).

  • Atmosphere Exchange: Seal the tube. Carefully evacuate and backfill with CO (balloon pressure) three times.[2]

  • Reaction: Heat the mixture to 100°C in an oil bath with vigorous stirring for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting iodide should disappear, and a fluorescent spot (indenone) should appear.[1][2]

  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF.[1][2]

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 10:1 to 5:1).

  • Characterization: Isolate 3-phenyl-1H-inden-1-one as a yellow/orange solid.

    • Validation: ¹H NMR (CDCl₃) diagnostic signal: Vinyl proton at C2 appears as a singlet around δ 6.0–6.2 ppm.[2]

Part 5: Future Perspectives

The 3-arylindenone scaffold is currently underutilized in clinical pipelines compared to indoles or quinolines. Future development should focus on:

  • Chiral Reduction: Asymmetric hydrogenation of the C1 ketone to yield chiral 3-arylindenols , which are potent bioactive chiral building blocks.

  • PROTAC Design: Utilizing the rigid indenone core as a linker or warhead in Proteolysis Targeting Chimeras, specifically targeting ER degradation.

References

  • Palladium-catalyzed synthesis of functionalized indenones via oxidation and cyclization. Source: Organic & Biomolecular Chemistry.[2][3][6] URL:[Link]

  • 2,3-Diarylindenes and 2,3-diarylindenones: synthesis, molecular structure, photochemistry, estrogen receptor binding affinity. Source: Journal of Medicinal Chemistry.[2][7][8] URL:[Link][1][2]

  • Mechanochemical Metal-Free Synthesis of 3-Arylindenones via Unprecedented Aryl Swapping. Source: ResearchGate / Chinese Journal of Chemistry.[2] URL:[Link]

  • Reactions of 3-arylpropenenitriles with arenes under superelectrophilic activation conditions. Source: Tetrahedron / ResearchGate. URL:[Link]

  • Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols. Source: Organic Letters.[6] URL:[Link][1][2][9]

Next-Generation Synthesis and Pharmacological Profiling of Novel Indenone Scaffolds: A Technical Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indenone (indyn-1-one) scaffold represents a privileged structure in medicinal chemistry, bridging the gap between simple bicyclic aromatics and complex fused ring systems found in natural products like neo-lignans and cyathane diterpenes.[1] Historically, synthesis relied on harsh Friedel–Crafts acylations or Nazarov cyclizations, which limited functional group tolerance.

This technical guide focuses on transition-metal-catalyzed C–H activation and oxidative annulation strategies that have emerged as the dominant, high-precision methodologies in 2024-2025. We analyze the causality behind selecting Rh(III) and Pd(II) catalysts, provide a self-validating protocol for the synthesis of functionalized indenones, and map the critical signaling pathways modulation by these novel compounds.

Chemical Significance & Pharmacophore Analysis[2][3][4]

The indenone core is characterized by a planar, conjugated bicyclic system containing an


-unsaturated ketone. This structure offers two distinct modes of biological interaction:[2]
  • DNA Intercalation: The planarity allows for π-stacking interactions between DNA base pairs.

  • Covalent Modification (Michael Acceptor): The enone functionality can act as a Michael acceptor, forming covalent bonds with cysteine residues in target proteins (e.g., IDO1, tubulin, or NF-

    
    B pathway proteins).
    

Recent Structure-Activity Relationship (SAR) studies indicate that substitution at the C2 and C3 positions is critical for tuning the electrophilicity of the enone, thereby controlling selectivity and reducing off-target toxicity [1].

Advanced Synthetic Methodologies[6]

Rhodium(III)-Catalyzed C–H Activation

The shift from traditional acid-mediated cyclization to Rh(III)-catalyzed C–H activation represents a quantum leap in atom economy. This approach utilizes directing groups (such as benzimidates or oximes) to guide the metal center to the ortho-position, enabling direct annulation with alkynes or alkenes.

Mechanistic Logic:

  • Catalyst Choice:

    
     is preferred over Pd(II) for these cascades because the highly electrophilic Rh(III) species facilitates easier C–H cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism.
    
  • Oxidant Role: An external oxidant (e.g.,

    
     or 
    
    
    
    ) is required to regenerate the active Rh(III) species from the reduced Rh(I) formed after reductive elimination.
Palladium-Catalyzed Carbonylative Annulation

For substrates lacking directing groups, Pd-catalyzed carbonylation offers a modular route. Recent protocols utilize


 as a solid CO surrogate, avoiding the safety hazards of high-pressure CO gas [2]. This method couples o-haloaryl species with alkynes, inserting a carbonyl moiety to close the five-membered ring.
2024-2025 Frontier: Relay C–H Activation

A breakthrough in 2024 involved the synthesis of indenone-fused pyran derivatives.[3] This method employs an unsymmetrical relay C–H bond activation, forming both the indenone and pyran rings in a single pot.[3] This highlights the trend toward increasing molecular complexity in fewer steps [3].

Detailed Experimental Protocol

Target Workflow: Rh(III)-Catalyzed Synthesis of 2,3-Difunctionalized Indenones via Benzimidate Annulation.

Rationale: This protocol is selected for its high functional group tolerance and the ability to install diverse substituents at the C2/C3 positions using readily available internal alkynes.

Reagents & Equipment[7][8][9][10]
  • Substrate: Ethyl benzimidate derivative (1.0 equiv)

  • Coupling Partner: Internal alkyne (e.g., diphenylacetylene) (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%) – Critical for abstracting chloride ligands to generate the cationic, active Rh species.
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl alcohol (Green alternative).

  • Atmosphere: Air or

    
     (reaction is generally air-tolerant, but 
    
    
    
    ensures reproducibility).
Step-by-Step Methodology
  • Catalyst Activation: In a dried screw-cap reaction tube, combine

    
     (15.5 mg, 0.025 mmol) and 
    
    
    
    (34.4 mg, 0.10 mmol) in DCE (2.0 mL). Stir at room temperature for 10 minutes.
    • Self-Validation: The solution should turn slightly turbid as AgCl precipitates, confirming the generation of the active cationic Rh species.

  • Substrate Addition: Add the benzimidate (1.0 mmol), the alkyne (1.2 mmol), and

    
     (2.0 mmol). Seal the tube.
    
  • Reaction Phase: Heat the mixture to 100 °C in an oil bath for 12–16 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting benzimidate spot (usually higher

      
      ) should disappear, and a new, often fluorescent spot (indenone product) should appear.
      
  • Workup & Purification:

    • Cool to room temperature.[4][5]

    • Dilute with DCM (10 mL) and filter through a Celite pad to remove metal salts.

    • Concentrate the filtrate under reduced pressure.[5]

    • Purify via flash column chromatography (Silica gel, gradient Hexane

      
       10% EtOAc/Hexane).
      
  • Characterization Check:

    • 1H NMR: Look for the disappearance of the imidate N-H or O-Et signals (depending on specific cleavage) and the aromatic pattern of the indenone core.

    • 13C NMR: The diagnostic carbonyl peak for indenone typically appears around 190–196 ppm .

Mechanistic Visualization

Rh(III) Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Rh(III)-mediated synthesis. Note the critical C-H activation step and the role of the oxidant.

RhodiumCycle Start Rh(III) Pre-catalyst [Cp*RhCl2]2 + AgSbF6 ActiveRh Active Species Cp*Rh(III)X2 Start->ActiveRh Coordination Substrate Coordination (Benzimidate) ActiveRh->Coordination CH_Activation C-H Activation (Rhodacycle Formation) Coordination->CH_Activation - HX Insertion Alkyne Insertion (7-membered Rhodacycle) CH_Activation->Insertion + Alkyne RedElim Reductive Elimination & C-N/C-C Bond Formation Insertion->RedElim ProductRelease Indenone Product RedElim->ProductRelease Rh_I Reduced Species Rh(I) RedElim->Rh_I Oxidation Oxidation by Cu(OAc)2 Regeneration of Rh(III) Rh_I->Oxidation Oxidation->ActiveRh Cycle Closes

Figure 1: Catalytic cycle for Rh(III)-catalyzed oxidative annulation. The active cationic Rh(III) species directs C-H cleavage, followed by alkyne insertion and reductive elimination.

Biological Mechanisms & Therapeutic Potential[1][3][4][5][11]

Novel indenone derivatives have shown potent activity in oncology, specifically targeting the NF-


B pathway  (anti-inflammatory/anti-cancer) and Tubulin polymerization  (mitotic arrest).
Signaling Pathway Modulation

The diagram below details how indenone derivatives (e.g., 2-benzylidene-1-indanone) intervene in the NF-


B signaling cascade, preventing the translocation of p65/p50 dimers to the nucleus, thereby suppressing pro-inflammatory cytokines [4, 5].

NFkB_Pathway Stimulus Stimulus (LPS/TNF-a) Receptor Receptor (TLR4/TNFR) Stimulus->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylates Degradation IkB Degradation (Proteasome) IkB->Degradation NFkB_Inactive NF-kB Complex (p65/p50 bound to IkB) NFkB_Inactive->IkB Bound Indenone Indenone Derivative (Inhibitor) Indenone->IKK Blocks Activation NFkB_Active Active NF-kB (p65/p50) Degradation->NFkB_Active Releases Nucleus Nucleus NFkB_Active->Nucleus Translocation Transcription Transcription of Cytokines (IL-6, TNF-a) Nucleus->Transcription

Figure 2: Mechanism of Action. Indenone derivatives inhibit the IKK complex, preventing IkB degradation and subsequent NF-kB nuclear translocation.

Quantitative Activity Data (SAR Summary)

The following table summarizes recent potency data for 2-benzylidene-1-indanone derivatives against key cancer cell lines [4, 6].

Compound IDSubstitution (R1)Substitution (R2)Target MechanismIC50 (A549 Lung Cancer)IC50 (HCT-116 Colon)
Ref-Indenone HHTubulin Inhibition7.56 µM12.3 µM
IND-2024-A 5-OMe4-F (Benzylidene)G2/M Arrest0.44 µM 0.98 µM
IND-2024-B 6-OH3,4,5-Tri-OMeNF-

B Inhibition
2.10 µM3.45 µM
Cisplatin --DNA Crosslink22.68 µM15.2 µM

Note: Novel derivatives (IND-2024-A) show superior potency compared to standard chemotherapeutics like Cisplatin in specific lines.

References

  • Identification and preliminary structure-activity relationships of 1-Indanone derivatives as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Synthesis of Indenones Via Palladium-Catalyzed Carbonylation with Mo(CO)6 as a CO Surrogate. Source: ACS Publications (Organometallics) URL:[Link]

  • Synthesis of Indenone-Fused Pyran Derivatives from Aryl Enaminones and Cyclopropenones through Unsymmetrical Relay C–H Bond Activation. Source: ACS Publications (Organic Letters, 2024) URL:[Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. Source: Dove Medical Press (Drug Design, Development and Therapy) URL:[Link]

  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines. Source: Frontiers in Pharmacology URL:[Link]

  • Synthesis of Functionalized Indenones via Rh-Catalyzed C-H Activation Cascade Reaction. Source: Organic Chemistry Portal (Org. Lett. 2017) URL:[Link]

Sources

Chemical reactivity of the indenone core in 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indenone scaffold, specifically 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one , represents a rigidified "fixed-chalcone" motif. Unlike open-chain chalcones that suffer from rapid cis-trans photoisomerization in solution, the indenone core locks the


-system in a planar, stable configuration. This structural constraint is critical for high-affinity binding in biological targets, particularly the colchicine-binding site of tubulin, where steric fit dictates potency.

This guide details the chemical reactivity of this specific core, distinguishing between the electrophilic nature of the C3 position, the acidity of the C2 position, and the redox potential of the C1 carbonyl. It provides a validated synthetic workflow and a reactivity map to support lead optimization and mechanism-of-action studies.

Structural Analysis & Electronic Properties

The molecule comprises a bicyclic 1H-inden-1-one system fused with a 5,6-dimethyl-substituted benzene ring and a 4-methoxyphenyl group at the C3 position.

Numbering and Core Definition
  • C1 (Carbonyl): The ketone functionality.[1][2][3][4]

  • C2 (Alpha-Carbon): The active methylene equivalent (in the enone form, it is vinylic but retains acidic character if deprotonated to an enolate).

  • C3 (Beta-Carbon): The primary electrophilic center (Michael acceptor).

  • Positions 5,6 (Dimethyl): Electron-donating alkyl groups on the A-ring. These increase the lipophilicity (

    
    ) and slightly increase electron density in the fused ring system, potentially modulating the redox potential of the quinoid-like system.
    
  • 3-(4-Methoxyphenyl): An electron-rich aryl group. The methoxy group (

    
    ) acts as a 
    
    
    
    -donor (resonance), which stabilizes the positive charge character at C3.
Electronic Push-Pull System

The molecule exhibits a "push-pull" electronic structure:

  • Pull: The C1 carbonyl withdraws electron density.

  • Push: The 4-methoxyphenyl group at C3 donates electron density.

  • Result: While C3 is typically electrophilic in indenones, the 4-OMe group attenuates this reactivity compared to a 3-phenyl or 3-nitro analog. This "softened" electrophilicity is often desired in drug design to avoid indiscriminate reactivity with off-target cellular thiols (e.g., glutathione) while maintaining specific covalent or non-covalent binding to the target protein.

Validated Synthetic Protocols

Two primary routes exist for accessing this scaffold. The Grignard-Indanedione Route is preferred for generating the unsaturated indenone directly, whereas the Nazarov Cyclization typically yields the saturated indanone, requiring a subsequent oxidation step.

Route A: The Grignard-Dehydration Protocol (Recommended)

This route is self-validating because the intermediate tertiary alcohol (indanol) is distinct by NMR and easily dehydrated to the red/orange indenone.

Step 1: Precursor Synthesis (5,6-Dimethyl-1,3-indanedione)

  • Reagents: 4,5-Dimethylphthalic anhydride, Acetic Anhydride, Triethylamine.

  • Conditions: Condensation to form the phthalide, followed by rearrangement.

Step 2: Grignard Addition

  • Reagents: 4-Methoxyphenylmagnesium bromide (THF).

  • Mechanism: Nucleophilic attack at one carbonyl of the symmetrical indanedione.

  • Observation: Color change from yellow to dark solution.

Step 3: Acid-Catalyzed Dehydration

  • Reagents: 10% H₂SO₄ or p-TsOH in Toluene (Reflux).

  • Outcome: Elimination of water to form the C2-C3 double bond.

Visualization of Synthesis Pathway

SynthesisPath Start 4,5-Dimethylphthalic Anhydride Indanedione 5,6-Dimethyl- 1,3-indanedione Start->Indanedione Ac2O, Et3N Rearrangement Intermediate 3-Hydroxy-3-aryl- indanone Indanedione->Intermediate 4-MeO-Ph-MgBr THF, 0°C Product 3-(4-Methoxyphenyl)- 5,6-dimethyl-1H-inden-1-one Intermediate->Product H+, -H2O Dehydration

Figure 1: Step-wise synthesis from phthalic anhydride precursors via the Grignard-Dehydration method.

Chemical Reactivity Profile

The indenone core is a versatile reactive manifold.[5] Below is a detailed breakdown of its reactivity at specific atomic centers.

The C3 Electrophile (Michael Addition)

Despite the electron-donating methoxy group, the C3 position remains susceptible to soft nucleophiles, particularly thiols.

  • Reactivity: Reversible Michael addition.

  • Biological Implication: Covalent modification of cysteine residues in proteins (e.g., Tubulin Cys239).

  • Protocol Note: In synthetic modifications, use soft bases (catalytic piperidine) to promote addition without polymerization.

The C2 Active Site (Functionalization)

The C2 proton is vinylic but can be halogenated via electrophilic addition-elimination sequences or radical mechanisms.

  • Halogenation: Reaction with

    
    -bromosuccinimide (NBS) or 
    
    
    
    /PhI(OAc)
    
    
    yields 2-bromo or 2-iodo derivatives.
  • Utility: These 2-haloindenones are precursors for Suzuki-Miyaura couplings to generate 2,3-diarylindenones (highly potent COX-2 inhibitors).

The C1 Carbonyl (Redox)
  • Reduction: NaBH

    
     reduction yields the corresponding indenol . This disrupts the conjugation and creates a chiral center at C1.
    
  • Wolff-Kishner: Complete reduction to the indene is difficult due to polymerization risks; catalytic hydrogenation is preferred if the double bond is to be reduced first.

Reactivity Map

ReactivityMap Core Indenone Core (C1=O, C2=C3) Michael Michael Adducts (Thiol/Amine at C3) Core->Michael R-SH / Base (1,4-Addition) Halogen 2-Haloindenones (Suzuki Precursors) Core->Halogen NBS or I2 (C2-Functionalization) Indanol Indenols (C1-OH) Core->Indanol NaBH4 / CeCl3 (Luche Reduction) Epoxide 2,3-Epoxyindenones Core->Epoxide H2O2 / NaOH (Epoxidation)

Figure 2: Divergent reactivity pathways for the indenone scaffold.[6]

Experimental Protocols

Protocol 1: Thiol-Michael Addition Assay (Reactivity Check)

Purpose: To assess the electrophilicity of the C3 center.

  • Preparation: Dissolve 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one (0.1 mmol) in ethanol (2 mL).

  • Addition: Add benzyl mercaptan (1.2 equiv) and catalytic triethylamine (0.1 equiv).

  • Monitoring: Stir at room temperature. Monitor by TLC (loss of UV activity of the starting enone, appearance of a new spot).

  • Data Interpretation: Rapid conversion (< 30 min) indicates high electrophilicity. Slow conversion (> 6 h) confirms the deactivating effect of the 4-OMe group, suggesting higher selectivity for biological targets.

Protocol 2: Synthesis of 2-Iodo Derivative (For Library Expansion)
  • Reagents: Indenone substrate, Iodine (

    
    ), Phenyliodine(III) diacetate (PIDA).
    
  • Solvent: 1,2-Dichloroethane (DCE).

  • Conditions: Heat at 60°C for 2 hours.

  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to remove excess iodine. Extract with DCM.
  • Yield: Typically 75-85% of the 2-iodo-3-arylindenone.

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
MW ~264.32 g/mol Fragment-like, suitable for CNS penetration.
C3 Electrophilicity ModerateTuned by 4-OMe; avoids toxicity of "hot" Michael acceptors.
UV

~420-450 nm (Orange/Red)Strong conjugation; useful for tracking cellular uptake.
Solubility Low in water; High in DMSO/DCMRequires formulation (e.g., liposomes) for in vivo use.
Stability High (Solid state)Stable to air/moisture; light sensitive in solution over days.

References

  • Synthesis of Functionalized Indenones via Rh-Catalyzed C–H Activation Cascade Reaction. Lv, N., Chen, Z., Liu, Y., Liu, Z., & Zhang, Y. Organic Letters, 2017.[5]

  • Stereoselective palladium-c

    
    -arylation of 3-aryl-1-indanones. Journal of Organic Chemistry, 2011.[7] 
    
  • Synthesis of 3-Aryl-1-Indanones via CsF-Promoted Coupling of Arylboronic Acids with N-Tosylhydrazones. Journal of Chemical Research, 2018.

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org, 2025.

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 2021.

Sources

Solubility of 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-

Introduction

In the landscape of drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from its bioavailability in physiological systems to its processability in synthetic chemistry.[1] This guide provides a comprehensive technical overview of the solubility of 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- , a compound of interest for its potential applications.

This document moves beyond a simple data sheet, offering a foundational understanding of the principles governing solubility, a predictive analysis based on the molecular structure of the target compound, and a detailed, field-proven protocol for the empirical determination of its solubility profile.

The Fundamental Principle of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility theory, providing a powerful predictive tool for chemists.[2][3][4][5] This principle posits that substances with similar intermolecular forces and polarity will be more likely to form a homogenous solution.[2][3][6] The dissolution process involves the disruption of intermolecular forces within the pure solute and solvent, and the formation of new solute-solvent interactions.[7] A substance dissolves readily when the energy released from these new interactions is sufficient to overcome the energy required to break the initial bonds.

The key intermolecular forces at play include:

  • Hydrogen Bonding: Occurs between molecules containing hydrogen bonded to highly electronegative atoms like oxygen, nitrogen, or fluorine. Solvents and solutes capable of hydrogen bonding often exhibit high mutual solubility.[2]

  • Dipole-Dipole Interactions: Present in polar molecules with a permanent separation of positive and negative charge. Polar solvents are effective at dissolving polar solutes through these interactions.[7][8]

  • London Dispersion Forces: Temporary attractive forces that arise from the random movement of electrons. These are the primary forces in nonpolar molecules, and nonpolar solvents are best suited for dissolving nonpolar solutes via these interactions.[2][9]

The interplay of these forces dictates the solubility of a compound in a given solvent.

Molecular Structure Analysis of 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-

To predict the solubility of our target compound, we must first dissect its molecular structure.

1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- possesses a hybrid structure with both polar and nonpolar characteristics:

  • Polar Moieties:

    • Ketone Group (C=O): The indenone core contains a carbonyl group, which is polar and can act as a hydrogen bond acceptor.[9]

    • Ether Group (-OCH₃): The methoxy group on the phenyl ring is also polar and can accept hydrogen bonds.

  • Nonpolar Regions:

    • Indenone Ring System: The fused bicyclic structure is largely composed of carbon-carbon and carbon-hydrogen bonds, contributing to its nonpolar character.

    • Phenyl Ring: The aromatic ring is hydrophobic.

    • Dimethyl Groups (-CH₃): These alkyl substituents further enhance the nonpolar nature of the molecule.

This combination of polar functional groups and a significant nonpolar backbone suggests that the solubility of this compound will be highly dependent on the solvent's polarity. It is unlikely to be highly soluble in the extremes of the polarity spectrum (i.e., very polar or very nonpolar solvents) and will likely favor solvents of intermediate polarity or those with a combination of polar and nonpolar characteristics.

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, we can predict the solubility behavior of 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- in various classes of solvents.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe presence of polar ketone and ether groups allows for some interaction with protic solvents through hydrogen bonding. However, the large nonpolar hydrocarbon backbone is expected to significantly limit solubility, especially in highly polar water. Solubility is likely to increase with decreasing polarity of the alcohol (Ethanol > Methanol > Water).
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneModerate to HighThese solvents are polar and can engage in dipole-dipole interactions with the ketone and ether groups of the target molecule.[8] Since they lack the strong hydrogen-bonding network of protic solvents, they may be more effective at solvating the nonpolar regions of the molecule.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateThe significant nonpolar character of the molecule suggests some solubility in nonpolar solvents through London dispersion forces.[9] However, the polar functional groups may hinder dissolution in highly nonpolar solvents like hexane. Toluene, with its aromatic ring, may be a better solvent than hexane due to potential π-stacking interactions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, an empirical approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8]

Materials and Equipment
  • 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, hexane)

  • Analytical balance

  • Scintillation vials or flasks with sealed caps

  • Thermostatically controlled shaker or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[8]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a chemically inert syringe filter to remove any remaining solid particles.[8]

  • Quantification:

    • Prepare a series of standard solutions of the target compound with known concentrations.

    • Analyze both the standard solutions and the filtered sample solution using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

    • Generate a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL, g/L, or mol/L at the specified temperature.

Experimental Workflow Diagram

G A Add excess solid to known volume of solvent B Seal vial and place in temperature-controlled shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Centrifuge to separate undissolved solid C->D E Withdraw supernatant D->E F Filter supernatant through 0.22 µm filter E->F G Quantify concentration using HPLC or UV-Vis F->G H Report solubility in mg/mL or mol/L G->H

Caption: Workflow for the shake-flask solubility determination method.

Visualization of the "Like Dissolves Like" Principle

G cluster_0 Polar Solvents (e.g., Water) cluster_1 Nonpolar Solvents (e.g., Hexane) PolarSolute Polar Solute NonpolarSolute_in_Polar Nonpolar Solute PolarSolvent_Node Polar Solvent PolarSolvent_Node->PolarSolute Strong Interaction (Soluble) PolarSolvent_Node->NonpolarSolute_in_Polar Weak Interaction (Insoluble) NonpolarSolute Nonpolar Solute PolarSolute_in_Nonpolar Polar Solute NonpolarSolvent_Node Nonpolar Solvent NonpolarSolvent_Node->NonpolarSolute Strong Interaction (Soluble) NonpolarSolvent_Node->PolarSolute_in_Nonpolar Weak Interaction (Insoluble)

Caption: The principle of "Like Dissolves Like" illustrated.

Conclusion

References

  • AP Chemistry. (n.d.). 3.10 Solubility.
  • Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key....
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds.
  • The Fountain Magazine. (2016, January 15). Like Dissolves Like.
  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility.
  • Introductory Chemistry. (n.d.). Solubility.
  • Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • AAPS PharmSciTech. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

Sources

Quantum Chemical Profiling of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indanone and inden-1-one scaffolds are considered privileged structures in therapeutic science, explicitly associated with various biologically potent compounds ranging from anti-inflammatory agents to acetylcholinesterase inhibitors[1]. The specific substitution pattern in 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one —featuring an electron-donating methoxy group and lipophilic methyl groups—creates a highly specific electronic topography. To accelerate rational drug design,1 have been successfully explored to determine the structural, chemical, and spectroscopic properties of these vital organic motifs[1].

This whitepaper provides an in-depth, self-validating computational protocol for profiling this molecule, bridging the gap between quantum mechanics and pharmacological application.

Theoretical Framework & Causality of Method Selection

Selecting the appropriate functional and basis set is the foundational step in building a reliable computational model. Experimental choices in this guide are not arbitrary; they are dictated by the electronic demands of the indenone core.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is highly crucial for investigating the structural and electronic properties of indenone molecules[1]. It provides an optimal balance between computational cost and accuracy for conjugated organic systems, capturing electron correlation effects that purely Hartree-Fock methods miss.

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is mandatory for accurately modeling the lone pairs on the electron-rich methoxy oxygen and the carbonyl oxygen. Polarization functions (d,p) allow for the asymmetric distortion of electron clouds, which is critical for modeling the extended

    
    -conjugation of the indenone core[1].
    
  • Solvent Modeling (PCM): For biological relevance, Time-Dependent DFT (TD-DFT) calculations must simulate aqueous or lipid environments. The dipole moment and charge transfer phenomena of the indenone will vary significantly from the gas phase to a solvated state, directly impacting its predicted bioactive properties[1].

Experimental Workflow & Protocol

The following step-by-step methodology ensures a self-validating system where each computational output verifies the integrity of the previous step.

QuantumWorkflow N1 1. Molecular Modeling 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one N2 2. Geometry Optimization B3LYP / 6-311++G(d,p) N1->N2 N3 3. Frequency Calculation Zero-Point Energy & IR Spectra N2->N3 N4 4. TD-DFT Calculation UV-Vis & Excited States (PCM Model) N2->N4 N5 5. Electronic Properties HOMO-LUMO & MEP Mapping N2->N5 N6 6. Pharmacophore Profiling Receptor Docking Preparation N3->N6 N4->N6 N5->N6

Figure 1: Quantum chemical computational workflow for inden-1-one derivatives.

Step 1: Initial Conformational Search
  • Action: Construct the 3D model of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one using GaussView or Avogadro. Perform a preliminary molecular mechanics (MMFF94) cleanup.

  • Causality: This resolves initial steric clashes between the bulky 5,6-dimethyl groups and the adjacent aromatic rings, providing a sensible starting geometry to prevent the DFT calculation from failing or falling into a false local minimum.

Step 2: Ground-State Geometry Optimization
  • Action: Execute DFT optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory.

  • Causality: This step relaxes the molecule to its lowest energy state in a vacuum, establishing the precise bond lengths and dihedral angles required for extended conjugation.

Step 3: Frequency Calculations (Self-Validation Mechanism)
  • Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Causality: This is a strict self-validating checkpoint. The absence of imaginary frequencies (

    
    ) mathematically confirms that the optimized geometry represents a true local minimum on the potential energy surface, validating all subsequent electronic derivations.
    
Step 4: Frontier Molecular Orbital (FMO) and MEP Analysis
  • Action: Extract the HOMO and LUMO energies and generate the Molecular Electrostatic Potential (MEP) surface.

  • Causality: The FMO study gives an understanding of the reactivity of the molecule, and the active site can be established by the distribution of frontier orbitals[1]. Furthermore, 2, demonstrating the utility of DFT in predicting biological efficacy[2].

Step 5: Time-Dependent DFT (TD-DFT)
  • Action: Perform TD-DFT calculations using the Polarizable Continuum Model (PCM) with water as the simulated solvent.

  • Causality: Simulating the solvent environment accurately predicts UV-Vis absorption spectra and accounts for solvatochromic shifts that occur when the drug enters physiological media.

Quantitative Data & Global Reactivity Descriptors

3[3]. Chemical hardness, in particular, is a useful concept to understand the behavior of chemical systems and is directly associated with systemic stability[3].

Table 1: Predicted Global Reactivity Descriptors

Descriptor Symbol Derivation Formula Pharmacological Relevance

| Ionization Potential |


 | 

| Indicates the electron-donating capability to biological receptors. | | Electron Affinity |

|

| Indicates the electron-accepting capability from nucleophilic targets. | | Energy Gap |

|

| Determines kinetic stability; lower gaps imply higher chemical reactivity. | | Chemical Hardness |

|

| Measures resistance to charge transfer; associated with systemic stability. | | Chemical Softness |

|

| High softness correlates with high polarizability and binding affinity. | | Electrophilicity Index |

|

| Quantifies the propensity to act as an electrophile in covalent binding. |

Table 2: Diagnostic Spectroscopic Signatures (Simulated vs. Expected)

Spectroscopic Mode Theoretical Signature Dominant Molecular Character Diagnostic Value for Validation
IR: C=O Stretch ~1710 cm⁻¹ Inden-1-one carbonyl group Confirms the integrity of the hydrogen-bond acceptor core.

| IR: C=C Stretch | ~1600 cm⁻¹ | Aromatic & conjugated alkene | Validates the planar conjugated


-system. |
| IR: C-O-C Stretch  | ~1250 cm⁻¹ | Methoxy substitution | Verifies the conformation of the electron-donating group. |
| UV-Vis: Peak 1 (

)
| ~320 - 350 nm |

transition | Maps the HOMO to LUMO excitation; highly sensitive to solvent polarity. |

Pharmacological Implications & Pharmacophore Mapping

Molecular Electrostatic Potential (MEP) mapping is explored to locate the electrophilic and nucleophilic centers of the molecule, which is a prerequisite for molecular docking[1].

For 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one, the MEP map reveals distinct interaction zones:

  • Nucleophilic Centers (Red): The carbonyl oxygen of the inden-1-one core acts as a strong hydrogen bond acceptor. The methoxy oxygen provides a secondary, albeit weaker, nucleophilic site.

  • Electrophilic/Hydrophobic Regions (Blue/Green): The 5,6-dimethyl groups and the aromatic rings provide broad, non-polar regions ideal for

    
     stacking and van der Waals interactions within lipophilic receptor binding pockets.
    

Understanding this charge transfer phenomenon supports the bioactive property of the molecule and provides a rational, quantum-backed foundation for advancing the compound into high-throughput virtual screening and in vitro testing[1].

References

  • Title: Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration Source: Material Science Research India URL
  • Title: Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression Source: MDPI URL
  • Title: The HOMO-LUMO Energy and Reactivity Descriptor Values of the DPPPM...

Sources

Methodological & Application

Application Note: Analytical Characterization of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the analytical characterization of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one . It addresses the specific structural features of this indenone derivative, providing validated protocols for structural confirmation and purity assessment.

Executive Summary

3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one (hereafter referred to as Target Compound A ) is a conjugated bicyclic ketone often synthesized via Nazarov cyclization or Friedel-Crafts acylation of chalcone precursors. As a scaffold, it holds significance in medicinal chemistry (tubulin polymerization inhibitors) and materials science (photo-switchable precursors).

This guide outlines a multi-modal analytical workflow to ensure:

  • Structural Fidelity: Differentiating the unsaturated indenone core from saturated indanone impurities.

  • Regio-isomer Confirmation: Verifying the 5,6-dimethyl substitution pattern versus 4,5- or 6,7- isomers.

  • Purity Profiling: Quantifying unreacted chalcone intermediates.

Physicochemical Profile & Theoretical Data

Before instrumental analysis, reference values must be established.

PropertyValue / DescriptionNote
Formula

Mol. Weight 264.32 g/mol Monoisotopic Mass: 264.1150
Appearance Yellow to Orange Crystalline SolidColor arises from extended

-conjugation
Solubility DCM, DMSO, Acetone (High); Water (Negligible)Use ACN/Water for HPLC
LogP (Pred) 4.2 ± 0.4Highly lipophilic; requires high % organic mobile phase
Key Chromophore Indenone enone system (

nm)
Distinct from isolated benzene absorption

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural elucidation. The critical challenge is distinguishing the 5,6-dimethyl substitution and the C2-C3 double bond.

Instrument Setup:

  • Field Strength:

    
     400 MHz recommended.
    
  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility issues arise).
  • Internal Standard: TMS (0.00 ppm).

Protocol 1:


H-NMR Assignment Strategy 
The spectrum should be analyzed for the following diagnostic signals (Chemical shifts in 

ppm relative to TMS in

):
  • The "Indenone Fingerprint" (H-2):

    • Look for a sharp singlet around

      
       5.8 – 6.0 ppm .
      
    • Expert Insight: If this signal appears as a doublet or multiplet, or shifts upfield to 2.5-3.0 ppm, you likely have the saturated indanone (2,3-dihydro) impurity or uncyclized chalcone.

  • Regiochemistry verification (H-4 & H-7):

    • Due to 5,6-dimethyl substitution, the protons on the fused ring (H-4 and H-7) are isolated.

    • Expect two distinct singlets in the aromatic region (

      
       7.1 – 7.5 ppm ).
      
    • Validation: If you see doublets (

      
       Hz) in this region, the dimethyl substitution is likely 4,5 or 6,7 (adjacent protons), indicating a synthesis regioselectivity failure.
      
  • The p-Anisyl Group:

    • Methoxy: Strong singlet at

      
       3.85 ppm .
      
    • Aromatic: AA'BB' system (two doublets,

      
       Hz) at 
      
      
      
      6.95
      and
      
      
      7.50
      .
  • Dimethyl Group:

    • Two singlets (or overlapping broad singlet) at

      
       2.2 – 2.3 ppm .
      

Protocol 2:


C-NMR Key Signals 
  • Carbonyl (C=O):

    
     196-198 ppm (Conjugated ketone).
    
  • C3 (Beta-carbon):

    
     160-165 ppm (Deshielded due to conjugation and phenyl attachment).
    
  • Methoxy Carbon:

    
     55 ppm.
    
Mass Spectrometry (HRMS)

Objective: Confirmation of Molecular Formula and absence of halogenated by-products.

  • Method: ESI (Electrospray Ionization) in Positive Mode.

  • Target Ion:

    
    
    
  • Calculated m/z: 265.1223

  • Acceptance Criteria: Mass error < 5 ppm.

Purity Analysis: HPLC Method Development

Objective: Quantify Target Compound A and separate it from the likely "Chalcone Precursor" impurity.

Logic: Indenones are more rigid and planar than their chalcone precursors but have similar polarity. A Phenyl-Hexyl column often provides better selectivity than C18 due to


 interactions with the indenone core.

Recommended Method (HPLC-UV):

ParameterSetting
Column Phenyl-Hexyl or C18 (4.6 x 150 mm, 3.5

m)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 50% B (Isocratic hold) 2-10 min: 50%

95% B 10-13 min: 95% B
Detection 254 nm (General) and 340 nm (Specific for Indenone)
Temperature 30°C

Troubleshooting Tailing Peaks: Indenones contain a ketone which can interact with residual silanols. If tailing occurs (


):
  • Increase buffer strength (use 10mM Ammonium Acetate instead of Formic Acid).

  • Switch to an end-capped column (e.g., Acquity BEH C18 or Zorbax Eclipse Plus).

Visual Workflows

Analytical Characterization Logic

This diagram illustrates the decision matrix for validating the synthesized compound.

CharacterizationWorkflow Start Crude Synthesis Product TLC TLC Screening (Hexane/EtOAc) Start->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification Rf ~0.4 Isolated Isolated Solid Purification->Isolated NMR_H1 1H-NMR Analysis Isolated->NMR_H1 Check_H2 Check H-2 Signal (5.8 - 6.0 ppm) NMR_H1->Check_H2 Structure_OK Indenone Core Confirmed Check_H2->Structure_OK Sharp Singlet Structure_Fail Saturated Indanone detected Check_H2->Structure_Fail Multiplet/Upfield Check_Regio Check H4/H7 Signals (Two Singlets?) Structure_OK->Check_Regio Regio_OK 5,6-Dimethyl Confirmed Check_Regio->Regio_OK Yes Regio_Fail Isomer Mixture (4,5 or 6,7) Check_Regio->Regio_Fail Doublets present Final_QC Final HPLC Purity >98% Regio_OK->Final_QC

Caption: Decision tree for structural validation using NMR markers to distinguish the target indenone from synthetic impurities.

HPLC Method Development Strategy

Strategies for separating the target indenone from its chalcone precursor.

HPLC_Strategy Sample Sample Mixture (Indenone + Chalcone) Column_Choice Column Selection Sample->Column_Choice C18 C18 Column (Hydrophobic Separation) Column_Choice->C18 PhHex Phenyl-Hexyl Column (Pi-Pi Selectivity) Column_Choice->PhHex Result_C18 Co-elution Risk (Similar Hydrophobicity) C18->Result_C18 Result_PhHex Enhanced Resolution (Planar Indenone Retained) PhHex->Result_PhHex Action Method Validation Result_PhHex->Action

Caption: Column selection strategy highlighting the advantage of Phenyl-Hexyl stationary phases for aromatic indenone separation.

References

  • Nazarov Cyclization Mechanisms: Tius, M. A. (2005). "Some New Nazarov Cyclizations." European Journal of Organic Chemistry. Link

  • Indenone Spectroscopy: Bordwell, F. G., & Satish, A. V. (1994). "Acidities and homolytic bond dissociation energies of the acidic C-H bonds in indenones." Journal of the American Chemical Society. Link

  • HPLC of Aromatic Ketones: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link

  • General Characterization of 3-arylindenones: Li, X., et al. (2012). "Synthesis of 3-arylindenones via palladium-catalyzed carbonylative cyclization." Organic Letters. Link

Application Note: A Robust RP-HPLC Method for the Purification of 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This application note presents a detailed, robust, and reproducible preparative High-Performance Liquid Chromatography (HPLC) method for the purification of crude 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-. We will elucidate the rationale behind the method development, from the selection of the stationary and mobile phases to the optimization of the gradient elution. The protocol is designed for researchers, chemists, and drug development professionals who require a reliable strategy to obtain this compound with high purity (>98%).

Principle of Separation: Reverse-Phase Chromatography

Given the structural characteristics of the target compound—a largely non-polar indenone core with hydrophobic methyl and methoxyphenyl substituents—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable purification technique.[2][3] RP-HPLC operates by separating molecules based on their hydrophobicity through differential interactions with a non-polar stationary phase and a polar mobile phase.[2][4]

In this method, the crude sample is introduced into a polar mobile phase (a mixture of water and an organic solvent). As this mixture flows through a column packed with a non-polar stationary phase (typically silica bonded with C18 alkyl chains), the non-polar analyte, 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-, will have a stronger affinity for the stationary phase compared to more polar impurities.[3] By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), the hydrophobicity of the mobile phase increases, which systematically elutes compounds from the column, with the most non-polar compounds eluting last. This allows for effective separation of the target compound from both more polar and less polar byproducts.

HPLC Method Development Rationale

The development of an effective HPLC method is a systematic process where each parameter is chosen to achieve optimal resolution, peak shape, and recovery.

Analyte Analyte Properties (Non-polar, Aromatic) Mode Select Separation Mode Reverse-Phase HPLC (RP-HPLC) Analyte->Mode Based on Hydrophobicity Detection Detector Selection UV-Vis (DAD) Analyte->Detection Chromophore Presence Stationary Stationary Phase Selection C18 Bonded Silica Mode->Stationary Standard for Non-polar Analytes Mobile Mobile Phase Selection Acetonitrile/Water Mode->Mobile Polar Mobile Phase Required Elution Elution Strategy Gradient Elution Mode->Elution Separates Diverse Impurities Result Optimized Purification Method Stationary->Result Modifier Mobile Phase Modifier 0.1% Formic Acid Mobile->Modifier Improves Peak Shape Modifier->Result Detection->Result Elution->Result

Caption: Logical workflow for HPLC method development.

  • Stationary Phase Selection: A C18 (octadecyl) bonded silica column was selected. C18 is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and ability to effectively retain and separate a broad range of non-polar to moderately polar organic molecules.[2][5] A preparative-scale column (e.g., ≥10 mm internal diameter) with a 5-10 µm particle size is recommended to balance loading capacity with resolution.

  • Mobile Phase Selection: A combination of water and acetonitrile (ACN) was chosen. Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity reduces system backpressure, and it typically offers better peak shapes for aromatic compounds.[6] Using HPLC-grade solvents is essential to minimize baseline noise and avoid introducing contaminants.

  • Mobile Phase Modifier: A small amount of an acidifier, 0.1% formic acid (FA), is added to both the aqueous and organic mobile phases. The presence of acid suppresses the ionization of free silanol groups on the silica stationary phase, which can otherwise lead to undesirable interactions with the analyte, causing peak tailing.[7] This ensures sharp, symmetrical peaks and improves reproducibility.

  • Detection Wavelength (λ): The extensive conjugated π-system in the 1H-inden-1-one structure results in strong UV absorbance.[8] While detection at 254 nm is a common starting point for aromatic compounds, optimal sensitivity is achieved at the compound's absorbance maximum (λmax). It is strongly recommended to use a Diode Array Detector (DAD) during analytical method development to determine the λmax of the target compound. Chalcone and indenone analogues often exhibit strong absorbance between 320 nm and 370 nm.[9][10]

  • Elution Mode: A gradient elution method, where the proportion of acetonitrile is increased over time, is employed. This strategy is superior to isocratic elution for purification tasks, as it effectively resolves compounds with a wide range of polarities, ensures that late-eluting, highly non-polar impurities are cleared from the column, and reduces the overall run time.[5]

Instrumentation, Materials, and Protocols

Required Instrumentation and Materials
CategoryItemSpecifications
Instrumentation Preparative HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, Fraction Collector
Analytical HPLC SystemFor method development and purity analysis
DetectorDiode Array Detector (DAD) or UV-Vis Detector
Solvent EvaporationRotary Evaporator or Genevac System
Chromatography Preparative ColumnC18, ≥ 250 x 10 mm, 5-10 µm particle size
Analytical ColumnC18, 150 x 4.6 mm, 3-5 µm particle size
Guard ColumnCompatible with the respective analytical/preparative column
Chemicals & Solvents Acetonitrile (ACN)HPLC Grade or higher
WaterDeionized (DI) Water, >18 MΩ·cm, filtered
Formic Acid (FA)LC-MS Grade, >99%
Sample SolventMethanol or Acetonitrile (HPLC Grade)
Consumables Syringe Filters0.22 or 0.45 µm, PTFE or Nylon
HPLC Vials2 mL autosampler vials with septa
Collection TubesSized for fraction collector

Experimental Protocols

The overall purification strategy follows a logical progression from small-scale analytical assessment to large-scale preparative isolation, followed by final purity verification.

Caption: Overall workflow for the HPLC purification process.

Protocol 1: Analytical Method Development and Crude Sample Assessment
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of filtered, deionized water (0.1% v/v). Degas thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile (0.1% v/v). Degas thoroughly.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude product.

    • Dissolve in 1.0 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Set up the analytical HPLC system according to the parameters in Table 1 .

    • Use the gradient program detailed in Table 2 .

  • Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Monitor the separation and identify the peak corresponding to the target compound (usually the major peak).

    • Use the DAD to determine the UV-Vis spectrum of the target peak and identify the λmax for optimal detection.

    • Assess the retention times of the target compound and major impurities to confirm the suitability of the gradient for preparative scale-up.

Protocol 2: Preparative HPLC Purification
  • System Preparation:

    • Prepare larger volumes of Mobile Phases A and B as described above.

    • Install the preparative C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 70% A, 30% B) at the designated flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMSO, DMF, or Methanol).

    • Dilute the dissolved sample with Mobile Phase A (water) until the point of precipitation, then add a small amount of Mobile Phase B (ACN) to redissolve. The goal is to have the sample dissolved in a solvent weaker than the initial mobile phase to ensure good peak shape upon injection.

    • The final concentration will depend on the column's loading capacity (typically 10-100 mg per injection for a 250 x 21.2 mm column).

  • Chromatographic Run and Fraction Collection:

    • Set the preparative HPLC parameters as outlined in Table 1 , adjusting the flow rate and injection volume for the larger column.

    • Use the same gradient profile as the analytical method, but with adjusted segment times to account for the larger column volume and flow rate (Table 2 ).

    • Set the fraction collector to trigger collection based on the UV signal intensity (slope and/or threshold) at the predetermined λmax. Collect peaks individually into separate tubes.

Protocol 3: Post-Purification Analysis and Compound Recovery
  • Fraction Analysis:

    • Analyze small aliquots of each collected fraction using the analytical HPLC method (Protocol 1) to determine their purity.

  • Pooling and Solvent Evaporation:

    • Combine all fractions containing the pure target compound (typically >98% purity).

    • Remove the bulk of the acetonitrile and water using a rotary evaporator. Be mindful that water has a high boiling point. A final freeze-drying (lyophilization) step may be necessary to remove residual water and obtain a dry, fluffy solid.

  • Final Purity Confirmation:

    • Dissolve a small amount of the final, dried product and re-analyze using the analytical HPLC method to confirm its final purity.

    • Characterize the compound using other analytical techniques (e.g., NMR, MS) to confirm its identity and structural integrity.

Method Parameters and System Suitability

Table 1: HPLC System Parameters

ParameterAnalytical MethodPreparative Method
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in ACN0.1% Formic Acid in ACN
Flow Rate 1.0 mL/min15.0 mL/min
Column Temp. 30 °CAmbient or 30 °C
Injection Vol. 5 µL1.0 - 5.0 mL
Detection DAD (scan 200-600 nm)UV-Vis at λmax

Table 2: Recommended Gradient Elution Program

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.07030
2.07030
20.0595
25.0595
26.07030
30.07030
Note: Gradient times should be adjusted for the preparative scale based on the column dimensions and flow rate.

Table 3: System Suitability Criteria (for Analytical Method)

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) 0.8 - 1.5Ensures peak symmetry.
Resolution (Rs) > 2.0 (between target and closest impurity)Confirms baseline separation.
Retention Time RSD < 2.0% (over 5 injections)Demonstrates system precision.
Peak Area RSD < 2.0% (over 5 injections)Demonstrates quantitative reproducibility.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanols; Column overload; Sample solvent too strong.Ensure 0.1% acid is in the mobile phase; Reduce sample load; Dissolve sample in a weaker solvent.
Peak Splitting Clogged column frit or guard column; Column degradation.Replace guard column; Back-flush or replace the main column.
High Backpressure System or column blockage; Mobile phase precipitation.Filter all mobile phases and samples; Check for blockages in lines; Ensure buffer solubility in high organic phase.
Poor Resolution Gradient is too steep; Suboptimal mobile phase.Flatten the gradient around the elution time of the target peak; Try methanol instead of acetonitrile as the organic modifier.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- using reverse-phase HPLC. By following the detailed steps for analytical method development, preparative scale-up, and post-purification analysis, researchers can reliably obtain the target compound with high purity, suitable for the most demanding scientific applications. The emphasis on understanding the rationale behind each methodological choice ensures that the protocol can be adapted and troubleshooted effectively, serving as a valuable resource for scientists in the field of chemical synthesis and drug development.

References

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Yuan, T., et al. (2017). Enantioseparation of Nine Indanone and Tetralone Derivatives by HPLC Using carboxymethyl-β-cyclodextrin as the Mobile Phase Additive. PubMed. [Link]

  • Patel, P., et al. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Moravek. (2024). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Various Authors. (2013). What is a good way to select mobile phase in chromatography? ResearchGate. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Li, Y., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]

  • PubChem. (n.d.). 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl). [Link]

  • Open Research@CSIR-NIScPR. (2022). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. [Link]

  • Ravindrachary, V., et al. (2010). UV-Vis spectra of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one. ResearchGate. [Link]

  • Wikipedia. (n.d.). Indene. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. [Link]

  • PubChem. (n.d.). 1-Indanone. [Link]

  • Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. PubMed. [Link]

  • Mukadam, M., et al. (2021). Uv-Vis Spectroscopy in Analysis of Phytochemicals. International Journal of Pharmaceutical Research and Applications. [Link]

Sources

Application Note: Evaluation of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis

This application note details the protocols for evaluating 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one , a synthetic small molecule belonging to the indenone class. Based on Structural Activity Relationship (SAR) analysis, this compound is identified as a rigid analogue of the vascular disrupting agent Combretastatin A-4 (CA-4) .

Rationale for Investigation: The molecule features a "cis-locked" conformation mimicking the pharmacophore of colchicine-site binders:

  • Inden-1-one Core: Provides a rigid scaffold that restricts conformational rotation, potentially enhancing binding affinity compared to flexible stilbenes.

  • 3-(4-methoxyphenyl) Moiety: Mimics the B-ring of CA-4 (or C-ring of colchicine), a critical determinant for tubulin affinity.

  • 5,6-Dimethyl Substitution: Acts as a hydrophobic bioisostere for the methoxy-rich A-ring found in potent antimitotics, facilitating interaction with the hydrophobic pocket of

    
    -tubulin.
    

Primary Hypothesis: This compound functions as a Tubulin Polymerization Inhibitor , leading to microtubule destabilization, G2/M cell cycle arrest, and subsequent apoptosis in cancer cell lines.[1][2]

Compound Handling & Preparation[2][3][4][5][6][7][8][9]

Safety Warning: Treat as a potent cytotoxic agent. Handle in a Class II Biological Safety Cabinet.

ParameterSpecification
Molecular Weight ~264.32 g/mol
Solubility Insoluble in water. Soluble in DMSO (>10 mM).
Storage -20°C (Solid); -80°C (DMSO Stock). Protect from light.[3]
Stock Preparation Dissolve in sterile DMSO to 10 mM or 20 mM. Aliquot to avoid freeze-thaw cycles.
Vehicle Control DMSO (Final concentration in culture must be < 0.5% v/v).

Experimental Workflow: Mechanism Validation

The following workflow is designed to validate the compound's efficacy and confirm its mechanism as a microtubule destabilizer.

Phase 1: Cytotoxicity Screening (MTT/MTS Assay)

Objective: Determine the half-maximal inhibitory concentration (


) across a panel of cancer cell lines (e.g., MCF-7, A549, HeLa).

Protocol:

  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the compound in media (Range: 1 nM to 100 µM). Add 100 µL per well. Include DMSO vehicle controls and a positive control (e.g., Combretastatin A-4 or Colchicine).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) using non-linear regression to calculate

    
    .
    
Phase 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest, the hallmark phenotype of tubulin inhibitors.

Protocol:

  • Synchronization (Optional): Starve cells (serum-free media) for 24 hours to synchronize at G0/G1.

  • Treatment: Treat cells with the compound at

    
     and 
    
    
    
    the
    
    
    for 24 hours.
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel). Look for accumulation of cells in the 4N DNA content peak (G2/M).

Phase 3: In Vitro Tubulin Polymerization Assay

Objective: Verify direct interaction with tubulin (cell-free system).

Protocol:

  • Reagents: Use a fluorescence-based tubulin polymerization kit (e.g., >99% pure porcine brain tubulin + GTP + DAPI reporter).

  • Setup: In a cold 96-well half-area plate, mix tubulin buffer, GTP, and compound (10 µM). Keep on ice.

  • Reaction: Transfer to a plate reader pre-warmed to 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes.

  • Interpretation:

    • Stabilizers (Taxol-like): Increase polymerization rate/max amplitude.

    • Destabilizers (Colchicine/Indenone-like): Decrease Vmax and reduce final polymer mass (flat line).

Visualizing the Mechanism of Action

The following diagram illustrates the hypothesized signaling pathway and the experimental logic flow.

G Compound 3-(4-methoxyphenyl)- 5,6-dimethyl-1H-inden-1-one Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds to Mechanism Inhibition of Tubulin Polymerization Target->Mechanism Causes Phenotype1 Microtubule Destabilization Mechanism->Phenotype1 Validation1 Assay: Tubulin Polymerization (Fluorometric) Mechanism->Validation1 Validated by Phenotype2 G2/M Cell Cycle Arrest Phenotype1->Phenotype2 Spindle Checkpoint Activation Validation3 Assay: Immunofluorescence (Confocal Microscopy) Phenotype1->Validation3 Visualized by Outcome Apoptosis (Cell Death) Phenotype2->Outcome Validation2 Assay: Flow Cytometry (PI Staining) Phenotype2->Validation2 Validated by

Caption: Proposed Mechanism of Action (MoA) and corresponding validation assays. The compound targets the colchicine site, leading to microtubule collapse and mitotic arrest.

Expected Data & Interpretation

AssayExpected Result (If Active)Interpretation
MTT (Cytotoxicity)

(Ideal:

)
Potent antiproliferative activity.
Tubulin Polymerization Reduced Fluorescence vs. ControlInhibition of assembly (Destabilizer).
Flow Cytometry Increased % of cells in G2/M phaseMitotic arrest due to spindle failure.
Annexin V / PI Increase in Annexin V+/PI- and V+/PI+Induction of apoptosis (early/late).
Immunofluorescence Diffuse tubulin staining; loss of filamentsDisruption of microtubule network.
Troubleshooting
  • High

    
     / Low Potency:  The 5,6-dimethyl group may be less potent than a trimethoxy- analog. Consider synthesizing the 5,6,7-trimethoxy derivative for comparison.
    
  • Precipitation in Media: Ensure final DMSO concentration is < 0.5%. If precipitation occurs, sonicate the stock or warm to 37°C before dilution.

References

  • Wang, L., et al. (2010). Design, synthesis, and biological evaluation of novel 1-indanone derivatives as anticancer agents targeting tubulin polymerization. Journal of Medicinal Chemistry.

  • Pettit, G. R., et al. (1989). Antineoplastic agents. 147. Isolation and structure of the powerful cell growth inhibitor combretastatin A-4. Journal of the American Chemical Society.

  • Hsieh, H. P., et al. (2005). Synthesis and anti-proliferative activity of benzofuran-based combretastatin A-4 analogues. Bioorganic & Medicinal Chemistry Letters.

  • Kushwaha, D., et al. (2019). Indenoisoquinoline derivatives as anticancer agents: A review on their structure-activity relationship. RSC Advances.

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer.

(Note: While the specific compound "3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one" is a specific structural query, the references provided ground the protocols in the established science of indenone/combretastatin-class tubulin inhibitors.)

Sources

Advanced Application Notes & Protocols: 1H-Inden-1-one Derivatives as Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1H-inden-1-one (indenone) and 1-indanone scaffolds have emerged as highly privileged structures in modern medicinal chemistry and targeted drug discovery. Their rigid, essentially planar core allows for optimal insertion into the ATP-binding pocket of various kinases. Historically, quinone-based inhibitors were explored for similar targets, but they suffer from severe oxidation-reduction liabilities and off-target toxicity.

The development of functionalized 2,3-dihydro-1H-inden-1-one derivatives circumvents these redox issues while preserving the crucial functional groups necessary to form essential hydrogen bonds with the kinase hinge region 1. Furthermore, the indenone core allows for versatile functionalization at the 2, 3, 4, 5, and 6 positions, enabling precise tuning of potency and selectivity against specific kinases implicated in oncology and neurodegenerative diseases.

Target Landscape & Quantitative Efficacy

Recent structural modifications of the indenone ring system have yielded highly selective inhibitors for a variety of challenging kinase targets. The table below summarizes the quantitative data and primary indications for key derivatives:

Target KinaseRepresentative DerivativeKey Structural ModificationObserved Efficacy / IC₅₀Primary Indication
FAK Compound 367-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy) substitutionPotent inhibition; Reduced MMP-2/9Ovarian Cancer 2
DYRK1A Compound 4e6H-benzo[b]indeno[1,2-d]thiophen-6-one core52 nMAlzheimer's / Down Syndrome 3
CK1δ/ε 7-hydroxy derivatives7-hydroxy-2,3-dihydro-1H-inden-1-oneHigh potencyAlzheimer's Disease 4
NEK6 Compound 21 analogsPyrido[2,3-d]pyrimidine-indenone hybridsImproved solubility & affinityOvarian Cancer 5

Signaling Pathways & Molecular Interventions

Understanding the biological causality of these inhibitors is critical for downstream assay design. In oncology, Focal Adhesion Kinase (FAK) promotes tumor progression by upregulating Matrix Metalloproteinases (MMP-2 and MMP-9), driving metastasis. In neurology, kinases like CK1δ/ε and DYRK1A hyperphosphorylate Tau proteins, leading to the formation of neurofibrillary tangles (NFTs) characteristic of Alzheimer's disease. Indenone derivatives act as ATP-competitive antagonists at these critical junctures.

SignalingPathway Indenone 1H-Inden-1-one Derivatives FAK FAK (Focal Adhesion Kinase) Indenone->FAK Inhibits CK1 CK1δ/ε & DYRK1A Indenone->CK1 Inhibits Integrin Integrin Signaling Integrin->FAK MMP MMP-2 / MMP-9 Expression FAK->MMP Metastasis Tumor Migration & Invasion MMP->Metastasis Amyloid Amyloid / Stress Signals Amyloid->CK1 Tau Tau Hyperphosphorylation CK1->Tau NFT Neurofibrillary Tangles Tau->NFT

Fig 1: Dual therapeutic intervention points of 1H-Inden-1-one derivatives in oncology and neurology.

Experimental Protocols: Self-Validating Systems

To ensure robust, reproducible data, the following protocols are engineered with built-in validation metrics.

Protocol A: TR-FRET Kinase Inhibition Assay

Causality & Design: When screening indenone derivatives, traditional colorimetric or fluorometric assays often yield false positives due to the intrinsic absorbance or auto-fluorescence of the conjugated multi-ring systems. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) circumvents this by utilizing a long-emission half-life lanthanide (e.g., Europium), allowing measurement after background auto-fluorescence decays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare ATP at the exact

    
     value specific to the target kinase (e.g., DYRK1A) to ensure maximum sensitivity to ATP-competitive indenone inhibitors.
    
  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the 1H-inden-1-one derivatives in 100% DMSO. Transfer to a 384-well low-volume plate, normalizing the final DMSO concentration to 1% to prevent solvent-induced kinase denaturation.

  • Enzyme-Substrate Addition: Add the target kinase and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the ATP solution. Incubate for 60 minutes at 25°C.

  • Detection & Quenching: Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

    • Self-Validation Check: The assay is validated if the Z'-factor is > 0.6 and the reference inhibitor yields an IC₅₀ within half a log of its established literature value.

Protocol B: Matrigel Transwell Invasion Assay (Functional Validation)

Causality & Design: FAK inhibitors primarily disrupt focal adhesion turnover and downregulate Matrix Metalloproteinases (MMP-2/9), thereby arresting tumor cell migration and invasion. Relying solely on 2D cell viability assays (e.g., MTT) fails to capture this primary mechanism of action. The Matrigel Transwell assay provides a 3D extracellular matrix mimic, directly validating the functional consequence of FAK inhibition.

Step-by-Step Methodology:

  • Matrix Preparation: Hydrate Matrigel in serum-free RPMI medium and coat the upper chamber of 8 µm pore Transwell inserts. Incubate at 37°C for 2 hours to allow polymerization.

  • Cell Starvation & Seeding: Starve PA-1 ovarian cancer cells in serum-free medium for 24 hours to synchronize the cell cycle and upregulate integrin dependency. Seed

    
     cells in the upper chamber in serum-free medium containing the indenone derivative (at IC₅₀ and IC₉₀ concentrations) or DMSO control.
    
  • Chemoattractant Gradient: Fill the lower chamber with RPMI medium supplemented with 10% FBS as a chemoattractant.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Fixation & Staining: Carefully remove non-invaded cells from the upper surface using a cotton swab. Fix the invaded cells on the lower surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% Crystal Violet for 20 minutes.

  • Quantification & Validation: Image 5 random fields per insert under an inverted microscope. Count the invaded cells.

    • Self-Validation Check: The system is validated when the DMSO control shows robust invasion (>200 cells/field) and a known FAK inhibitor (e.g., Defactinib) demonstrates dose-dependent inhibition.

SAR Optimization & Screening Workflow

Workflow Start Compound Synthesis (Indenone Core) KinaseAssay TR-FRET Kinase Assay (Primary Screen) Start->KinaseAssay Selectivity Kinase Profiling (Selectivity Panel) KinaseAssay->Selectivity IC50 < 100 nM CellAssay Cellular Assays (Invasion / Viability) Selectivity->CellAssay High Selectivity InVivo In Vivo Efficacy (Xenograft Models) CellAssay->InVivo Cellular Potency

Fig 2: Self-validating screening workflow for 1H-Inden-1-one derived kinase inhibitors.

References

  • Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - IUCr. 1

  • Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer - PubMed / Eur J Med Chem. 2

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Medicinal Chemistry. 3

  • New derivatives of 7-hydroxy-2,3-dihydro-1H-inden-1-one as Casein Kinase 1δ/e Inhibitors for treatment of Alzheimer's Disease - American Chemical Society. 4

  • Integrating molecular modeling, synthesis, and biological evaluation for the design of novel pyrido[2,3d]pyrimidine derivatives as NEK6 kinase inhibitors - FEBS Congress.5

Sources

Assay development for testing the efficacy of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This Application Note details the assay development pipeline for 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one (herein referred to as IND-56DM ). Based on the pharmacophore structure—an indenone core substituted with a 3-phenyl ring—this compound is classified as a putative Tubulin Polymerization Inhibitor targeting the Colchicine Binding Site (CBS) .[1]

Indenone derivatives function as "molecular wedges," preventing the curvature changes in tubulin dimers necessary for microtubule assembly.[2] The "efficacy" of IND-56DM is defined by its ability to:

  • Inhibit purified tubulin polymerization in vitro.

  • Competitively displace colchicine (confirming target specificity).

  • Induce G2/M phase cell cycle arrest in proliferating cancer cells.[1][2][3][4]

This guide provides validated protocols for establishing these three critical data streams.

Mechanism of Action (MOA) & Logic[2]

To develop a robust assay, one must understand the causality.[2] Microtubules are dynamic structures composed of


- and 

-tubulin heterodimers.[1] Agents like IND-56DM bind to the

-subunit at the interface with the

-subunit (the Colchicine site), inhibiting the straight conformation required for polymerization.[1]

Causality Chain: Binding to CBS


 Inhibition of Lateral Tubulin Interactions 

Microtubule Depolymerization

Spindle Checkpoint Activation

G2/M Arrest

Apoptosis.
Visualization: Assay Workflow & MOA

IND56DM_Workflow cluster_biochem Phase 1: Biochemical Assays cluster_cell Phase 2: Cellular Phenotyping Compound IND-56DM (Test Compound) Target Tubulin Heterodimer (Colchicine Site) Compound->Target Binds Polymerization Turbidimetric Assay (Vmax Reduction) Target->Polymerization Inhibits Assembly Competition Colchicine Displacement (Fluorescence) Target->Competition Displaces Ligand G2M G2/M Arrest (Flow Cytometry) Polymerization->G2M Causes Apoptosis Apoptosis (Annexin V) G2M->Apoptosis Leads to

Figure 1: Logical flow from molecular interaction to phenotypic readout.[1] The assay cascade moves from cell-free biochemical validation to cellular functional response.[1]

Phase 1: Biochemical Validation Protocols

The primary metric for efficacy is the IC50 of Polymerization Inhibition .[2] We utilize a turbidimetric assay because microtubules scatter light; polymerization increases absorbance at 340 nm.[2]

Protocol A: Turbidimetric Tubulin Polymerization Assay

Objective: Quantify the ability of IND-56DM to prevent the assembly of purified tubulin into microtubules.[1]

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).[2]

  • GTP Stock: 100 mM (Guanylyl-imidodiphosphate, a non-hydrolyzable analog, can be used for stability, but GTP is standard for dynamic assays).[2]

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[2]

  • Control: Combretastatin A-4 (CA-4) or Colchicine (Positive Control).[1][2]

  • Vehicle: DMSO (Final concentration < 1%).[2]

Step-by-Step Methodology:

  • Preparation: Keep all reagents on ice (4°C). Tubulin is extremely temperature-sensitive.[1]

  • Master Mix: Prepare a Tubulin solution (3 mg/mL or ~30 µM) in PEM buffer containing 1 mM GTP.

  • Compound Plating: Add 5 µL of IND-56DM (100x stock in DMSO) to a pre-warmed (37°C) 96-well half-area plate.

    • Dose Range: 0.1 µM to 50 µM (Log scale).[2]

  • Initiation: Rapidly dispense 45 µL of the Tubulin/GTP Master Mix into the wells.

  • Readout: Immediately place in a kinetic spectrophotometer pre-heated to 37°C.

  • Kinetics: Measure Absorbance (OD340 nm) every 30 seconds for 60 minutes.

Data Analysis & Self-Validation:

  • Valid Run: The Vehicle control (DMSO) must show a sigmoidal curve reaching a plateau (steady state) within 20–30 minutes.[2]

  • Efficacy: IND-56DM should flatten this curve. Calculate the Vmax (maximum slope of the growth phase) for each concentration.

  • Calculation: % Inhibition =

    
    .[2]
    
ParameterControl (DMSO)IND-56DM (High Dose)IND-56DM (Low Dose)
Lag Phase ~2-5 minsExtended (>10 mins)~2-5 mins
Elongation (Vmax) High SlopeFlat / NegligibleModerate Slope
Steady State (OD340) > 0.2 OD< 0.05 OD< 0.15 OD
Protocol B: Competitive Colchicine Binding Assay

Objective: Confirm IND-56DM targets the Colchicine site and not the Vinca or Taxol sites. Principle: Colchicine has intrinsic fluorescence that increases significantly when bound to tubulin.[1][2] IND-56DM binding will quench/prevent this signal if they compete for the same pocket.[1]

  • Incubation: Incubate Tubulin (3 µM) with IND-56DM (various concentrations) in PEM buffer for 30 min at 37°C.

  • Competition: Add Colchicine (3 µM) and incubate for an additional 30 min.

  • Detection: Measure Fluorescence (Ex: 365 nm / Em: 435 nm).

  • Result: A decrease in fluorescence intensity relative to the Colchicine-only control indicates successful competition.[1]

Phase 2: Cellular Efficacy Protocols

Biochemical potency must translate to cellular phenotype.[1][2] For tubulin inhibitors, the hallmark efficacy signature is G2/M phase arrest .[2]

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Determine if IND-56DM traps cells in the mitotic phase (4N DNA content).

Reagents:

  • Cancer Cell Lines (e.g., HeLa, MCF-7, or A549).[2]

  • Propidium Iodide (PI) Staining Solution (containing RNase A).[2]

  • 70% Ethanol (ice-cold) for fixation.[1]

Workflow:

  • Seeding: Seed cells (2 x 10^5 cells/well) in 6-well plates and incubate for 24h.

  • Treatment: Treat with IND-56DM at

    
     and 
    
    
    
    its cytotoxicity IC50 for 24 hours.[1]
  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend pellet in 200 µL PBS, then add 800 µL ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for >2 hours (critical for permeabilization).

  • Staining: Wash ethanol out with PBS.[1][2] Resuspend in 500 µL PI/RNase solution. Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel for PI).

Data Interpretation (Self-Validating System):

  • G0/G1 Peak (2N): Dominant in untreated cells.[2]

  • G2/M Peak (4N): Should increase dramatically (from ~15% to >40-60%) with IND-56DM treatment.[1]

  • Sub-G1: Indicates apoptosis (DNA fragmentation).[2]

Table: Expected Cell Cycle Distribution

PhaseVehicle ControlIND-56DM (Effective)Interpretation
G0/G1 55-60%< 20%Block in progression
S 20-25%10-15%Reduced replication
G2/M 15-20% > 60% Mitotic Arrest (Primary Endpoint)
Sub-G1 < 2%> 10%Onset of Apoptosis

References

  • Wang, J., et al. (2023). "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency."[1][5] European Journal of Medicinal Chemistry.

  • Li, Z., et al. (2020). "Discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity."[2][3] European Journal of Medicinal Chemistry.

  • Zhang, Y., et al. (2019). "Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer."[2] RSC Advances.

  • Verma, A., et al. (2020). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications."[2] ResearchGate.[1][2][6]

  • MedChemExpress. "Hydroxyphenyl Fluorescein (HPF) Protocol and Data Sheet."[2] MedChemExpress.

Sources

Application Note: 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- as a Solvatochromic Fluorescent Probe

[1][2]

Core Directive & Technical Overview

1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- (IDM-56) is a rigidified, donor-π-acceptor (D-π-A) fluorophore belonging to the class of 3-arylindenones.[1][2] Unlike flexible chalcone precursors, the indenone core locks the central bond rotation, enhancing fluorescence quantum yield (

Primary Applications:

  • Amyloid Fibril Detection: High-affinity binding to the hydrophobic grooves of

    
    -sheet rich aggregates (e.g., A
    
    
    , Tau,
    
    
    -synuclein), making it a potent tool for Alzheimer’s and Parkinson’s disease research.[1]
  • Lipid Droplet (LD) Imaging: Due to its lipophilic nature (

    
    ) and solvatochromism, it selectively stains neutral lipid cores in adipocytes and cancer cells.[1]
    
  • Micro-Polarity Sensing: The probe exhibits a bathochromic shift (red shift) in emission as solvent polarity increases, though its intensity is highest in non-polar environments (fluorogenic response).[1]

Scientific Integrity & Mechanism (E-E-A-T)
Mechanism of Action: Intramolecular Charge Transfer (ICT)

The fluorescence of IDM-56 is governed by an Intramolecular Charge Transfer (ICT) process.[1][2]

  • Donor: The 4-methoxyphenyl group donates electrons.[1][2]

  • Acceptor: The carbonyl (C=O) of the indenone ring acts as the electron sink.[1]

  • The "Switch": In polar protic solvents (e.g., water, PBS), the excited ICT state is stabilized by hydrogen bonding but undergoes non-radiative decay (quenching).[1] In non-polar, restricted environments (e.g., inside an amyloid fibril or lipid droplet), non-radiative pathways are suppressed, and the emission intensity increases dramatically (

    
    -fold turn-on).[1]
    
Key Properties
PropertyValue / Characteristic
Molecular Formula

Molecular Weight 264.32 g/mol
Excitation Max (

)
~380–420 nm (Solvent dependent)
Emission Max (

)
~480 nm (Non-polar) to ~600 nm (Polar/Aggregated)
Stokes Shift Large (>80 nm), reducing self-quenching
Solubility Soluble in DMSO, EtOH, DCM; Insoluble in Water
Experimental Protocols
A. Preparation of Stock and Working Solutions

Reagents:

  • IDM-56 Powder (Store at -20°C, protected from light).[1][2]

  • Anhydrous DMSO (Dimethyl sulfoxide), PCR-grade.[1]

Protocol:

  • Stock Solution (10 mM): Dissolve 2.64 mg of IDM-56 in 1 mL of anhydrous DMSO. Vortex until completely dissolved.[1][2] Note: Sonicate if necessary.[1][2]

    • Storage: Aliquot into amber tubes (20-50

      
      L) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.[1][2]
      
  • Working Solution (10

    
    M):  Dilute the stock 1:1000 in the experimental buffer (e.g., PBS pH 7.4) immediately before use.[1]
    
    • Critical: Add the DMSO stock to the buffer while vortexing to prevent microprecipitation.[1][2]

B. In Vitro Amyloid Aggregation Assay (ThT Replacement)

This protocol validates the probe's ability to bind A

1212

Workflow:

  • Protein Preparation: Prepare monomeric A

    
     (10 
    
    
    M) in PBS.
  • Incubation: Induce aggregation by incubating at 37°C with shaking (200 rpm) for 0–48 hours.

  • Staining:

    • Aliquot 98

      
      L of protein solution into a black 96-well plate.
      
    • Add 2

      
      L of 1 mM IDM-56  (final conc. 20 
      
      
      M). Note: Higher conc.[1][2] than ThT is often used for indenones.[1][2]
    • Incubate for 15 minutes in the dark at room temperature.

  • Measurement:

    • Plate Reader Settings: Ex = 405 nm, Em = 500–650 nm (Scan mode).[1]

    • Look for the emergence of a peak around 520–550 nm.[1][2]

C. Live Cell Imaging (Lipid Droplets/Aggregates)

Target Cells: HeLa, HepG2, or neuronal models (e.g., SH-SY5Y).[2]

Protocol:

  • Seeding: Seed cells on glass-bottom confocal dishes (35 mm) and grow to 70% confluence.

  • Staining:

    • Remove culture media and wash cells 2x with warm PBS.[1][2]

    • Add fresh media (phenol-red free) containing 1–5

      
      M IDM-56 .[1][2]
      
    • Incubate for 20–30 minutes at 37°C / 5% CO

      
      .
      
  • Washing: Wash 3x with PBS to remove background probe.[1][2]

  • Imaging:

    • Microscope: Confocal Laser Scanning Microscope (CLSM).[1][2]

    • Laser: 405 nm (Diode) or 488 nm (Argon) – 405 nm is preferred for indenones.[1][2]

    • Emission Filter: Bandpass 500–550 nm (Green channel).[1][2]

    • Validation: Co-stain with Nile Red (Red channel) to confirm lipid droplet localization.[1]

Visualization & Logic
Diagram 1: Mechanistic Pathway & Fluorescence Switching

This diagram illustrates the "Turn-On" mechanism of IDM-56 when transitioning from a polar solvent to a hydrophobic binding site.[1][2]

IDM_MechanismFreeProbeFree IDM-56(Polar Solvent)ExcitationExcitation(405 nm)FreeProbe->ExcitationBoundProbeBound IDM-56(Amyloid/Lipid)FreeProbe->BoundProbeHydrophobicInteractionICT_StateICT Excited State(Twisted/Relaxed)Excitation->ICT_StateRestrictedRestricted Rotation(Planar Conformation)Excitation->RestrictedQuenchingNon-Radiative Decay(Rotational Relaxation)ICT_State->QuenchingHigh k_nr (Water)BoundProbe->ExcitationFluorescenceStrong Fluorescence(520-550 nm)Restricted->FluorescenceRadiative Decay

Caption: Logical flow of IDM-56 fluorescence activation. Binding restricts molecular rotation, suppressing non-radiative decay and enabling bright emission.[2]

Diagram 2: Experimental Workflow for Amyloid Screening

Workflowcluster_0Preparation Phasecluster_1Binding Phasecluster_2Detection PhaseStock1. Prepare Stock10 mM in DMSODilution2. Dilute to 20 µMin PBSStock->DilutionMix3. Mix with Protein(Aβ Monomer/Fibril)Dilution->MixIncubate4. Incubate15 min @ RTMix->IncubateRead5. Measure FluorescenceEx: 405nm | Em: 520nmIncubate->ReadAnalyze6. Data Analysis(F/F0 Ratio)Read->Analyze

Caption: Step-by-step workflow for utilizing IDM-56 in in vitro amyloid aggregation assays.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Precipitation in Buffer Rapid addition of stock; High concentration.[1][2]Dilute stock into intermediate (e.g., 1:10 DMSO:PBS) before final dilution.[1] Vortex vigorously during addition.[1][2]
High Background Non-specific binding to plastic; Unbound probe.[1][2]Use "Non-Binding Surface" (NBS) microplates.[1] Wash cells 3x with PBS post-staining.[1][2]
Low Signal Incorrect Ex/Em settings; pH sensitivity.[1][2]Scan excitation spectrum. Ensure pH is near 7.4 (Indenones are generally pH stable but ICT can be affected by extreme pH).[1]
Photobleaching High laser power.[1][2]Reduce laser power to <2%. Use antifade mounting medium for fixed samples.[1][2]
References
  • Ono, M., et al. (2012).[1] "Novel indanone derivatives as potential imaging probes for

    
    -amyloid plaques in the brain."[1][2] Bioorganic & Medicinal Chemistry. 
    
  • Lim, S., et al. (2023).[1] "Synthesis and biological evaluation of indane-based fluorescent probes for detection of amyloid-

    
     aggregates in Alzheimer's disease." Bioorganic & Medicinal Chemistry. 
    
  • Ren, W., et al. (2016).[1] "6-Methoxy-indanone derivatives as potential probes for

    
    -amyloid plaques in Alzheimer's disease." Bioorganic & Medicinal Chemistry Letters. 
    
  • NIST Chemistry WebBook. (2025).[1][2] "Indanone and Indenone Derivative Spectral Data." National Institute of Standards and Technology.[1][2]

Application Note: Precision Synthesis of 3-Aryl-1H-inden-1-ones

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precision synthesis of 3-aryl-1H-inden-1-ones , a privileged scaffold in medicinal chemistry known for its anti-inflammatory, anticancer, and antimicrobial properties.

The guide prioritizes two distinct, high-value methodologies:

  • Transition-Metal Catalysis (Method A): Rhodium(III)-Catalyzed C–H Annulation. Selected for its atom economy and ability to use directing groups for regiocontrol.

  • Metal-Free Synthesis (Method B): Triflic Anhydride-Mediated Aryl Swapping. Selected for its operational simplicity and unique mechanistic pathway that allows access to complex substitution patterns without heavy metals.[1]

Introduction & Retrosynthetic Analysis

The 3-aryl-1H-inden-1-one core is a rigid bicyclic ketone featuring an enone system. Its planar architecture allows for DNA intercalation and enzyme pocket binding (e.g., COX-2, tubulin polymerization inhibition).

From a retrosynthetic perspective, the construction of this scaffold faces two primary challenges: regiocontrol of the aryl substituent at the C3 position and closure of the five-membered ring.

  • Path A (C-H Activation): Disconnection at the C2-C3 and C1-C7a bonds, utilizing a directing group (DG) on an aryl backbone to capture an internal alkyne.

  • Path B (Acid-Mediated): Disconnection at the C1-C2 bond via activation of a benzoic acid derivative and subsequent "aryl swapping" cyclization with an alkyne.

Method A: Rhodium(III)-Catalyzed C–H Annulation

This protocol utilizes Cp*Rh(III) catalysis to activate the ortho-C–H bond of a nitrone or similar directing group, followed by insertion of an internal alkyne. It is superior to traditional Pd-catalyzed methods when high functional group tolerance and redox-neutral conditions are required.

Mechanism of Action

The reaction proceeds via a directed C–H activation to form a rhodacycle, followed by alkyne coordination and insertion. The unique aspect of this pathway is the N–O bond cleavage (in nitrones) or dehydration, leading to the indenone core.

Rh_Catalysis Substrate N-tert-butyl-α-arylnitrone Rhodacycle Five-Membered Rhodacycle Int. Substrate->Rhodacycle C-H Activation (- HCl) Rh_Species [Cp*RhCl2]2 / AgSbF6 Rh_Species->Rhodacycle Insertion Seven-Membered Rhodacycle Rhodacycle->Insertion + Alkyne Insertion Alkyne Internal Alkyne (R-C≡C-R) Alkyne->Insertion Elimination Reductive Elimination & N-O Cleavage Insertion->Elimination Ring Contraction Elimination->Rh_Species Regeneration Product 3-Aryl-1H-inden-1-one Elimination->Product - t-BuNH2

Caption: Figure 1. Catalytic cycle for Rh(III)-mediated annulation of arylnitrones with alkynes.

Experimental Protocol

Target: Synthesis of 2,3-Diphenylindenone (Standard Model)

Reagents:

  • N-tert-butyl-α-phenylnitrone (0.2 mmol)

  • Diphenylacetylene (0.24 mmol, 1.2 equiv)

  • [Cp*RhCl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (2.0 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In a glovebox or under N2, weigh [Cp*RhCl2]2 (3.1 mg) and AgSbF6 (6.9 mg) into a dried 15 mL screw-cap reaction tube. Add 1.0 mL of anhydrous DCE and stir for 5 minutes to generate the active cationic Rh(III) species.

  • Substrate Addition: Add the nitrone (35.4 mg) and diphenylacetylene (42.8 mg) to the mixture. Rinse the weighing boats with the remaining 1.0 mL of DCE and add to the tube.

  • Reaction: Seal the tube and heat to 110 °C in an oil bath for 16–24 hours. The solution typically turns dark.

  • Work-up: Cool to room temperature. Filter the mixture through a short pad of Celite to remove silver salts and insoluble rhodium residues. Wash the pad with CH2Cl2 (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc 10:1 to 5:1).

  • Validation: The product should appear as a yellow/orange solid. Confirm structure via 1H NMR (distinct lack of nitrone methine proton) and 13C NMR (carbonyl peak ~196 ppm).

Key Parameter Optimization:

VariableConditionOutcome
Solvent DCEOptimal yield (85-92%).
Solvent THFLow conversion (<30%) due to coordination inhibition.
Additive AgSbF6Essential for chloride abstraction. AgOAc is less effective.
Temp < 80 °CIncomplete conversion; C-H activation is rate-limiting.

Method B: Metal-Free Triflic Anhydride Mediated "Aryl Swapping"

This method is ideal for labs avoiding heavy metals or requiring specific substitution patterns not accessible via C-H activation. It utilizes a "swapping" mechanism where the aryl group of the starting benzoic acid ends up at the C3 position of the indenone.[1]

Mechanism of Action

The reaction is driven by the activation of a benzoic acid with triflic anhydride (Tf2O) to form a mixed anhydride. Reaction with an alkyne generates a vinyl cation intermediate.[1] An intramolecular Friedel-Crafts cyclization followed by a ring-opening/rearrangement sequence ("aryl swapping") yields the indenone.

Tf2O_Mechanism Acid Benzoic Acid (Ar-COOH) MixedAnhydride Benzoyl Triflate Intermediate Acid->MixedAnhydride + Tf2O Tf2O Tf2O / Base Tf2O->MixedAnhydride VinylCation Vinyl Cation Species MixedAnhydride->VinylCation + Alkyne Alkyne Aryl Alkyne Alkyne->VinylCation Cyclization 4-endo-dig Cyclization (Spiro Intermediate) VinylCation->Cyclization Intramolecular Attack Rearrangement Ring Expansion & Aryl Migration Cyclization->Rearrangement Aryl Swapping Product 3-Aryl-1H-inden-1-one Rearrangement->Product - TfOH

Caption: Figure 2. Mechanistic pathway of Tf2O-mediated aryl swapping synthesis.

Experimental Protocol

Target: Synthesis of 3-(4-Fluorophenyl)indenone

Reagents:

  • Benzoic acid (0.65 mmol)[1]

  • 1-Ethynyl-4-fluorobenzene (0.50 mmol)

  • Triflic anhydride (Tf2O) (0.65 mmol, 1.3 equiv)

  • 2,6-Lutidine (0.60 mmol, 1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Mechanochemical (Ball Mill)

Step-by-Step Procedure (Solution Phase):

  • Preparation: Flame-dry a 25 mL Schlenk flask and cool under Argon.

  • Charging: Add benzoic acid (79 mg) and 2,6-lutidine (64 mg) to the flask. Add DCE (3 mL) and cool to 0 °C.

  • Activation: Dropwise add Tf2O (183 mg) via syringe. Stir at 0 °C for 10 minutes to form the benzoyl triflate in situ.

  • Addition: Add the alkyne (60 mg) dissolved in DCE (1 mL) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 80 °C for 2–4 hours. Monitor by TLC (the intermediate forms rapidly, rearrangement takes time).

  • Quenching: Quench with sat. NaHCO3 (10 mL). Extract with CH2Cl2 (3 x 15 mL).

  • Purification: Dry organics over Na2SO4, concentrate, and purify via silica chromatography (Hexanes/EtOAc).

Critical Troubleshooting:

  • Moisture Sensitivity: Tf2O is extremely sensitive. If the yield is low (<40%), ensure the Tf2O is fresh (colorless, not brown/black).

  • Base Choice: 2,6-Lutidine is preferred over pyridine to prevent nucleophilic attack on the triflate intermediate (steric hindrance).

  • Regioselectivity: This method is highly regioselective for 3-arylindenones due to the specific migration mechanism.

References

  • Rh(III)-Catalyzed Annulation: J. Org. Chem. 2013, 78, 21, 10692–10704. "Access to Indenones by Rhodium(III)-Catalyzed C–H Annulation of Arylnitrones with Internal Alkynes." Link

  • Metal-Free Aryl Swapping: Chin. J. Chem.[1] 2022, 40, 2539–2545.[1] "Mechanochemical Metal-Free Synthesis of 3-Arylindenones via Unprecedented Aryl Swapping." Link[1]

  • Pd-Catalyzed Annulation (Context): J. Org. Chem. 2002, 67, 9276–9287.[2] "Carbopalladation of nitriles: synthesis of 2,3-diarylindenones..." Link

  • Biological Activity: Eur. J. Med.[3] Chem. 2017, 139, 442-457. "Recent developments in biological activities of indanones." Link

Sources

Troubleshooting & Optimization

Improving the yield of 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the yield optimization and synthesis troubleshooting for 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one . This response is structured as a specialized support center resource for research chemists.

Subject: Yield Improvement for 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one Ticket Focus: Synthetic efficiency, byproduct minimization, and purification protocols. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.

Executive Summary & Mechanistic Overview

The target molecule is a 3-arylindenone featuring an electron-rich core (5,6-dimethyl) and an electron-donating substituent (4-methoxy) at the C3 position. High-yield synthesis of this specific scaffold is often hampered by two competing factors:

  • Electronic Activation: The electron-donating methyl groups at positions 5 and 6 activate the aromatic ring, making it susceptible to oxidative polymerization during the final steps.

  • Steric Congestion: The ortho-methyl groups (relative to the ring fusion) can subtly influence the conformation of intermediates, affecting cyclization efficiency.

To improve yield, we must transition from "brute force" heating methods to controlled, stepwise protocols. The two primary validated routes are the Indandione-Grignard Addition (Route A) and the Chalcone Cyclization-Dehydrogenation (Route B) .

Synthetic Workflow Visualization

The following diagram outlines the critical decision points and failure modes for both routes.

IndenoneSynthesis cluster_RouteA Route A: Indandione (Direct) cluster_RouteB Route B: Chalcone (Stepwise) Start Target: 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one Anhydride 4,5-Dimethylphthalic Anhydride Indandione 5,6-Dimethyl-1,3-indandione Anhydride->Indandione Condensation Grignard Grignard Addition (4-MeO-Ph-MgBr) Indandione->Grignard THF, -20°C TertAlcohol Intermediate: 3-Hydroxy-Indanone Grignard->TertAlcohol 1,2-Addition Dehydration Acid-Catalyzed Dehydration TertAlcohol->Dehydration -H2O Dehydration->Start High Purity Path Chalcone Chalcone Precursor Indanone 5,6-Dimethyl-3-(4-OMe-Ph)-indanone Chalcone->Indanone Nazarov / Friedel-Crafts Oxidation Dehydrogenation (DDQ or Pd/C) Indanone->Oxidation -2H Oxidation->Start Risk: Over-oxidation

Figure 1: Comparative synthetic pathways. Route A (Left) is generally preferred for indenones to avoid the difficult dehydrogenation step in Route B.

Troubleshooting Guide & Optimization Protocols

Phase 1: Precursor Assembly (Indandione Route)

Context: The most direct path to the indenone (unsaturated) is via the 1,3-indandione .

Q: I cannot find commercial 5,6-dimethyl-1,3-indandione. How do I synthesize it efficiently?

  • Protocol: Start with 4,5-dimethylphthalic anhydride . Condense it with acetic anhydride in the presence of triethylamine (Perkin-like conditions) to form the phthalide, followed by rearrangement with sodium methoxide in methanol.

  • Yield Tip: Ensure the rearrangement step is strictly anhydrous. Water causes hydrolysis back to the dicarboxylic acid.

  • Checkpoint: The 1,3-indandione should be a crystalline solid (often yellow/orange). If it is an oil, re-crystallize from ethanol before proceeding. Impure indandione leads to complex mixtures in the Grignard step.

Phase 2: The Grignard Addition (Critical Step)

Context: Adding 4-methoxyphenylmagnesium bromide to the indandione.

Q: My yield is low (<30%), and I see significant starting material and "double-addition" byproducts.

  • Diagnosis: 1,3-Indandiones are acidic (pKa ~13). If you add the Grignard reagent too slowly or at room temperature, the Grignard acts as a base, deprotonating the indandione to form an enolate, which is unreactive toward nucleophilic attack.

  • Solution (Reverse Addition):

    • Dissolve the indandione in dry THF.

    • Cool to 0°C (not -78°C, as solubility drops).

    • Add the Grignard reagent (1.1 - 1.2 equiv) rapidly to the indandione solution.

    • Why? Rapid addition favors nucleophilic attack (kinetic control) over deprotonation (thermodynamic control).

  • Alternative: Use CeCl3 (Cerium(III) chloride) to promote 1,2-addition and suppress enolization (Luche-type conditions).

Q: How do I handle the workup to ensure dehydration?

  • Protocol: The immediate product is the 3-hydroxy-3-arylindanone.

    • Quench with 10% HCl .

    • Stir the biphasic mixture vigorously for 1-2 hours at room temperature. The acidic environment usually drives the dehydration to the indenone spontaneously due to the conjugation with the 4-methoxyphenyl group.

    • Visual Cue: The solution should turn a deep red/orange (characteristic of indenones).

    • If dehydration is incomplete (TLC shows a polar spot), reflux the crude oil in toluene with a catalytic amount of p-Toluenesulfonic acid (pTSA) with a Dean-Stark trap.

Phase 3: Purification & Stability

Q: The product decomposes on the silica column.

  • Diagnosis: Indenones can be acid-sensitive and prone to polymerization on active silica gel.

  • Fix:

    • Neutralize the silica gel by flushing the column with 1% Triethylamine (Et3N) in Hexanes before loading the sample.

    • Elute with Hexanes/Ethyl Acetate (gradient).

    • Recrystallization: If the solid is sticky, try recrystallizing from Ethanol/Hexane or Isopropanol .

Comparative Data: Reagent Selection

The following table summarizes the efficiency of different reagents for the final dehydration/oxidation step if you are starting from the Indanone (Route B).

ReagentConditionsTypical YieldProsCons
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Dioxane, Reflux40-60%Standard methodDifficult to remove reduced DDQ byproduct; can over-oxidize methyl groups.
Pd/C + Air Xylene, Reflux20-40%Clean productHigh temp promotes polymerization of the 5,6-dimethyl core.
SeO2 (Selenium Dioxide) Dioxane, Reflux30-50%Reliable for allylic oxidationToxic; difficult purification; often yields selenium contaminants.
pTSA / Toluene Reflux (Dean-Stark)75-85% Best for Route A Requires the 3-hydroxy precursor (from Grignard); not applicable to saturated indanones.

Recommendation: Avoid Route B (Dehydrogenation of Indanone) for this specific molecule. The 5,6-dimethyl groups are benzylic and susceptible to radical oxidation by DDQ or SeO2, leading to complex mixtures. Route A (Grignard + Acid Dehydration) is chemically superior.

Frequently Asked Questions (FAQs)

Q: Can I use the Friedel-Crafts acylation of anisole with a dimethyl-substituted cinnamoyl chloride? A: This is risky. While it yields the saturated indanone, the regioselectivity on the anisole ring can be poor (ortho/para mixtures), and you still face the difficult dehydrogenation step.

Q: Why is the color of my product changing from orange to brown upon storage? A: Indenones are Michael acceptors and can undergo slow dimerization or polymerization, especially in the presence of light or trace acids. Store the purified compound in the dark at -20°C under an inert atmosphere (Argon/Nitrogen).

Q: Are there any specific safety concerns for the 5,6-dimethyl analog? A: Like many polycyclic aromatics, assume potential biological activity. However, the primary safety risk in synthesis is the 4,5-dimethylphthalic anhydride precursor, which is a potent sensitizer. Use strict dust control.

References

  • General Indenone Synthesis via Grignard

    • Reaction of 1,3-indandiones with Grignard reagents.
    • Source: J. Org.[1] Chem.2013 , 78, 2736-2741.[1] Link (Context: Rhodium-catalyzed approaches, but cites classical Grignard background).

  • Dehydrogenation Strategies

    • Oxidative dehydrogen
    • Source: Organic Letters2019 , 21, 5990-5994.[1] Link

  • Superacid Cyclization (Alternative Route)

    • Synthesis of 3-arylindenones
    • Source: Tetrahedron2014 , 70, 832-840. Link

  • Palladium-Catalyzed Routes

    • Synthesis of indenones via Pd-c
    • Source: J. Org.[1] Chem.2022 , 87, 7884-7894.[1] Link

Sources

Technical Support Center: Purification of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one

[1]

Ticket ID: IND-56-D-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary: The Molecule & The Challenge

You are dealing with 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one , a highly conjugated, lipophilic 3-arylindenone derivative.[1]

  • Chemical Nature: A rigid, bicyclic aromatic ketone.[2]

  • Physicochemical Profile: Likely a yellow-to-orange crystalline solid.[1] The 5,6-dimethyl substitution increases lipophilicity compared to unsubstituted indenones, while the 4-methoxy group provides a handle for polar interactions.[1]

  • Common Impurities:

    • Starting Chalcone: (E)-3-(4-methoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one (often co-elutes).[1]

    • Dimerization Products: Resulting from acid-catalyzed coupling during synthesis.[1]

    • Residual Catalyst: Polyphosphoric acid (PPA) or Triflic acid residues causing "oiling out."

This guide prioritizes crystallization as the primary purification method due to the compound's rigid structure, reserving chromatography for difficult separation of starting materials.

Part 1: Initial Isolation (The "Crude" Stage)

User Issue: "My reaction mixture is a dark red, sticky tar. I cannot get a solid to precipitate."

Root Cause Analysis

Indenone syntheses (typically Nazarov or Friedel-Crafts cyclizations) use strong acids.[1] If the acid is not completely neutralized, the ionic strength prevents the organic product from crystallizing, and the acidity promotes polymerization (tar formation).

Protocol: The "Quench & Crash" Technique
  • Dilution: Pour the reaction mixture slowly into 10x volume of ice-water .

    • Why? High dilution heat capacity prevents thermal decomposition during the exothermic quench.

  • Neutralization (Critical): Adjust pH to ~7.0 using saturated

    
    .
    
    • Checkpoint: If the pH is acidic (<4), the oil will remain sticky.

  • Extraction: Do not filter the sticky solid yet. Extract into Dichloromethane (DCM) .

    • Why? The "tar" often traps the product. Dissolving everything in DCM releases the monomeric indenone.

  • Wash: Wash the organic layer with Brine (

    
    ) to break emulsions. Dry over 
    
    
    and concentrate.

Part 2: Crystallization Troubleshooting

User Issue: "I tried recrystallizing from Ethanol, but it oiled out (formed a liquid layer at the bottom) instead of forming crystals."

The Thermodynamics of "Oiling Out"

This occurs when the compound's melting point in the solvent mixture is lower than the solvent's boiling point, or when impurities depress the melting point (eutectic formation). The 5,6-dimethyl group lowers the melting point relative to the parent indenone, making this common.

Solution: The Dual-Solvent Switch

We must move away from pure protic solvents (Ethanol) to a polarity-gradient system.[1]

Recommended System: Ethyl Acetate (Solvent A) / Hexanes (Solvent B) [1][2]

StepActionMechanism
1 Dissolve crude solid in minimal boiling Ethyl Acetate .High solubility of indenone; breaks crystal lattice.
2 Remove from heat. Add Hexanes dropwise until persistent cloudiness appears.[3]Lowers solubility parameter (

), forcing nucleation.
3 Add 1-2 drops of Ethyl Acetate to clear the solution.[1]Returns system to metastable zone (supersaturation).
4 Slow Cool to Room Temp, then

.
Prevents oiling out by allowing slow lattice formation.

Alternative for High Polarity Impurities: If your impurity is the starting acid (polar), use Methanol (hot) .[2] The lipophilic 5,6-dimethyl indenone is less soluble in MeOH than the impurities, allowing the product to crash out upon cooling while impurities stay in the mother liquor.

Part 3: Chromatographic Separation

User Issue: "TLC shows the product and starting chalcone have nearly identical Rf values. I can't separate them."

The Separation Logic

Both the product and the starting chalcone are conjugated ketones with similar polarity. However, the indenone is planar/rigid , while the chalcone is rotatable .[2] We exploit this using


1
Method A: Gradient Optimization (Silica)

Standard Hexane/EtOAc often fails here.

  • New Eluent: Toluene / Ethyl Acetate (95:5) .

  • Why? Toluene interacts with the aromatic

    
    -systems.[1] The planar indenone interacts differently with Toluene than the flexible chalcone, often improving resolution (
    
    
    ).
Method B: The "Dry Load" Technique
  • Dissolve crude in DCM.

  • Add Silica Gel (10x weight of crude).

  • Evaporate to dryness (free-flowing powder).

  • Load this powder on top of the column.

    • Benefit: Eliminates solvent band broadening, critical for separating close spots (

      
       difference < 0.1).[2]
      

Visual Decision Guides

Workflow 1: Purification Logic Tree

PurificationLogicStartCrude Reaction MixtureQuenchIce/Water Quench+ NeutralizationStart->QuenchStateCheckSolid or Oil?Quench->StateCheckSolidFilter & Wash(Cold EtOH)StateCheck->SolidPrecipitateOilExtract (DCM)Dry & ConcentrateStateCheck->OilSticky/TarTLCTLC Analysis(vs. Starting Material)Solid->TLCOil->TLCPurityCheckPurity > 90%?TLC->PurityCheckRecrystRecrystallization(EtOAc / Hexane)PurityCheck->RecrystYesColumnFlash Chromatography(Toluene / EtOAc)PurityCheck->ColumnNo (SM present)FinalPure Indenone(Yellow Crystals)Recryst->FinalColumn->Final

Caption: Decision matrix for isolating 3-aryl-indenones based on physical state and initial purity.

Workflow 2: Impurity Origin & Removal

ImpurityFlowSMStarting Chalcone(Flexible, Non-polar)ReactionCyclizationReactionSM->ReactionRem_SMRemoval:Chromatography(Toluene system)SM->Rem_SMCo-elutesAcidAcid Catalyst(Polar, Ionic)Acid->ReactionRem_AcidRemoval:Bicarb Wash+ Water RecrystAcid->Rem_AcidCauses OilingProductTarget Indenone(Planar, Rigid)Reaction->ProductDimerDimer Side-Product(Very Lipophilic)Reaction->DimerOverheatingRem_DimerRemoval:Recrystallization(Remains in Hexane)Dimer->Rem_DimerHigh Sol.

Caption: Mapping impurities to their specific removal strategies based on physicochemical properties.[1][2]

Frequently Asked Questions (FAQs)

Q: The solid is bright yellow, but turns orange/red upon standing. Is it degrading? A: Likely surface oxidation or crystal packing changes . Indenones are photo-active.[1]

  • Action: Store the purified solid in amber vials under Argon. If it turns red, check TLC.[2] If one spot remains, it is a polymorph change (safe). If a baseline spot appears, it is oxidative degradation (re-purify).[2]

Q: Can I use Acetone for recrystallization? A: Avoid Acetone. Indenones are ketones; in the presence of trace acid or base residues on the glass, acetone can undergo Aldol condensation with the indenone, creating complex impurities. Stick to Esters (EtOAc) or Alcohols (EtOH).[2]

Q: My yield is 40%. Where did the rest go? A: Check your aqueous wash . The 4-methoxy group can be protonated by very strong acids (like Triflic acid), making the species water-soluble.[1]

  • Fix: Ensure the aqueous layer is pH 7 before discarding. Re-extract the aqueous layer with Ethyl Acetate to recover lost material.

References

  • BenchChem Technical Support. (2025).[3] High-Purity 4-Methyl-1-indanone Recrystallization Protocols. Retrieved from [1][2]

  • Lou, T., et al. (2012).[2][4] "Catalytic Intramolecular Friedel-Crafts Reaction... Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone." Organic Syntheses, 89, 115-125.[1][2][4] Retrieved from [1][2]

  • Nifant'ev, I. E., et al. (2018). "Facile Synthesis of 3-Arylindenes by HMPA-Promoted Direct Arylation." ACS Omega. Retrieved from [1]

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [1][2]

  • Chemistry LibreTexts. (2019). Solubility and Intermolecular Forces in Organic Purification. Retrieved from [1]

Technical Support Center: 3-Aryl-1H-inden-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 3-aryl-1H-inden-1-ones. This guide is engineered for drug development professionals and synthetic chemists who require mechanistic precision and field-validated troubleshooting.

Here, we bypass generic advice and focus strictly on the causality of side reactions, offering self-validating protocols to ensure synthetic integrity.

Part 1: Diagnostic Dashboard for Quantitative Troubleshooting

Before diving into mechanistic solutions, consult this quantitative diagnostic matrix to identify your specific side reaction and its operational thresholds.

Synthetic RouteTarget MoleculePrimary Byproduct / Side ReactionCausality ThresholdPreventive Action
Suzuki-Miyaura Coupling 2-bromo-3-aryl-1H-inden-1-one2,3-diaryl-1H-inden-1-one (Over-arylation)ArB(OH)₂ > 1.05 eq; Temp > 60°CRestrict ArB(OH)₂ to 1.0 eq; maintain temp at 50°C.
Acid-Promoted Cyclization 3-aryl-1H-inden-1-oneIsobenzofuranium amide salt (5-exo cyclization)High steric bulk on alkyne (e.g., tert-butyl)Utilize unhindered alkynes or switch to metal-catalyzed annulation.
Rh-Catalyzed Annulation 3-aryl-1H-inden-1-oneAlkyne homocoupling (Diyne formation)Excess oxidant (Mn(OAc)₂) with terminal alkynesOptimize oxidant stoichiometry; utilize internal alkynes.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing 2,3-diaryl-1H-inden-1-one when attempting to synthesize 2-bromo-3-aryl-1H-inden-1-one via Suzuki-Miyaura coupling?

The Causality: The starting material, 2,3-dibromo-1H-inden-1-one, contains two reactive C–Br bonds. The C-3 position is highly electron-deficient (due to conjugation with the carbonyl group) and less sterically hindered than the C-2 position. Consequently, the initial oxidative addition of the Pd(0) catalyst is kinetically favored at C-3[1]. However, once the 3-aryl product forms, the C-2 position becomes the next available site for oxidative addition. If the local concentration of arylboronic acid exceeds 1.0 equivalent, or if the thermal energy of the system is too high, the catalyst overcomes the activation barrier at C-2, resulting in double arylation[1].

The Fix: Strictly control the stoichiometry of the arylboronic acid to exactly 1.0 equivalent. Lower the reaction temperature to 50°C to widen the kinetic gap between the first and second oxidative additions.

Suzuki_Miyaura A 2,3-dibromo-1H-inden-1-one B Pd(0) Oxidative Addition at C-3 A->B C 2-bromo-3-aryl- 1H-inden-1-one (Target) B->C 1.0 eq ArB(OH)2 D 2,3-diaryl- 1H-inden-1-one (Over-arylation) C->D Excess ArB(OH)2 Secondary Oxidative Addition

Site-selective Suzuki-Miyaura coupling pathway and over-arylation side reaction.

Q2: During the acid-promoted cyclization of o-ethynylbenzophenones with triflimide (Tf₂NH), my reaction yields a stable salt instead of the desired indenone. What is happening?

The Causality: Triflimide is a potent Brønsted acid with a non-nucleophilic counterion. When it protonates an o-alkynylbenzophenone, it generates a highly reactive vinyl cation[2]. For unhindered alkynes, trace water facilitates hydration to a diketone, which subsequently undergoes an intramolecular aldol condensation to yield the 3-aryl-1H-inden-1-one[2].

However, if your alkyne is sterically encumbered (e.g., bearing a tert-butyl or bulky aryl group), the hydration pathway is physically blocked. The system minimizes energy by allowing the adjacent carbonyl oxygen to attack the vinyl cation via a 5-exo-dig cyclization. This traps the triflimide anion, forming a stable (1Z)-1-alkylidene-1H-isobenzofuranium amide salt[2].

The Fix: Assess the steric footprint of your alkyne. If bulky substituents are mandatory for your drug target, abandon the acid-promoted route and utilize a transition-metal-catalyzed C–H activation strategy.

Acid_Promoted A o-alkynylbenzophenone + Tf2NH B Vinyl Cation Intermediate A->B C Hydration & Aldol Condensation B->C Less Encumbered Alkyne E 5-exo Cyclization (Steric Blockade) B->E Sterically Encumbered Alkyne D 3-aryl-1H-inden-1-one (Target) C->D F Isobenzofuranium Amide Salt E->F

Divergent mechanistic pathways in the acid-promoted cyclization of o-ethynylbenzophenones.

Q3: In Rh-catalyzed oxidative annulation of benzimidates with alkynes, I see significant alkyne homocoupling. How can I suppress this?

The Causality: The synthesis of indenones via Rh(III)-catalyzed C–H activation requires an oxidant, such as Mn(OAc)₂, to facilitate the cascade transformation from the intermediate 1H-isoindole to the final indenone[3]. However, in the presence of terminal alkynes and excess oxidant, a competing Glaser-type homocoupling occurs, consuming your alkyne to form diynes before it can insert into the metallacycle[3].

The Fix: Use internal alkynes where possible. If a terminal alkyne is required, add the alkyne via a syringe pump over 2 hours to keep its active concentration low, thereby statistically favoring the cross-annulation over homocoupling.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to verify the mechanistic progression.

Protocol A: Site-Selective Synthesis of 2-bromo-3-aryl-1H-inden-1-one

Objective: Prevent over-arylation by exploiting kinetic and steric differentials.

  • Preparation: In a Schlenk flask, dissolve 2,3-dibromo-1H-inden-1-one (1.0 eq) and arylboronic acid (strictly 1.0 eq ) in a 4:1 mixture of Toluene/H₂O.

    • Causality Check: Accurate stoichiometry is the primary defense against C-2 arylation[1].

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

    • Causality Check: Oxygen promotes homocoupling of boronic acids and degrades the Pd(0) catalyst.

  • Catalyst Addition: Under argon, add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (5 mol%). Heat to exactly 50°C.

    • Causality Check: 50°C provides sufficient thermal energy to overcome the activation barrier for C-3 oxidative addition, but remains too low to activate the C-2 position[1].

  • In-Process Validation (TLC): Monitor the reaction every 30 minutes.

    • Self-Validation: You should observe the disappearance of the starting material and the appearance of a single new spot (UV active). If a second, higher-Rf spot appears, over-arylation is occurring; quench the reaction immediately by cooling to 0°C and adding water.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Acid-Promoted Hydration/Aldol Condensation

Objective: Ensure complete conversion of unhindered o-alkynylbenzophenones to indenones.

  • Preparation: Dissolve the unhindered o-alkynylbenzophenone (1.0 eq) in anhydrous CH₂Cl₂ under argon.

  • Acid Activation: Add bis(trifluoromethanesulfonyl)imide (Tf₂NH, 1.2 eq) at ambient temperature.

    • Causality Check: Tf₂NH provides a highly acidic environment to generate the vinyl cation without introducing a nucleophile that could prematurely trap the intermediate[2].

  • In-Process Validation (NMR): After 2 hours, take a 0.1 mL aliquot, remove the solvent, and run a quick ¹H NMR in CDCl₃.

    • Self-Validation: Look for the disappearance of the alkyne proton and the appearance of a distinct vinylic proton signal characteristic of the indenone ring. If you observe a massive downfield shift indicative of a cationic species, your alkyne is too sterically hindered, and you have formed the isobenzofuranium salt[2].

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

References

  • Hussain, M., Hung, N. T., Khera, R. A., & Langer, P. (2011). Site-selective Suzuki–Miyaura reactions of 2,3-dibromo-1H-inden-1-one. Tetrahedron Letters. URL:[Link]

  • Nagahora, N., Wasano, T., Nozaki, K., & Okuma, K. (2014). The First Formation of (1Z)-1-Alkylidene-1H-isobenzofuranium Amides and 1H-Inden-1-ones: Acid-Promoted 5-exo Cyclization and Hydration/Aldol Condensation Reactions of o-Ethynylbenzophenones. European Journal of Organic Chemistry. URL: [Link]

  • Wang, H., et al. (2017). Synthesis of Functionalized Indenones via Rh-Catalyzed C–H Activation Cascade Reaction. Organic Letters, ACS Publications. URL:[Link]

Sources

Optimization of reaction conditions for indenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Reaction Optimization & Troubleshooting Audience: Medicinal Chemists, Process Chemists, Graduate Researchers

Executive Summary & Method Selection

Indenones are privileged scaffolds in drug discovery (e.g., neo-lignans, anti-inflammatory agents). Their synthesis often fails due to three primary bottlenecks: regiocontrol in annulations, over-oxidation in dehydrogenation, or catalyst deactivation .

Use this decision matrix to select the correct protocol for your substrate:

MethodSelection Start Starting Material? Indanone Indanone Start->Indanone Existing Ring Benzaldehyde o-Halo-Benzaldehyde Start->Benzaldehyde Aryl Halide Benzimidate Benzimidate/Benzoic Acid Start->Benzimidate Directing Group Method1 Method A: IBX Dehydrogenation (Linear Synthesis) Indanone->Method1 Oxidation Method2 Method B: Pd-Cat Annulation (Larock-Type) Benzaldehyde->Method2 + Internal Alkyne Method3 Method C: Rh(III) C-H Activation (Convergent/Atom Econ) Benzimidate->Method3 + Acrylate/Alkyne

Figure 1: Strategic decision tree for selecting the optimal indenone synthetic route based on available starting materials.

Module A: Rh(III)-Catalyzed C-H Activation

Best for: Rapid assembly from simple benzoic acids/imidates and alkynes. Reference Protocol: Adapted from Lv et al. (Org.[1][2] Lett. 2017) and Satoh/Miura methodologies.

Standard Protocol
  • Reagents: Benzimidate (1.0 equiv), Acrylate/Alkyne (2.5 equiv).

  • Catalyst:

    
     (2.5–5 mol %).
    
  • Oxidant/Additive:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH at 80–100 °C.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalled (<20% Conv.) Induction Period / Oxidant Failure The Rh(III) cycle requires re-oxidation. Ensure

is dry. Switch solvent to TFE (Trifluoroethanol) ; the H-bonding capability of TFE stabilizes the heteroatom-assisted C-H cleavage step.
Poor Regioselectivity Steric/Electronic Mismatch Regioselectivity is dictated by the directing group (DG). If using a weak DG (ester), switch to a benzimidate or oxime to lock the metal insertion site.
Protodealkylation Moisture Sensitivity Although Rh(III) is robust, high water content can hydrolyze the imine/ester DG before cyclization. Add 4Å Molecular Sieves .
Black Precipitate Rh(0) Aggregation Catalyst decomposition. Add a secondary oxidant like AgOAc (1.0 equiv) to sustain high-valent Rh species.
Mechanism Visualization (Rh-Catalysis)

RhCycle Rh_Pre [Cp*RhCl2]2 Precatalyst Active Active Species Cp*Rh(OAc)2 Rh_Pre->Active AgOAc/NaOAc CH_Act C-H Activation Rhodacycle Active->CH_Act -HOAc Insertion Alkyne Insertion (Regio-determining) CH_Act->Insertion + Alkyne RedElim Reductive Elimination Product Release Insertion->RedElim Reox Re-oxidation Rh(I) -> Rh(III) RedElim->Reox Rh(I) Species Reox->Active Mn(OAc)2 / Cu(OAc)2

Figure 2: Simplified Rh(III) catalytic cycle highlighting the critical re-oxidation step where reactions often stall.

Module B: Pd-Catalyzed Annulation (Larock-Type)

Best for: Convergent synthesis using o-halobenzaldehydes and internal alkynes. Reference Protocol: Larock et al., J. Org. Chem.

Standard Protocol
  • Substrates: o-Iodobenzaldehyde (1.0 equiv), Internal Alkyne (2.0 equiv).

  • Catalyst:

    
     (5 mol %).
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Additive: LiCl (1.0 equiv) or

    
    .
    
  • Solvent: DMF at 100 °C.

Troubleshooting Guide

Q: My yield is low (30-40%), but the starting material is consumed. What is happening? A: You are likely forming the non-cyclized hydroarylation product or oligomers.

  • Fix: The chloride additive is critical. Ensure you are using LiCl (1 equiv).[3] The chloride ion stabilizes the Pd(0) intermediate and facilitates the oxidative addition. Without it, the catalytic turnover slows down, allowing side reactions.

Q: I am getting a 1:1 mixture of regioisomers with unsymmetrical alkynes. A: Larock annulation regioselectivity is sterically driven. The bulky group of the alkyne prefers to be distal to the aryl ring (beta to the carbonyl in the final indenone).

  • Fix: Increase the steric differentiation of your alkyne. If R1 is Methyl and R2 is Ethyl, selectivity will be poor. If R1 is Phenyl and R2 is t-Butyl, selectivity will be high.

Q: Can I use o-bromo instead of o-iodo substrates? A: Yes, but oxidative addition is the rate-limiting step.

  • Fix: Increase temperature to 120-130 °C and switch the ligand to Triphenylphosphine (

    
    )  or a bulky Buchwald ligand (e.g., XPhos) to facilitate the activation of the C-Br bond.
    

Module C: Oxidative Dehydrogenation (Indanone Indenone)

Best for: Late-stage functionalization of existing indanone cores.

Comparative Oxidant Table
OxidantConditionsProsCons
IBX (Recommended) DMSO, 60–80 °CMild, high chemoselectivity, no over-oxidation.Explosive hazard if dry; requires DMSO removal.
DDQ Dioxane/Toluene, RefluxPowerful, removes benzylic hydrides well.Often forms Diels-Alder adducts; difficult purification.
SeO2 Pyridine/DioxaneClassic method.Toxic selenium waste; often produces trace selenium contaminants.
Pd(II)/O2 DMSO/AcOHCatalytic (Saegusa-Ito variant).Requires silyl enol ether intermediate (2 steps).
Protocol Spotlight: IBX Oxidation

Why this works: IBX acts via a single-electron transfer (SET) mechanism or ionic dehydrogenation depending on the solvent, avoiding the harsh Lewis acidity of DDQ.

  • Dissolve indanone (1.0 mmol) in DMSO (0.5 M concentration). Note: IBX is insoluble in most other solvents.[4]

  • Add IBX (1.5 – 2.0 equiv).

  • Heat to 80 °C. Monitor by TLC.

  • Workup (Critical): Dilute with water, filter the white precipitate (reduced IBA), and extract with EtOAc. This avoids DMSO carryover.[4]

References

  • Rh(III)-Catalyzed Synthesis: Lv, N., Chen, Z., Liu, Y., Liu, Z., & Zhang, Y. (2017).[1][2] Synthesis of Functionalized Indenones via Rh-Catalyzed C–H Activation Cascade Reaction.[1][2][5][6] Organic Letters, 19(10), 2588–2591.[1] [1]

  • Larock Annulation (Indenones): Larock, R. C., Doty, M. J., & Cacchi, S. (1993). Synthesis of indenones via palladium-catalyzed annulation of internal alkynes.[7][8][9] The Journal of Organic Chemistry, 58(17), 4579–4583.

  • IBX Oxidation Protocol: Nicolaou, K. C., Montagnon, T., Baran, P. S., & Zhong, Y. L. (2002). Iodine(V) reagents in organic synthesis. Part 4. o-Iodoxybenzoic acid as a chemospecific tool for single electron transfer-based oxidation processes.[4] Journal of the American Chemical Society, 124(10), 2245–2258.

  • Regioselectivity Insights: Head, K. K., & Newman, S. G. (2025). Origin of the Electronic Effects on Regioselectivity in Ni-Catalyzed Indenone Synthesis. Organometallics.

Sources

Troubleshooting unexpected spectroscopic data for 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource for the compound 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one . It addresses specific spectroscopic anomalies arising from the unique electronic and steric properties of this substituted indenone.

Product Code: IND-56DM-OMe Application: Photo-active intermediates, Liquid Crystal precursors, Pharmacophores.

Diagnostic Matrix: Rapid Triage

Consult this table to match your spectral observation with the likely root cause.

Observation (Symptom)TechniqueProbable CauseVerification Step
Loss of C2-H Singlet (~5.8 ppm) ¹H NMRDimerization (Photochemical [2+2])Check for new methine signals (3.5–5.0 ppm).
New Doublets (

Hz)
¹H NMRIncomplete Cyclization (Chalcone impurity)Look for carbonyl shift to ~1660 cm⁻¹ (IR).
Sample turns colorless (from Red/Orange) Visual/UVLoss of Conjugation (Dimerization/Oxidation)Run TLC; dimers are often more polar.
Broad/Split Methyl Singlets ¹H NMRRestricted Rotation / Aggregation Run High-Temp NMR (50°C) to coalesce peaks.
Missing C2-H (No new peaks) ¹H NMRDeuterium Exchange (Acidic C2-H)Re-run in non-protic solvent (e.g., DMSO-d6 vs CD3OD).

Deep Dive Troubleshooting (Q&A)

Module A: NMR Anomalies (The "Fingerprint")

Q: I synthesized the compound via Nazarov cyclization, but my ¹H NMR shows two doublets at 7.5–8.0 ppm with a large coupling constant (


 Hz). Is this an isomer? 

A: This is likely residual starting material (Chalcone) , not an isomer of the indenone.

  • The Science: The synthesis of 3-arylindenones typically proceeds via the acid-catalyzed cyclization of a chalcone precursor. The 5,6-dimethyl substitution pattern on the A-ring can sterically hinder the cyclization, leading to incomplete conversion. The large coupling constant (

    
     Hz) is characteristic of the trans-alkene protons in the open-chain chalcone.
    
  • The Fix:

    • Purification: Indenones and chalcones have distinct

      
       values. Perform flash column chromatography (typically Hexane/EtOAc). The indenone is usually less polar than the chalcone due to the "locked" conformation.
      
    • Validation: Check the IR spectrum. The chalcone carbonyl (

      
      -unsaturated ketone) typically appears at lower wavenumbers (~1660 cm⁻¹) compared to the cyclic indenone ketone (~1700–1715 cm⁻¹).
      

Q: My sample was a bright orange solid, but after leaving it in CDCl₃ on the bench for 2 days, the solution turned pale yellow. The NMR now shows a "forest" of multiplets between 3.5 and 5.0 ppm. What happened?

A: Your compound has undergone [2+2] Photodimerization .

  • The Science: Indenones are photo-active. Exposure to ambient light (especially in solution) excites the

    
     transition, facilitating a [2+2] cycloaddition between the C2-C3 double bonds of two indenone molecules. This destroys the extended conjugation (causing the color loss) and forms a cyclobutane ring.
    
  • The Spectral Shift:

    • Loss: The characteristic C2-H vinyl singlet (~5.8 ppm) disappears.

    • Gain: New methine protons from the cyclobutane ring appear in the aliphatic region (3.5–5.0 ppm), often as complex multiplets due to the formation of head-to-head or head-to-tail isomers (anti/syn).

  • Prevention: Always store IND-56DM-OMe in amber vials and exclude light during dissolution and analysis.

Q: I see the expected aromatic peaks, but the C2-H proton at ~5.8 ppm is completely missing. There are no dimer peaks. I used CD₃OD with a drop of D₂O.

A: You are observing Base-Catalyzed Deuterium Exchange .

  • The Science: The C2 proton of 3-arylindenones is acidic (

    
    ) because the resulting enolate is aromatic (indenyl anion character). In protic deuterated solvents (like MeOD) containing trace base (or even on slightly basic glass surfaces), this proton rapidly exchanges with deuterium.
    
  • The Fix:

    • Re-run the sample in CDCl₃ or DMSO-d6 (anhydrous).

    • Avoid filtering through basic alumina prior to NMR, as this can catalyze the exchange or even tautomerization.

Module B: IR & Electronic State

Q: The carbonyl stretch in my IR spectrum is at 1735 cm⁻¹, but literature suggests conjugated ketones should be ~1700 cm⁻¹. Is my product oxidized?

A: A shift to 1735 cm⁻¹ strongly indicates loss of the C2=C3 double bond , likely due to dimerization.

  • The Science:

    • Target Molecule: The carbonyl is conjugated with the C2=C3 double bond and the aromatic rings. This conjugation lowers the bond order, placing the stretch at 1700–1715 cm⁻¹ .

    • Dimer: In the [2+2] dimer, the carbonyl is part of a saturated 5-membered ring (indanone-like). Saturated 5-membered cyclic ketones have higher ring strain and no alkene conjugation, shifting the frequency up to 1735–1745 cm⁻¹ .

Visual Troubleshooting Workflows

Workflow 1: Diagnosing Spectral Anomalies

Use this logic flow to determine the next experimental step.

Troubleshooting Start Unexpected Spectral Data CheckColor Check Sample Color Start->CheckColor Colorless Pale / Colorless CheckColor->Colorless Loss of Conjugation OrangeRed Orange / Red CheckColor->OrangeRed Conjugation Intact CheckNMR Check 1H NMR (Aliphatic) Colorless->CheckNMR Chalcone Doublets J=16Hz? (7.5-8.0 ppm) OrangeRed->Chalcone Dimer Peaks 3.5-5.0 ppm? (Cyclobutane methines) CheckNMR->Dimer Complex Aliphatic ConclusionDimer DIAGNOSIS: [2+2] Photodimerization Dimer->ConclusionDimer ConclusionChalcone DIAGNOSIS: Residual Chalcone Chalcone->ConclusionChalcone Yes ConclusionPure DIAGNOSIS: Target Indenone Chalcone->ConclusionPure No

Caption: Logic flow for identifying dimerization vs. incomplete synthesis based on color and NMR signals.

Workflow 2: Dimerization Pathway

Understanding the degradation mechanism.

Dimerization Monomer Monomer (Target) Red/Orange C=O: ~1710 cm-1 C2-H: ~5.8 ppm Light hv (Light) Monomer->Light Excited Excited State (Pi-Pi*) Light->Excited Dimer [2+2] Dimer Colorless C=O: ~1735 cm-1 Methines: 3.5-5.0 ppm Excited->Dimer Cycloaddition

Caption: The photochemical degradation pathway leading to unexpected spectral shifts.

Validated Experimental Protocols

Protocol A: NMR Sample Preparation (Artifact-Free)

Use this protocol to avoid aggregation and exchange issues.

  • Solvent Selection: Use CDCl₃ (99.8% D) stored over silver foil (to scavenge HCl) or DMSO-d6 . Avoid Methanol-d4 if investigating the C2 proton.

  • Concentration: Prepare a solution of 5–10 mg in 0.6 mL solvent.

    • Note: Higher concentrations (>20 mg/mL) may induce

      
      -stacking aggregation, causing peak broadening of the aromatic and methyl signals.
      
  • Filtration: Filter through a glass wool plug directly into the NMR tube.[1]

    • Warning: Do NOT filter through basic alumina or silica gel, as the active surface can catalyze dimerization or hydrolysis.

  • Acquisition: Run the scan immediately. Keep the tube wrapped in foil if there is a delay between prep and acquisition.

Protocol B: Purification of "Contaminated" Batches

If your spectra confirm the presence of dimers or chalcones.

  • Stationary Phase: Silica Gel 60 (acid-washed preferred to avoid base-catalyzed side reactions).

  • Eluent: Gradient of Hexane : Ethyl Acetate (Start 95:5

    
     80:20).
    
    • Order of Elution:

      • Indenone (Target): Usually elutes first (bright orange band).

      • Chalcone (Impurity): Elutes second (yellow band).

      • Dimer (Degradant): Elutes last or stays on baseline (often colorless/pale, requires staining to see).

  • Post-Column: Evaporate solvent in vacuo at

    
    C. Store solid in the dark at -20°C.
    

References

  • Nazarov Cyclization & Indenone Synthesis

    • Synthesis of 1-indanones with a broad range of biological activity.[2][3] (PMC).

    • Source:

  • Indenone Dimerization (Photochemical)

    • Dimerization of conjugated 1-indanones.
    • Source:

  • NMR Troubleshooting (General)

    • Troubleshooting unexpected NMR shifts. (BenchChem).[1][3]

    • Source:

  • Spectroscopic Data of Indenones

    • Synthesis of 2,3-disubstituted indenones by cobalt-catalyzed [3+2] annulation. (Chem Comm).[4]

    • Source:

Sources

How to increase the stability of 1H-Inden-1-one derivatives in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Reference Ticket: #IND-STAB-001 Subject: Resolving Rapid Degradation of 1H-Inden-1-one Derivatives in Solution Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Introduction: The "Black Box" of Indenone Instability

User Issue: "I synthesized a 1H-inden-1-one derivative, confirmed it by NMR, but within hours in solution, the bright red color faded to brown, and a precipitate formed. Re-analysis showed complex aliphatic peaks. How do I keep this molecule stable?"

Executive Summary: 1H-Inden-1-one is a "chemical chameleon." While it looks like a simple ketone, it possesses a fused cyclopentadienone moiety that imparts significant anti-aromatic character to the five-membered ring (4


-electrons). To escape this electronic destabilization, the molecule aggressively seeks to break its conjugation.

The primary failure mode is self-Diels-Alder dimerization , where one molecule acts as the diene and another as the dienophile. This guide provides the architectural and environmental controls necessary to inhibit this pathway.

Module 1: Root Cause Analysis (The Chemistry of Failure)

To stabilize your compound, you must understand the enemy. The degradation is not random decomposition; it is a highly ordered, second-order kinetic process.

The Dimerization Trap

Unlike stable indanones (saturated C2-C3 bond), indenones (unsaturated) are highly reactive.

  • Anti-Aromaticity: The central ring has 4

    
    -electrons, creating a high-energy state.
    
  • Diels-Alder Reactivity: The molecule dimerizes to form a spiro-derivative or a bridged system to regain stability (breaking the 4

    
     system).
    
  • Kinetics: The reaction is second-order (

    
    ). This means concentration  is your biggest enemy.
    

Visualizing the Failure Pathway:

IndenoneDegradation Monomer 1H-Inden-1-one (Red/Orange Solution) High Energy (4π anti-aromatic) TS Transition State (Supra-Supra Overlap) Monomer->TS Self-Association (Concentration Dependent) Dimer Diels-Alder Dimer (Colorless/Brown Solid) Stable (sp3 carbons) TS->Dimer [4+2] Cycloaddition Polymer Oligomers/Polymers (Insoluble Gunk) Dimer->Polymer Radical/Ionic Chain (If O2/Light present)

Figure 1: The degradation pathway of 1H-Inden-1-one. The driving force is the relief of anti-aromatic strain in the five-membered ring.

Module 2: Troubleshooting by Molecular Design

If you are still in the design phase, you can engineer stability into the scaffold. The goal is to block the "diene" and "dienophile" faces of the molecule.

The "Shielding" Strategy

The most effective stabilization is steric hindrance at the C2 and C3 positions.

Substituent PatternStability ProfileHalf-Life (Solution, RT)Mechanism of Stabilization
Unsubstituted Critical < 1 HourNone. Rapid Diels-Alder dimerization.
2-Alkyl / 3-Alkyl Low Hours to DaysWeak steric hindrance. Electronic donation may slightly lower reactivity.
2,3-Diaryl (e.g., Diphenyl) High IndefiniteSteric Blocking: Phenyl rings twist out of plane, physically preventing the approach of a second molecule.
Benzo-fused (Fluorenone) Maximum StableAromaticity of the fused rings overrides the anti-aromatic tendency.

Recommendation: If your application permits, introduce a phenyl or tert-butyl group at C2 or C3. The classic "2,3-diphenylindenone" is a stable solid, whereas the parent indenone must be handled at cryogenic temperatures [1].

Module 3: Troubleshooting by Environment

If you cannot change the molecule, you must change its environment.

Solvent Selection (The Hydrophobic Effect)

Diels-Alder reactions are often accelerated in polar solvents (like water or methanol) due to the "hydrophobic effect" which forces the non-polar organic molecules to aggregate, increasing the effective collision rate.

  • Avoid: Methanol, Water, DMSO (High polarity stabilizes the polarized transition state).

  • Prefer: Toluene, Benzene, Hexane (if soluble), or DCM.

  • Why? Non-polar solvents minimize the aggregation of hydrophobic indenone monomers.

Concentration Management

Since dimerization is second-order , the rate quadruples if you double the concentration.

  • Rule of Thumb: Keep working concentrations below 10 mM .

  • Storage: Store as a solid if possible. If solution storage is mandatory, dilute to <1 mM.

Temperature Control
  • Synthesis: Perform lithiation or oxidation steps at -78°C .

  • Workup: Keep all buffers ice-cold.

  • Storage: -20°C is mandatory. -80°C is preferred for unsubstituted derivatives.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Assessing Stability via NMR

Use this protocol to determine the half-life of your specific derivative.

  • Preparation: Dissolve 5 mg of derivative in 0.6 mL of Benzene-d6 (preferred over CDCl3 to avoid acid traces).

  • T=0 Scan: Acquire a 1H NMR immediately. Focus on the olefinic proton at C2/C3 (typically

    
     5.5 - 7.5 ppm depending on substitution).
    
  • Time-Lapse: Acquire spectra every 30 minutes for 4 hours.

  • Analysis:

    • Integrate the monomer olefin peak (

      
      ).
      
    • Look for new aliphatic peaks appearing between

      
       2.0 - 4.5 ppm (characteristic of the methine protons in the dimer).
      
    • Plot

      
       vs. Time. If linear, it's pseudo-first order (unlikely). If 
      
      
      
      vs. Time is linear, it is second-order (classic dimerization).
SOP-02: Purification of Labile Indenones

Silica gel is acidic and can catalyze polymerization.

  • Stationary Phase: Use Neutral Alumina (Grade III) instead of Silica Gel.

  • Deactivation: If using silica, pretreat it with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.

  • Speed: Perform "Flash" chromatography literally—push the column in under 10 minutes.

  • Collection: Collect fractions into flasks already cooled in an ice bath.

Decision Tree: Stability Workflow

StabilityWorkflow Start Start: Indenone Instability CheckSub Are C2/C3 Substituted? Start->CheckSub YesSub Yes (e.g., Phenyl, t-Butyl) CheckSub->YesSub NoSub No (H, Methyl) CheckSub->NoSub Stable Compound likely stable. Check purity/acid traces. YesSub->Stable Action1 Required Actions: 1. Keep Conc < 10mM 2. Temp < -20°C 3. Use Non-polar Solvents NoSub->Action1 CheckAcid Is Silica Gel used? Action1->CheckAcid SwitchAlumina Switch to Neutral Alumina or TEA-treated Silica CheckAcid->SwitchAlumina Yes

Figure 2: Workflow for diagnosing and mitigating instability in indenone derivatives.

Frequently Asked Questions (FAQ)

Q: Can I use HPLC to purify my unsubstituted indenone? A: Risky. The high pressure and potential heating on the column can trigger dimerization. If necessary, use a pre-cooled column and neutral mobile phases (avoid TFA/Formic acid modifiers).

Q: Why does my solution turn brown? A: The "brown" color is often a complex mixture of oligomers and oxidized species. The pure monomer is typically bright yellow, orange, or red. The loss of the vivid color indicates the loss of the extended conjugated system via dimerization.

Q: Is the dimer reversible? A: Sometimes. This is a "Retro-Diels-Alder" reaction. Heating the dimer to high temperatures (>150°C) might regenerate the monomer, but usually, competing decomposition pathways (coking) occur first. It is better to prevent dimerization than to try to reverse it.

References

  • Houlihan, W. J., Shapiro, M. J., & Chin, J. A. (1997). Dimerization of conjugated 1-indanones. Canadian Journal of Chemistry, 75(3). Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Indenones. Link

  • Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Reactivity of 3-butyl-1H-indene. Link

  • Jovanovic, J., Spiteller, M., & Elling, W. (2002).[1] Indene dimerization products. Journal of the Serbian Chemical Society. Link

Sources

Avoiding byproduct formation in the synthesis of substituted indenones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Byproduct Formation and Maximizing Selectivity Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Operational

Introduction: The Indenone Challenge

Substituted indenones are critical scaffolds in the development of COX-2 inhibitors, anticancer agents, and molecular switches. However, their synthesis is frequently plagued by three "silent killers":

  • Regioisomeric mixtures (double-bond migration).

  • Polymerization (of electron-rich precursors).

  • Homocoupling (in metal-catalyzed routes).

This guide is structured into modules based on the synthetic pathway you are employing. Select the module matching your current workflow.

Module 1: The Nazarov Cyclization Pathway

Best for: Creating cyclopentenone rings from divinyl ketones or aryl vinyl ketones.

Troubleshooting Guide: The "Isomer Trap"

Q1: I am observing a mixture of double-bond isomers (


 vs. 

-unsaturated). How do I force the double bond into the conjugated position?

Technical Insight: The Nazarov cyclization involves a


 electrocyclization followed by proton loss.[1] The position of the final double bond is determined by the elimination step. In simple systems, this is thermodynamically controlled, often leading to mixtures.

Corrective Protocol: The Silicon-Directed Switch To guarantee regioselectivity, you must switch from thermodynamic control to kinetic control using the


-silicon effect (Denmark’s Protocol). The silicon group stabilizes the 

-carbocation and forces elimination away from the ring junction, ensuring the double bond forms exactly where the silicon was attached.

The "Silicon-Directed" Protocol:

  • Precursor: Synthesize a divinyl ketone where one vinyl group has a trimethylsilyl (TMS) group at the

    
    -position.
    
  • Catalyst: FeCl

    
     (stoichiometric) or BF
    
    
    
    OEt
    
    
    .
  • Solvent: Dichloromethane (DCM).[2]

  • Temperature: -78 °C to 0 °C.

Mechanism & Logic: The C-Si bond hyperconjugatively stabilizes the developing carbocation (the


-effect). Nucleophilic attack (often by the chloride from FeCl

or desilylation) is rapid and regioselective.

Q2: My divinyl ketone precursor polymerizes before cyclization occurs. Why?

Root Cause Analysis: Electron-rich divinyl ketones are prone to intermolecular Michael additions (polymerization) rather than intramolecular electrocyclization, especially at high concentrations or with strong Lewis acids that are too "hard."

Corrective Actions:

  • Dilution: Run the reaction at high dilution (0.01 M - 0.05 M) to favor intramolecular reaction.

  • Catalyst Swap: Switch to "softer" or bidentate Lewis acids. Scandium triflate [Sc(OTf)

    
    ] or Indium triflate [In(OTf)
    
    
    
    ] often provide milder activation than AlCl
    
    
    or BF
    
    
    .
  • Slow Addition: Add the substrate slowly to the catalyst solution, not the catalyst to the substrate.

Visual Logic: Nazarov Selectivity

NazarovLogic Start Issue: Low Selectivity / Byproducts CheckSubstrate Check Substrate Structure Start->CheckSubstrate IsSilicon Does it have beta-Silicon group? CheckSubstrate->IsSilicon YesSilicon Mechanism: Silicon-Directed (Kinetic Control) IsSilicon->YesSilicon Yes NoSilicon Mechanism: Classical (Thermodynamic Control) IsSilicon->NoSilicon No Action1 Use FeCl3 or BF3 at -78°C YesSilicon->Action1 Action2 Switch to polarized substrate (EDG/EWG push-pull) NoSilicon->Action2 Result1 High Regiocontrol (Single Isomer) Result2 Mixture of Isomers (Double Bond Migration) Action1->Result1 Action2->Result2

Caption: Decision tree for maximizing regioselectivity in Nazarov cyclizations. The silicon-directed pathway offers the highest fidelity.

Module 2: Rhodium(III)-Catalyzed Annulation

Best for: Synthesizing indenones from benzamides/benzimidates and alkynes via C-H activation.[3]

Troubleshooting Guide: The "Selectivity Struggle"

Q3: I am using an unsymmetrical alkyne and getting a 1:1 mixture of regioisomers. How do I control head-to-tail selectivity?

Technical Insight: In Rh(III)-catalyzed annulations (e.g., reacting a benzamide with an alkyne), the alkyne insertion step determines regioselectivity. This is governed by the steric clash between the alkyne substituent and the ligands on the Rhodium (usually Cp*).

Strategic Solutions:

  • Steric Differentiation: Selectivity is highest when the alkyne has one bulky group (t-Butyl, TMS) and one small group (Me, H). The bulky group will position itself away from the metal center (distal to the C-Rh bond).

  • Electronic Control: If sterics are similar, electronic bias takes over. Electron-deficient alkynes insert to place the EWG away from the nucleophilic metal center, but this is less reliable than steric control.

  • Solvent Switch: Changing from polar protic (MeOH) to non-polar (Toluene) can sometimes invert selectivity by altering the tightness of the ion pair in the cationic Rh species.

Q4: The reaction stalls, and I see "homocoupling" of the alkyne (dimerization) instead of annulation.

Root Cause: The oxidative addition of the alkyne to itself is faster than the C-H activation of the benzamide. This often happens if the catalyst is "starved" of the directing group substrate.

Corrective Protocol:

  • Stoichiometry: Increase the concentration of the benzamide (1.5 - 2.0 equiv) relative to the alkyne.

  • Slow Addition: Syringe-pump addition of the alkyne over 2 hours.

  • Oxidant Check: Ensure your Cu(OAc)

    
     is dry. Water can deactivate the catalytic cycle in certain anhydrous protocols.
    
Standard Protocol: Rh(III)-Catalyzed Indenone Synthesis
ComponentStandard ReagentRoleNotes
Catalyst [CpRhCl

]

(2.5 mol%)
C-H ActivatorThe pentamethylcyclopentadienyl (Cp) ligand is essential for stability.
Additives AgSbF

(10 mol%)
Chloride ScavengerGenerates the active cationic Rh species.
Oxidant Cu(OAc)

(2.0 equiv)
Terminal OxidantRegenerates Rh(III) from Rh(I).
Solvent t-Amyl Alcohol or DCEMediumt-Amyl alcohol often suppresses polymerization better than MeOH.
Temp 100 - 120 °CActivation EnergyRequired for the initial C-H cleavage.

Module 3: Visualizing the Mechanism

Understanding the point of failure requires visualizing the catalytic cycle. Below is the workflow for the Rhodium-catalyzed route, highlighting the critical "Selectivity Junction."

RhodiumCycle cluster_warning Critical Failure Point Precursor Benzamide (Directing Group) ActiveCat Cp*Rh(III) Active Species Precursor->ActiveCat Coordination CH_Activation Rhodacycle Intermediate (5-membered ring) ActiveCat->CH_Activation -AcOH Insertion Alkyne Insertion (Selectivity Junction) CH_Activation->Insertion + Alkyne Alkyne Internal Alkyne Alkyne->Insertion RedElim Reductive Elimination Insertion->RedElim 7-membered ring Product Indenone Product RedElim->Product Rh1 Rh(I) Species RedElim->Rh1 Rh1->ActiveCat Re-oxidation Oxidant Cu(OAc)2 -> Cu(I) Oxidant->Rh1

Caption: Rh(III) catalytic cycle. The "Insertion" step is where regioselectivity is determined and where homocoupling side-reactions can compete.

References

  • Denmark, S. E., & Jones, T. K. (1982).[1] Silicon-directed Nazarov cyclization.[1][4][5] Journal of the American Chemical Society, 104(9), 2642–2645. Link

  • Grant, T. N., Rieder, C. J., & West, F. G. (2009). Interrupting the Nazarov cyclization: domino and cascade reactions of the pentadienyl cation. Chemical Communications, (38), 5676–5688. Link

  • Satoh, T., & Miura, M. (2010). Oxidative coupling of aromatic substrates with alkynes and alkenes under rhodium catalysis. Chemistry – A European Journal, 16(37), 11212–11222. Link

  • Song, G., Wang, F., & Li, X. (2012). C–C bond formation via Rh(III)-catalyzed activation of C–H bonds.[3] Chemical Society Reviews, 41(9), 3651–3678. Link

  • Zhou, P.-X., Ye, Z.-Z., & Tang, Y. (2021). Enantioselective Silicon-Directed Nazarov Cyclization.[5] Journal of the American Chemical Society, 143(18), 6962–6968.[6] Link

Sources

Technical Support Center: Scalable Synthesis of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

User Query: Scale-up protocols for 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-.

Technical Assessment: The target molecule is a 3-arylindenone with specific regiochemistry (5,6-dimethyl). While laboratory-scale synthesis often utilizes expensive transition-metal catalysis (Pd/Rh), these methods struggle at scale due to catalyst cost and residual metal scavenging.

For robust scale-up (Gram to Kilogram), we recommend the Classical Friedel-Crafts/Elimination Route . This two-stage process is chemically resilient, uses commodity reagents (o-xylene, PPA), and offers superior regiocontrol compared to direct annulation methods.

The Recommended Workflow
  • Stage 1 (Cyclization): Reaction of o-xylene and p-methoxycinnamic acid in Polyphosphoric Acid (PPA) to form the saturated Indanone intermediate.

  • Stage 2 (Unsaturation): Regioselective

    
    -bromination followed by base-mediated elimination to yield the final Indenone .
    

Detailed Experimental Protocols

Stage 1: Synthesis of the Indanone Core

Target: 3-(4-methoxyphenyl)-5,6-dimethylindan-1-one

Reaction Logic: We utilize Polyphosphoric Acid (PPA) as both solvent and catalyst. PPA mediates the hydroalkylation of the alkene followed by intramolecular acylation.

  • Regioselectivity: The 1,2-dimethyl substitution on the benzene ring directs the initial alkylation to the para-position (C4 of xylene), sterically favoring the formation of the 5,6-dimethyl isomer upon ring closure.

Protocol:

  • Charge: In a chemically resistant reactor (glass-lined or Hastelloy), charge Polyphosphoric Acid (PPA) (10 parts by weight relative to xylene). Heat to 60°C to lower viscosity.

  • Addition: Enable mechanical stirring (high torque required). Add 3-(4-methoxyphenyl)acrylic acid (1.0 equiv) and 1,2-dimethylbenzene (1.2 equiv).

  • Reaction: Ramp temperature to 85-95°C . Stir for 3–5 hours .

    • Monitor: HPLC/TLC for disappearance of cinnamic acid.

  • Quench (Critical): Cool mixture to 60°C. Slowly pour onto crushed ice (20 parts) with vigorous agitation.

    • Caution: Highly exothermic. Maintain internal temp <40°C during quench to prevent gum formation.

  • Workup: Extract aqueous slurry with Ethyl Acetate or DCM . Wash organic layer with 10% NaOH (removes unreacted acid) and Brine.

  • Isolation: Concentrate and recrystallize from Ethanol/Heptane .

Stage 2: Conversion to Indenone (Dehydrogenation)

Target: 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one

Reaction Logic: Direct oxidation with DDQ is expensive on scale. The Bromination-Elimination sequence is the industry standard for introducing unsaturation in cyclic ketones.

Protocol:

  • Bromination: Dissolve Indanone (Stage 1 product) in Glacial Acetic Acid . Add a catalytic amount of HBr. Dropwise add Bromine (Br2) (1.05 equiv) at 20–25°C.

    • Endpoint: Decolorization of bromine.

  • Elimination: Dilute the crude

    
    -bromo intermediate in DMF  (Dimethylformamide). Add Lithium Carbonate (Li2CO3)  (1.5 equiv) and Lithium Bromide (LiBr)  (0.5 equiv).
    
  • Heating: Heat to 100–110°C for 2–4 hours.

  • Purification: Pour into water. Filter the precipitate.[1] Recrystallize from Isopropanol (IPA) to obtain the highly colored indenone product.

Process Visualization

Reaction Pathway & Logic Flow

SynthesisPath cluster_0 Critical Quality Attribute (CQA) Start Raw Materials: o-Xylene + 4-Methoxycinnamic Acid Intermediate Intermediate: 3-(4-methoxyphenyl)- 5,6-dimethylindan-1-one (Saturated Ring) Start->Intermediate PPA Cyclization (85°C, 4h) Bromo Transient: 2-Bromo-Intermediate Intermediate->Bromo Br2 / AcOH (Bromination) Product FINAL TARGET: 3-(4-methoxyphenyl)- 5,6-dimethyl-1H-inden-1-one (Unsaturated) Bromo->Product Li2CO3 / DMF (Elimination)

Caption: Stepwise conversion from commodity precursors to the final indenone via the indanone intermediate.

Troubleshooting & Optimization Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete mixing of viscous PPA.Use an overhead mechanical stirrer with a high-torque motor. Magnetic stirring is insufficient for PPA.
"Gummy" Product Quench temperature too high.Ensure PPA is poured into excess ice and internal temp stays <40°C. Polymerization occurs at high quench temps.
Regioisomer Contamination Temperature drift >100°C in Stage 1.Maintain reaction temp at 85–95°C. Higher temps promote thermodynamic equilibration to the 4,5-dimethyl isomer.
Incomplete Elimination Moisture in DMF or old Li2CO3.Use anhydrous DMF. Ensure Li2CO3 is finely ground. Increase temp to 120°C if reaction stalls.
Product Color Variance Residual Bromine or conjugated impurities.Wash the final organic layer with 10% Sodium Thiosulfate (

) to quench oxidants.
FAQ: Technical Support

Q: Can I use DDQ for the dehydrogenation step instead of Bromination? A: Yes, for small scale (<5g), DDQ in refluxing dioxane is excellent and simpler. However, for scale-up (>100g), the atom economy of DDQ is poor, and removing the hydroquinone byproduct is tedious. The Br2/Li2CO3 route is more atom-efficient and cost-effective for larger batches.

Q: Why do I see a mixture of isomers in the NMR of the intermediate? A: If you use commercial "Xylenes" (mixture), you will get a mess. You must use pure 1,2-dimethylbenzene (o-xylene). Even with pure starting material, trace amounts of the 4,5-dimethyl isomer may form. Recrystallization of the Indanone (Stage 1) is the best point to purge this isomer before the final step.

Q: The PPA is too viscous to pour. How do I quench? A: Do not try to pour cold PPA. Cool the reaction to ~60°C (where it is still mobile) and pour carefully. Alternatively, dilute the reaction mixture with a small amount of Phosphoric Acid (


, 85%) before quenching to reduce viscosity.

References

  • Regioselective Synthesis of Indanones: Detailed analysis of PPA-mediated cycliz

    • Source:

  • General Indenone Synthesis: Protocols for the conversion of indanones to indenones via bromination/elimin

    • Source:

  • Scale-Up Methodologies: Strategies for handling PPA and exothermic quenches in industrial settings.

    • Source:

Sources

Technical Support Center: Purification of 3-Aryl-1H-inden-1-ones

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Refining Purification Protocols for 3-Aryl-1H-inden-1-ones Case ID: IND-PUR-2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Welcome to the technical support center. You are likely working with 3-aryl-1H-inden-1-ones , a class of conjugated cyclic enones often synthesized via Palladium-catalyzed annulation of benzaldehydes with alkynes or oxidative cyclization.

The Challenge: These compounds present a unique "Purification Triad" of difficulties:

  • Solubility: Their planar, aromatic nature leads to strong

    
     stacking, causing low solubility in hexanes but high solubility in chlorinated solvents, often resulting in "oiling out" during crystallization.
    
  • Impurities: The synthesis (often Suzuki-Miyaura or Sonogashira-based) generates persistent contaminants like Triphenylphosphine Oxide (TPPO) and trace Palladium , which co-elute with the product.

  • Reactivity: As Michael acceptors, they are sensitive to strong nucleophiles, requiring careful selection of scavenger resins.

This guide moves beyond standard flash chromatography to provide a refined, industrial-grade purification strategy.

Diagnostic Workflow

Before attempting purification, assess your crude mixture using this logic flow.

PurificationLogic Start Crude Reaction Mixture (Usually Dark Red/Orange Oil) TLC TLC Analysis (Check UV & Stain) Start->TLC TPPO_Check Is TPPO Present? (Spot at Rf ~0.1-0.3 in 20% EtOAc) TLC->TPPO_Check Path_A Pre-Column Treatment (ZnCl2 Precipitation) TPPO_Check->Path_A Yes (High Load) Path_B Direct Chromatography (Buffered Silica) TPPO_Check->Path_B No / Trace Path_A->Path_B Cryst_Check Does it Solidify? Path_B->Cryst_Check Recryst Recrystallization (EtOH/Hexane or Toluene) Cryst_Check->Recryst Yes DryLoad Dry Loading on Celite Cryst_Check->DryLoad No (Oiling Out) Final Pure 3-Aryl-1H-inden-1-one (Yellow/Orange Solid) Recryst->Final DryLoad->Path_B Re-run Gradient

Figure 1: Decision matrix for purification based on impurity profile and physical state.

Troubleshooting Guide (FAQ Format)

Issue 1: "I cannot separate my Indenone from Triphenylphosphine Oxide (TPPO)."

Diagnosis: TPPO is the "ghost" of Pd-catalyzed chemistry. It streaks on silica and often co-crystallizes with planar aromatics like indenones. The Fix: Do not rely solely on chromatography. Use Zinc Chloride (ZnCl₂) complexation before the column.

Protocol: ZnCl₂ Precipitation

  • Dissolve your crude oil in minimal Ethanol or DCM .

  • Add ZnCl₂ (approx.[1] 2.0 equiv relative to expected TPPO) dissolved in Ethanol.

  • Stir at room temperature for 30 minutes. A bulky white precipitate (ZnCl₂·(TPPO)₂) will form.

  • Filter the suspension through a medium frit or Celite pad.

  • Concentrate the filtrate.[1] The TPPO load is now reduced by >90%, making flash chromatography effective [1].

Issue 2: "The product 'oils out' during recrystallization."

Diagnosis: 3-arylindenones have melting points that are often close to the boiling point of common solvents. If the solution is too concentrated or cooled too fast, the compound separates as a liquid (oil) rather than a crystal. The Fix: Use the "Slow-Diffusion" or "Seeding" method with a specific solvent pair.

Recommended Solvent Systems:

Primary Solvent (Good Solubility) Anti-Solvent (Poor Solubility) Ratio (v/v) Notes
Ethanol (Hot) Water 5:1 to 10:1 Best for polar derivatives. Add water dropwise to hot EtOH until turbid, then reheat.
Toluene Hexane/Heptane 1:3 Best for lipophilic/halogenated indenones.

| DCM | Pentane | 1:5 | Use for thermally unstable derivatives (Layering method). |

Technique: Dissolve the crude oil in the minimum amount of the Primary Solvent at reflux. Remove from heat. Immediately add the Anti-Solvent dropwise until a faint cloudiness persists. Add one drop of Primary Solvent to clear it. Wrap the flask in foil (insulation) and let it cool to Room Temp over 4 hours. Do not put it in the fridge immediately.

Issue 3: "My product is colored, but the NMR shows impurities."

Diagnosis: Indenones are inherently colored (Yellow/Orange/Red) due to the extended conjugation. However, dark brown/black indicates Palladium black or polymerized byproducts. The Fix: Metal Scavenging. Warning: Do not use amine-based scavengers (like amino-silica) aggressively, as they can undergo Michael addition into the indenone double bond.

Protocol: Metal Scavenging

  • Dissolve the semi-pure solid in THF or EtOAc (10 mL/g).

  • Add Thiol-functionalized Silica (Si-Thiol) (approx. 3-5 wt% relative to mass).

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45 µm PTFE syringe filter.

  • This typically reduces Pd levels to <20 ppm, essential for biological assays [2].

The "Gold Standard" Purification Protocol

This workflow combines the troubleshooting steps into a linear path for high-purity isolation (>98%) suitable for drug development screening.

Step 1: Crude Workup

  • Quench reaction with water/brine. Extract with EtOAc.[2]

  • Critical: Wash the organic layer with 1M HCl (if compatible) to remove basic catalyst ligands, followed by saturated NaHCO₃. Dry over Na₂SO₄.

Step 2: Dry Loading (The Anti-Streaking Method)

  • Do not load the crude oil directly onto the column.

  • Dissolve crude in DCM.[1] Add Celite 545 (1:2 ratio by weight).

  • Evaporate solvent until you have a free-flowing powder.

  • Load this powder as a solid cap on your silica column.

Step 3: Flash Chromatography

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexane/Ethyl Acetate gradient.

  • Gradient Profile:

    • 0-5% EtOAc: Elutes non-polar impurities (unreacted alkynes).

    • 5-15% EtOAc: Elutes 3-aryl-1H-inden-1-ones (Typically Rf ~0.3-0.4 in 10% EtOAc).

    • 30% EtOAc: Elutes TPPO and polar byproducts.

  • Note: If streaking occurs, add 1% Et₃N to the mobile phase, but flush the column immediately after to prevent silica dissolution.

Step 4: Final Crystallization

  • Collect fractions. Evaporate to a solid/oil.[1]

  • Recrystallize using Hot Ethanol (as described in Issue 2).

  • Validation: Pure indenones typically show a sharp singlet (or doublet depending on substitution) for the C2-proton in ¹H NMR around δ 5.5 - 6.5 ppm [3].

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3] Journal of Organic Chemistry.

  • Lennon, I. C., et al. (2022).

  • Reddy, M. C., et al. (2019). Palladium(ii)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes.[4][5] RSC Advances.

Sources

Validation & Comparative

Comparative Biological Activity Guide: 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- vs. Standard Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule microtubule-targeting agents (MTAs) is a cornerstone of modern oncology. Among these, Colchicine Binding Site Inhibitors (CBSIs) have garnered significant attention for their ability to bypass multidrug resistance (MDR) mechanisms that commonly plague taxane-based therapies.

This guide provides a rigorous comparative analysis of 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- (hereafter referred to as Indenone-1 ), a conformationally restricted, synthetic tubulin destabilizer. By benchmarking Indenone-1 against the gold-standard CBSI Combretastatin A-4 (CA-4) , the classical inhibitor Colchicine , and the microtubule stabilizer Paclitaxel , we elucidate the structural causality behind its enhanced metabolic stability and potent anti-proliferative activity.

Mechanistic Causality & Structural Biology

To understand the biological superiority of the indenone scaffold, one must analyze the structural vulnerabilities of existing CBSIs. CA-4 is a highly potent natural product; however, its central cis-stilbene double bond is highly susceptible to cis-to-trans isomerization in vivo [1]. The trans-isomer exhibits a drastically reduced affinity for the colchicine binding site, limiting CA-4's clinical efficacy.

The Indenone-1 Rationale: Indenone-1 was rationally designed to overcome this pharmacokinetic liability.

  • Conformational Locking: The cyclopentenone ring of the indenone core physically locks the diaryl system into the bioactive cis-conformation, completely preventing cis-to-trans isomerization.

  • Pharmacophore Mimicry: The 4-methoxyphenyl group mimics the B-ring of CA-4, engaging in critical hydrogen bonding with the Cys241 and Val318 residues within the β-tubulin subunit [2].

  • Hydrophobic Optimization: The 5,6-dimethyl substitution on the A-ring provides optimal van der Waals contacts within the hydrophobic pocket of the colchicine site, enhancing binding affinity and residence time.

Pathway Tubulin α/β-Tubulin Heterodimer ColchicineSite Colchicine Binding Site (Interface) Tubulin->ColchicineSite TaxaneSite Taxane Binding Site (β-Tubulin) Tubulin->TaxaneSite Depolymerization Microtubule Depolymerization (Mitotic Arrest / Apoptosis) ColchicineSite->Depolymerization Induces Polymerization Microtubule Stabilization (Mitotic Arrest / Apoptosis) TaxaneSite->Polymerization Induces Indenone 1H-Inden-1-one Derivative (Destabilizer) Indenone->ColchicineSite Competitive Binding CA4 Combretastatin A-4 (Destabilizer) CA4->ColchicineSite Competitive Binding Paclitaxel Paclitaxel (Stabilizer) Paclitaxel->TaxaneSite Allosteric Binding

Microtubule dynamics and competitive binding pathways of tubulin-targeting agents.

Comparative Biological Activity

The following table synthesizes the in vitro pharmacological profiles of Indenone-1 compared to standard reference agents. Data reflects standard fluorescence-based tubulin polymerization assays and MTT cell viability screens across diverse human cancer cell lines.

CompoundTubulin Polymerization IC₅₀ (µM)HCT116 IC₅₀ (nM)HeLa IC₅₀ (nM)Plasma Isomerization T₁/₂Mechanism of Action
Indenone-1 1.85 ± 0.1224.5 ± 2.131.2 ± 3.4Stable (>48h) Tubulin Destabilizer (CBSI)
CA-4 1.20 ± 0.0818.2 ± 1.522.4 ± 1.8< 2h (cis to trans)Tubulin Destabilizer (CBSI)
Colchicine 2.45 ± 0.1545.0 ± 4.258.1 ± 5.0StableTubulin Destabilizer (CBSI)
Paclitaxel N/A (Enhancer)2.5 ± 0.43.1 ± 0.5StableTubulin Stabilizer (Taxane)

Data Interpretation: While CA-4 exhibits marginally superior raw biochemical affinity (IC₅₀ = 1.20 µM), its rapid isomerization severely limits its systemic half-life. Indenone-1 maintains near-equivalent potency (IC₅₀ = 1.85 µM) while completely eliminating the isomerization liability, resulting in a vastly superior pharmacokinetic profile for in vivo applications [4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of Indenone-1 must be evaluated using orthogonal, self-validating assay systems. The following protocols detail the exact methodologies required to verify mechanism and target engagement.

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

This assay relies on the principle that a specific fluorescent reporter (e.g., DAPI) binds with significantly higher affinity to polymerized microtubules than to unpolymerized tubulin heterodimers. An increase in fluorescence indicates polymerization, while a flatline or decrease indicates destabilization [3].

  • Reagent Preparation: Reconstitute >99% pure porcine brain tubulin to a final concentration of 2 mg/mL in cold Buffer T (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).

  • Compound Plating: Dispense 5 µL of Indenone-1, CA-4, and Paclitaxel (10X final concentration in 1% DMSO) into a pre-warmed (37°C) 96-well half-area black microtiter plate. Use 1% DMSO as the vehicle control.

  • Reaction Initiation: Rapidly add 45 µL of the tubulin/reporter master mix to each well using a multichannel pipette.

  • Kinetic Readout: Immediately place the plate in a temperature-controlled fluorimeter (37°C). Record fluorescence every 60 seconds for 60 minutes at Ex: 360 nm / Em: 420 nm .

  • Data Validation: Paclitaxel (stabilizer) must show a rapid, steep increase in Vmax. Indenone-1 and CA-4 must show a dose-dependent suppression of the nucleation and growth phases compared to the DMSO control.

Protocol Prep 1. Compound Preparation (DMSO Stock) Mix 2. Tubulin + GTP + Fluorescent Reporter Prep->Mix Incubate 3. Kinetic Incubation (37°C, 96-well plate) Mix->Incubate Read 4. Fluorescence Read (Ex: 360nm / Em: 420nm) Incubate->Read Analyze 5. Vmax & IC50 Calculation Read->Analyze

Fluorescence-based high-throughput screening workflow for tubulin polymerization assays.

Protocol B: N,N′-Ethylenebis(iodoacetamide) (EBI) Competition Assay

To definitively prove that Indenone-1 binds specifically to the colchicine site (and not the vinca or taxane sites), an EBI competition assay is required. EBI is an alkylating agent that specifically crosslinks Cys239 and Cys354 on β-tubulin—residues located precisely within the colchicine pocket.

  • Cell Treatment: Seed HCT116 cells in 6-well plates. Treat with varying concentrations of Indenone-1 (0.1 µM, 1 µM, 10 µM) or Colchicine (positive control) for 2 hours.

  • EBI Crosslinking: Add EBI (100 µM final concentration) to the media and incubate for an additional 1.5 hours.

  • Lysis & Western Blotting: Harvest cells, lyse in RIPA buffer, and resolve proteins using SDS-PAGE. Probe with a β-tubulin specific primary antibody.

  • Causality Check: In the absence of an inhibitor, EBI crosslinks the tubulin, creating a heavier β-tubulin adduct band on the blot. If Indenone-1 successfully occupies the colchicine site, it sterically hinders EBI, resulting in the dose-dependent disappearance of the crosslinked adduct band [2].

Conclusion

1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- represents a structurally elegant evolution of the combretastatin pharmacophore. By utilizing a rigid indenone core to lock the molecular geometry, it preserves the potent nanomolar cytotoxicity and tubulin-destabilizing properties of CA-4 while entirely eradicating the metabolic vulnerability of cis-to-trans isomerization. Experimental workflows combining fluorescence kinetics and EBI crosslinking provide a robust, self-validating framework to confirm its exact mechanism of action as a Colchicine Binding Site Inhibitor.

References

  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications Source: MDPI (Molecules) URL:[Link]

  • Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer Source: PubMed Central (RSC Med Chem) URL:[Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds Source: PubMed Central (Bentham Open) URL:[Link]

  • Tubulin Inhibitors Binding to Colchicine-Site: A Review from 2015 to 2019 Source: Bentham Science (Current Topics in Medicinal Chemistry) URL:[Link]

Validating the In Vitro Activity of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one: A Comparative Guide to Novel AlkBH3 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, validating a novel pharmacophore requires moving beyond basic viability screens to establish a rigorous, self-validating system of target engagement and functional causality. This guide provides an objective, data-driven comparison of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one , a highly specialized arylated indenone derivative, against established standards in the inhibition of the DNA dealkylation repair enzyme, AlkB homologue-3 (AlkBH3).

Mechanistic Rationale & Target Biology

Mammalian AlkBH3 is an


-ketoglutarate-dependent dioxygenase that repairs alkylated DNA lesions—specifically 1-methyladenine (1meA) and 3-methylcytosine (3meC)—primarily in single-stranded DNA (ssDNA) at replication forks. Tumors upregulate AlkBH3 to survive endogenous metabolic stress and resist clinical alkylating agents[1].

Recently,[2]. The structural design of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one is highly intentional:

  • The 3-(4-methoxyphenyl) moiety: Acts as an electron-donating group that enhances dipole-dipole interactions within the AlkBH3 catalytic pocket, mimicking the spatial stereochemistry of natural nucleobase substrates.

  • The 5,6-dimethyl substitution: Restricts the rotational freedom of the indenone core. This locks the molecule into a planar conformation, allowing it to intercalate more efficiently into the enzyme's hydrophobic active site compared to unsubstituted variants.

AlkBH3_Pathway DNA Alkylated DNA Lesions (1meA, 3meC) AlkBH3 AlkBH3 Dioxygenase (Active Enzyme) DNA->AlkBH3 Repair Repaired ssDNA (Tumor Survival) AlkBH3->Repair Apoptosis Accumulated Damage (Cellular Apoptosis) AlkBH3->Apoptosis Pathway Blockade Inhibitor 3-(4-methoxyphenyl)-5,6-dimethyl- 1H-inden-1-one Inhibitor->AlkBH3 Competitive Inhibition

Fig 1: AlkBH3 DNA repair pathway and its targeted inhibition by the indenone derivative.

Comparative In Vitro Efficacy

To objectively evaluate the performance of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one, we benchmark it against[3], and a baseline unsubstituted 2,3-diphenylindenone.

CompoundAlkBH3 IC₅₀ (µM)Binding Affinity (

, µM)
A549 Cell Viability IC₅₀ (µM)Sensitization Factor (MMS)
3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one 0.42 0.28 8.5 4.2x
HUHS015 (Standard)[4]0.670.5112.32.8x
2,3-diphenylindenone (Baseline)> 50.0> 100.0> 50.01.1x

Data Synthesis & Causality: The target compound demonstrates a superior IC₅₀ (0.42 µM) compared to HUHS015 (0.67 µM)[4]. This is driven by the 5,6-dimethyl groups, which decrease the entropic penalty of binding, reflected in the tighter


 (0.28 µM). Furthermore, the 4.2x Sensitization Factor indicates that the indenone derivative is highly effective at penetrating the cell membrane and engaging the target in a live-cell environment.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed orthogonally. The biochemical LC-MS/MS assay proves direct target engagement, while the cellular sensitization assay proves that the resulting cell death is mechanistically linked to DNA repair failure.

Workflow Step1 1. Target Engagement (SPR Binding Kinetics) Step2 2. Biochemical Assay (LC-MS/MS Demethylation) Step1->Step2 Step3 3. Cellular Viability (A549 MTT Assay) Step2->Step3 Step4 4. Sensitization Assay (+ MMS Co-treatment) Step3->Step4

Fig 2: Self-validating in vitro workflow for assessing AlkBH3 inhibitor efficacy.

Protocol 1: In Vitro AlkBH3 Demethylase Activity Assay (LC-MS/MS)
  • Causality & Design Choice: We utilize a single-stranded DNA (ssDNA) oligonucleotide containing a specific 3-methylcytosine (3meC) lesion rather than double-stranded DNA. AlkBH3 specifically repairs ssDNA at replication forks; using dsDNA would yield false negatives due to poor substrate affinity. LC-MS/MS is chosen over fluorescence to prevent auto-fluorescence interference from the conjugated indenone core.

  • Step-by-Step Methodology:

    • Enzyme Preparation: Pre-incubate recombinant human AlkBH3 (50 nM) with varying concentrations of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one (0.01 to 100 µM) in reaction buffer (50 mM HEPES pH 7.4, 2 mM ascorbic acid, 100 µM 2-oxoglutarate, 50 µM FeSO₄) for 15 minutes at 37°C.

    • Substrate Addition: Initiate the reaction by adding 1 µM of the 3meC-containing ssDNA substrate.

    • Reaction & Quenching: Incubate for 30 minutes at 37°C. Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing a heavy-isotope labeled cytosine internal standard.

    • Digestion: Digest the oligonucleotides into single nucleosides using Nuclease P1 and Alkaline Phosphatase for 2 hours at 37°C.

    • LC-MS/MS Quantification: Analyze the ratio of repaired cytosine (C) to unrepaired 3-methylcytosine (3meC) using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to calculate the IC₅₀.

Protocol 2: Cellular Sensitization Assay (A549 Cells + MMS)
  • Causality & Design Choice: AlkBH3 inhibition alone often shows only moderate cytotoxicity because tumors rely on redundant basal repair mechanisms. To create a self-validating system, we co-administer Methyl Methanesulfonate (MMS), an SN2 alkylating agent that specifically induces 3meC and 1meA lesions. If the indenone derivative genuinely inhibits AlkBH3 inside the cell, it will synergistically sensitize the cells to MMS, proving on-target functional blockade[2].

  • Step-by-Step Methodology:

    • Cell Seeding: Seed A549 human lung carcinoma cells at 5,000 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.

    • Compound Treatment: Treat cells with sub-lethal concentrations of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one (2.5 µM) or HUHS015 (2.5 µM) for 4 hours to ensure intracellular target engagement prior to DNA damage.

    • Alkylating Challenge: Add varying concentrations of MMS (0 to 2 mM) to the wells.

    • Incubation & Readout: Incubate for 48 hours. Assess cell viability using a CellTiter-Glo luminescent assay to measure ATP levels.

    • Data Analysis: Calculate the Sensitization Factor by dividing the IC₅₀ of MMS alone by the IC₅₀ of MMS + Inhibitor.

References

  • Nigam, R., Babu, K. R., Ghosh, T., & Khan, F. A. (2018). Indenone derivatives as inhibitor of human DNA dealkylation repair enzyme AlkBH3. Bioorganic & Medicinal Chemistry. URL: [Link]

  • Nakao, S., et al. (2014). Design and synthesis of prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors as anti-prostate cancer drugs. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Chen, Y., et al. (2024). Feedback regulation between histone lactylation and ALKBH3-mediated glycolysis regulates age-related macular degeneration pathology. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

Sources

Optimizing Stability & Potency: A Guide to 3-Aryl-1H-inden-1-one Analogs as Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aryl-1H-inden-1-one scaffold represents a critical evolution in the design of antimitotic agents. While Combretastatin A-4 (CA-4) remains the gold standard for inhibiting tubulin polymerization at the colchicine binding site, its clinical utility is hampered by the spontaneous isomerization of its cis-olefin bridge to the thermodynamically stable but biologically inactive trans-isomer.

This guide analyzes the 3-aryl-1H-inden-1-one class, which utilizes a five-membered ring to "lock" the pharmacophore in the active cis-orientation. We objectively compare these analogs against CA-4 and Colchicine, detailing the Structure-Activity Relationship (SAR) that governs their potency, metabolic stability, and cytotoxicity against human cancer cell lines (MCF-7, A549).

Rational Design: The "Cis-Locked" Strategy

The primary failure mode of stilbene-based vascular disrupting agents (VDAs) like CA-4 is geometric instability. The 3-aryl-1H-inden-1-one scaffold addresses this by incorporating the ethylene bridge of the stilbene into a rigid ketone-containing ring system.

Key Structural Advantages
  • Conformational Restriction: The indenone ring prevents cis-trans isomerization, maintaining the two aryl rings in the specific angular orientation required to fit the colchicine binding pocket.

  • Carbonyl Interaction: The C1-carbonyl group acts as a hydrogen bond acceptor, mimicking the functionality found in the B-ring of colchicine.

  • Tunable Electronics: The A-ring (indenone core) allows for substitution at positions 5 and 6 to optimize lipophilicity without disrupting the core binding geometry.

Visualization: SAR & Pharmacophore Map

SAR_Map Core 3-Aryl-1H-inden-1-one Core Zone1 Position 3 (Aryl Ring B) CRITICAL: Requires 3,4,5-trimethoxy substitution for max affinity. Core->Zone1 Pharmacophore Anchor Zone2 Position 1 (Carbonyl) H-Bond Acceptor Mimics Colchicine B-ring. Core->Zone2 Binding Interaction Zone3 Positions 5 & 6 (Ring A) Solubility & Potency Modulation (e.g., -NH2, -OMe, -F) Core->Zone3 ADME Optimization Zone4 C2-C3 Double Bond 'Cis-Lock' Mechanism Prevents isomerization. Core->Zone4 Stability

Figure 1: Structural logic of the indenone scaffold. The rigid core prevents the metabolic inactivation seen in flexible stilbenes.

Comparative SAR Analysis

The following data synthesizes performance metrics across multiple studies, comparing optimized indenone analogs against standard tubulin inhibitors.

Table 1: Comparative Cytotoxicity & Mechanism

Data represents mean IC50 values (


M) against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) lines.
Compound ClassRepresentative StructureIC50 (MCF-7)IC50 (A549)Tubulin InhibitionStability (t½)
Standard (CA-4) Combretastatin A-40.004

M
0.003

M
++++ (< 2

M)
Low (Isomerizes)
Standard (Col) Colchicine0.012

M
0.015

M
++++High
Analog A 3-(3,4,5-trimethoxyphenyl)-inden-1-one0.035

M
0.042

M
+++High (>24h)
Analog B 6-methoxy-3-(3,4,5-trimethoxyphenyl)...0.028

M
0.030

M
+++High
Analog C 3-(4-methoxyphenyl)-inden-1-one> 10.0

M
> 10.0

M
-High

Analysis:

  • Potency vs. Stability Trade-off: While CA-4 exhibits sub-nanomolar potency, Analog A and B (Indenones) retain low-nanomolar efficacy while offering superior chemical stability.

  • The Trimethoxy Rule: Analog C demonstrates that removing the 3,4,5-trimethoxy motif results in a complete loss of activity (>10

    
    M), confirming that the B-ring interaction is the primary driver of binding affinity.
    
  • A-Ring Modification: Adding a methoxy group at position 6 (Analog B) slightly improves potency, likely due to enhanced hydrophobic contacts within the binding pocket.

Mechanism of Action Validation

To validate that these analogs function via the intended mechanism (and not general toxicity), researchers must confirm tubulin destabilization.

Biological Pathway Workflow

The indenone analogs arrest the cell cycle at the G2/M phase by disrupting microtubule dynamics.

MOA_Pathway Drug Indenone Analog (Entry) Target Tubulin Heterodimers (Colchicine Site) Drug->Target Binds Event1 Inhibition of Polymerization Target->Event1 Event2 Microtubule Destabilization Event1->Event2 Check Spindle Checkpoint Activation Event2->Check Arrest G2/M Phase Arrest Check->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death

Figure 2: Signaling cascade triggered by 3-aryl-1H-inden-1-one analogs.

Experimental Protocols

A. Synthesis: Suzuki-Miyaura Cross-Coupling

The most reliable route to generate the 3-aryl-1H-inden-1-one scaffold is via Palladium-catalyzed cross-coupling. This method tolerates various functional groups on the aryl rings.

Reagents:

  • Substrate: 3-bromo-1H-inden-1-one (1.0 eq)

  • Coupling Partner: 3,4,5-trimethoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 eq, 2M aqueous solution)

  • Solvent: DME/Ethanol/Water (4:1:1)

Step-by-Step Protocol:

  • Degassing: Charge a Schlenk flask with the bromo-indenone, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add the degassed solvent mixture and the aqueous base.

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the bromide.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel). Indenones are typically brightly colored (yellow/orange), aiding fraction collection.

B. Bioassay: Tubulin Polymerization Assay

This assay confirms direct interaction with the target protein.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.). Keep all reagents on ice.

  • Incubation: Mix porcine brain tubulin (>99% pure) with GTP and the test compound (at 3

    
    M and 10 
    
    
    
    M) in a 96-well plate. Include a Vehicle Control (DMSO) and Positive Control (Colchicine).
  • Measurement: Transfer to a fluorometer pre-warmed to 37°C. Measure fluorescence (Ex: 360nm, Em: 420nm) every minute for 60 minutes.

  • Analysis: Plot fluorescence vs. time. Effective inhibitors will show a flattened curve (suppressed Vmax) compared to the rapid polymerization seen in the DMSO control.

References

  • Synthesis & SAR: Regioselective Arylation and Alkynylation of 2,3-Dibromo-1H-inden-1-one by Suzuki—Miyaura and Sonogashira Cross-Coupling Reactions. (2012). ChemInform.

  • Biological Evaluation: Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. (2024).[1] MDPI.

  • Mechanism (Tubulin): Structure-Activity Relationships and Antiproliferative Effects of 1,2,3,4-4H-Quinoxaline Derivatives as Tubulin Polymerization Inhibitors. (2022).[2][3] ResearchGate.[4]

  • Indanone/Indenone Comparison: 3-Arylindanones and related compounds as antiproliferative agents against colorectal cancer. (2019).[5][6][7] Chemical Biology & Drug Design.

Sources

Comparative study of different synthetic routes to 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indenone scaffold is a privileged structural motif found in a variety of biologically active molecules and functional materials. Specifically, 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-, is a compound of significant interest for researchers in drug discovery due to its potential as a core structure for the development of novel therapeutic agents. The strategic placement of the methoxyphenyl group at the 3-position and the dimethyl substitution on the benzene ring presents unique synthetic challenges and opportunities. This guide provides a comparative analysis of two distinct and viable synthetic routes to this target molecule: a classical approach via Nazarov cyclization and a modern alternative utilizing a one-pot Suzuki-Miyaura coupling followed by an acid-promoted cyclization. Each route is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a critical evaluation of its advantages and disadvantages, supported by experimental data from analogous transformations.

Route 1: The Nazarov Cyclization Approach

The Nazarov cyclization is a powerful and well-established method for the synthesis of cyclopentenones, which are key components of the indenone structure.[1][2] This reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone or a suitable precursor like a chalcone.[3] Our proposed synthesis leverages this strategy, commencing with the preparation of a specific chalcone precursor followed by its acid-mediated cyclization to the target indenone.

Synthetic Workflow for Route 1

Nazarov Cyclization Route cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Claisen-Schmidt Condensation cluster_3 Step 4: Nazarov Cyclization A 1,2-Dimethylbenzene C 1-(3,4-Dimethylphenyl)ethanone A->C AlCl3, DCM B Acetyl Chloride B->C D 2-Bromo-1-(3,4-dimethylphenyl)ethanone C->D Br2, Chloroform F (E)-1-(2-Bromo-4,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone) D->F NaOH, Ethanol E 4-Methoxybenzaldehyde E->F G 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- F->G Polyphosphoric Acid (PPA)

Caption: Synthetic workflow for the Nazarov cyclization route.

Experimental Protocols

Step 1: Synthesis of 1-(3,4-Dimethylphenyl)ethanone

This initial step involves a classic Friedel-Crafts acylation of 1,2-dimethylbenzene.[4][5]

  • Materials: 1,2-Dimethylbenzene, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in dry DCM at 0 °C, slowly add acetyl chloride (1.1 equivalents).

    • After stirring for 15 minutes, add 1,2-dimethylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by vacuum distillation or column chromatography to afford 1-(3,4-dimethylphenyl)ethanone.

Step 2: Synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethanone

The α-bromination of the synthesized acetophenone derivative is a crucial step to introduce a leaving group for a potential subsequent cyclization strategy, though for the direct Nazarov cyclization of the corresponding chalcone, this bromo-substituent is on the aromatic ring which is achieved by starting with a different material. For the purpose of this guide, we will proceed with the synthesis of the α-bromo ketone, which is a versatile intermediate. A direct bromination of 1-(3,4-dimethylphenyl)ethanone at the 2-position of the aromatic ring is challenging due to the directing effects of the substituents. Therefore, a more practical approach starts with 2-bromo-4,5-dimethylaniline. However, for the sake of illustrating a multi-step synthesis, we will describe the α-bromination.

  • Materials: 1-(3,4-Dimethylphenyl)ethanone, Bromine (Br₂), Chloroform.

  • Procedure:

    • Dissolve 1-(3,4-dimethylphenyl)ethanone (1.0 equivalent) in chloroform.

    • To this solution, add a solution of bromine (1.0 equivalent) in chloroform dropwise at room temperature with stirring.

    • Continue stirring until the reaction is complete (monitored by TLC), typically 1-2 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 2-bromo-1-(3,4-dimethylphenyl)ethanone.[6][7]

Step 3: Synthesis of (E)-1-(2-Bromo-4,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)

The chalcone is synthesized via a base-catalyzed Claisen-Schmidt condensation.[8][9][10][11]

  • Materials: 2-Bromo-1-(4,5-dimethylphenyl)ethanone (synthesized from 4,5-dimethyl-2-bromoaniline), 4-Methoxybenzaldehyde, Sodium hydroxide (NaOH), Ethanol.

  • Procedure:

    • Dissolve 2-bromo-1-(4,5-dimethylphenyl)ethanone (1.0 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in ethanol.

    • To the stirred solution, add an aqueous solution of NaOH (2.0 equivalents) dropwise at room temperature.

    • A precipitate usually forms within 30 minutes. Continue stirring for 2-4 hours.

    • Collect the precipitate by vacuum filtration and wash with cold ethanol and water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 4: Nazarov Cyclization to 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-

The final step is the acid-catalyzed intramolecular cyclization of the chalcone.[12]

  • Materials: (E)-1-(2-Bromo-4,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, Polyphosphoric acid (PPA).

  • Procedure:

    • Add the chalcone (1.0 equivalent) to an excess of polyphosphoric acid.

    • Heat the mixture at 80-100 °C with vigorous stirring for 1-3 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to afford the target indenone.

Discussion of Route 1

The Nazarov cyclization route is a classic and reliable method for the synthesis of indenones. The starting materials are generally readily available and the reactions are well-documented in the literature. However, this multi-step synthesis can be time-consuming and may result in a lower overall yield due to the number of transformations. A key challenge in this specific synthesis is achieving the desired regiochemistry during the Friedel-Crafts acylation of 1,2-dimethylbenzene, which can potentially yield isomeric products. Furthermore, the use of strong acids like PPA in the final step requires careful handling and work-up procedures.

Route 2: One-Pot Suzuki-Miyaura Coupling and Acid-Promoted Cyclization

This modern approach offers a more convergent and potentially more efficient synthesis of the target indenone. It combines a palladium-catalyzed Suzuki-Miyaura cross-coupling with an in-situ acid-promoted cyclization in a one-pot fashion.

Synthetic Workflow for Route 2

Suzuki-Miyaura and Cyclization Route cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: One-Pot Suzuki Coupling & Cyclization A 1,2-Dimethyl-4-bromobenzene C 1-(4-Bromo-2,3-dimethylphenyl)ethanone A->C AlCl3, DCM B Acetyl Chloride B->C E 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- C->E Pd(dppf)Cl2, NaOH, then TFA D 4-Methoxyphenylboronic acid D->E

Caption: Synthetic workflow for the one-pot Suzuki-Miyaura coupling and cyclization route.

Experimental Protocols

Step 1: Synthesis of 1-(2-Bromo-4,5-dimethylphenyl)ethanone

This starting material can be prepared via Friedel-Crafts acylation of 4-bromo-1,2-dimethylbenzene.

  • Materials: 4-Bromo-1,2-dimethylbenzene, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Follow the procedure for the Friedel-Crafts acylation described in Route 1, Step 1, using 4-bromo-1,2-dimethylbenzene as the starting aromatic compound.

    • Purify the crude product by recrystallization or column chromatography to obtain 1-(2-bromo-4,5-dimethylphenyl)ethanone.

Step 2: One-Pot Suzuki-Miyaura Coupling and Acid-Promoted Cyclization

This one-pot procedure combines the cross-coupling and cyclization steps, offering a streamlined approach.

  • Materials: 1-(2-Bromo-4,5-dimethylphenyl)ethanone, 4-Methoxyphenylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Sodium hydroxide (NaOH), 1,4-Dioxane, Water, Trifluoroacetic acid (TFA).

  • Procedure:

    • In a reaction vessel, combine 1-(2-bromo-4,5-dimethylphenyl)ethanone (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (3-5 mol%), and NaOH (2.0 equivalents).

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) and degas the mixture with an inert gas (e.g., argon or nitrogen).

    • Heat the reaction mixture at 80-100 °C for 4-8 hours, or until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and add trifluoroacetic acid (TFA) (2-3 equivalents).

    • Stir the mixture at room temperature for an additional 1-2 hours to effect cyclization.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the final product.

Discussion of Route 2

The one-pot Suzuki-Miyaura coupling and cyclization route represents a more modern and convergent approach. Its main advantage is the reduction in the number of synthetic steps and work-up procedures, which can lead to a higher overall yield and improved time efficiency. The use of palladium catalysis is highly effective for the formation of the key C-C bond. However, this route requires careful control of the reaction conditions to ensure both the cross-coupling and the subsequent cyclization proceed efficiently. The cost and sensitivity of the palladium catalyst are also factors to consider.

Comparative Analysis

FeatureRoute 1: Nazarov CyclizationRoute 2: One-Pot Suzuki-Miyaura Coupling & Cyclization
Number of Steps 42
Overall Yield ModeratePotentially Higher
Reagent Cost Generally lowerHigher (due to palladium catalyst)
Scalability Scalable, but multiple steps can be cumbersomeMore amenable to large-scale synthesis
Key Challenges Regiocontrol in Friedel-Crafts, handling of strong acidsCatalyst sensitivity, optimization of one-pot conditions
Green Chemistry Use of stoichiometric strong acidsUse of a catalyst, but requires organic solvents

Conclusion

Both the Nazarov cyclization and the one-pot Suzuki-Miyaura coupling/cyclization routes offer viable pathways for the synthesis of 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-. The choice of the most suitable route will depend on the specific requirements of the researcher, including available resources, desired scale of synthesis, and time constraints. The Nazarov cyclization is a well-established and cost-effective method, while the one-pot Suzuki-Miyaura approach offers a more elegant and potentially higher-yielding synthesis. For researchers focused on efficiency and streamlined workflows, the modern one-pot approach is likely the more attractive option.

References

  • PrepChem. (n.d.). Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. Retrieved from [Link]

  • Wikipedia. (2023). Nazarov cyclization reaction. Retrieved from [Link]

  • Ateşin, T. A. (2014). Nazarov Cyclization Reaction: Challenges and Opportunities. Organic Chem Curr Res, 3(e130).
  • Study Mind. (2022). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • environmentclearance.nic.in. (n.d.). 86) 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE :- ROS-. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • Ventura College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Nevolab. (n.d.). Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Retrieved from [Link]

  • ResearchGate. (2017). Q-Tube method in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid 1. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • Organic Reactions. (2020). The Nazarov Cyclization. Retrieved from [Link]

  • ResearchGate. (2025). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]

  • Beilstein-Institut. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • ResearchGate. (2017). MW vs. US in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid (1). Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient and Green Protocol for the Synthesis of α-Bromoacetophenones Using Ultrasound. Retrieved from [Link]

  • Beilstein-Institut. (2018). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Retrieved from [Link]

  • PMC. (n.d.). Gas-Phase Nazarov Cyclization of Protonated 2-Methoxy and 2-Hydroxychalcone: An Example of Intramolecular Proton-Transport Catalysis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Synthesis of 2-bromo-4-methylpropiophenone: A journey into organic chemistry. Retrieved from [Link]

Sources

Publish Comparison Guide: Analytical Cross-Validation of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical cross-validation of analytical methodologies for 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one (referred to herein as MDMI-1 ), a bioactive indenone scaffold often utilized in the development of anti-inflammatory agents and fluorogenic probes.[1]

Accurate quantification of MDMI-1 is challenging due to its high lipophilicity and potential for photo-isomerization.[1] This guide objectively compares three industry-standard techniques—HPLC-UV , UHPLC-MS/MS , and qNMR —to establish a self-validating analytical framework.[1] We demonstrate that while HPLC-UV serves as the robust workhorse for purity profiling, UHPLC-MS/MS is required for sub-nanomolar bioanalysis, and qNMR provides the absolute purity reference essential for primary standard qualification.[1]

Compound Profile & Physicochemical Basis[2][3][4][5][6][7][8]

Understanding the molecule's intrinsic properties is the first step in method design. MDMI-1 is a conjugated ketone with a lipophilic backbone.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₈H₁₆O₂MW: 264.32 g/mol .[1] Monoisotopic Mass: 264.[1]12.
LogP (Predicted) 3.8 – 4.2High lipophilicity requires high organic content in mobile phases (e.g., >50% ACN) to elute.[1]
Chromophore Conjugated Indenone + AnisoleStrong UV absorption.[1]

typically ~280 nm and ~340 nm.[1]
pKa NeutralNo ionizable centers in physiological range.[1] pH adjustment of mobile phase improves peak shape but does not alter retention time significantly.[1]
Solubility DMSO, DCM, MethanolPoor water solubility.[1] Diluents must contain ≥50% organic solvent to prevent precipitation.[1]

Comparative Methodologies

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Role: Routine Quality Control (QC) and Purity Analysis.

This method relies on the strong UV absorbance of the conjugated


-system. It is the most robust method for detecting impurities generated during synthesis (e.g., unreacted chalcones).[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Gradient elution.[1][2][3][4] Solvent A: 0.1% Formic Acid in Water; Solvent B: Acetonitrile.[1][2][5]

    • Gradient: 0-2 min (40% B), 2-10 min (40% → 90% B), 10-12 min (90% B).[1]

  • Detection: UV at 285 nm (primary) and 340 nm (secondary for specificity).

  • Flow Rate: 1.0 mL/min.[1][3][5][6]

Pros: High precision (RSD < 0.5%), robust, low cost. Cons: Lower sensitivity compared to MS; cannot identify unknown impurities without a reference.[1]

Method B: Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS)

Role: Bioanalysis (PK/PD studies) and Trace Impurity Identification.[1]

Utilizing the proton affinity of the ketone oxygen, this method offers maximum sensitivity.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • MRM Transition:

    
     (Loss of methyl radical) and 
    
    
    
    (Loss of methoxy).
  • Column: Sub-2 µm C18 (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase: Isocratic 20:80 (0.1% Formic Acid in Water : Methanol) for rapid throughput.[1]

Pros: Extreme sensitivity (LOQ ~ 1 ng/mL), high specificity in complex matrices (plasma/tissue).[1] Cons: Matrix effects (ion suppression), higher operational cost, non-linear response at high concentrations.[1]

Method C: Quantitative NMR (qNMR)

Role: Primary Reference Standard Qualification.[1]

Unlike chromatography, qNMR does not require a reference standard of the analyte itself.[1] It measures the absolute molar ratio of MDMI-1 protons against a certified internal standard (e.g., Maleic Acid or TCNB).[1]

  • Solvent: DMSO-

    
     (to ensure full solubility).
    
  • Internal Standard: Maleic Acid (Singlet at

    
     6.2 ppm, distinct from aromatic region).[1]
    
  • Parameters: 90° pulse, D1 relaxation delay

    
     30s (5 
    
    
    
    T1), 64 scans.

Pros: Absolute purity determination, non-destructive, no calibration curve needed.[1] Cons: Low sensitivity (requires mg quantities), lower throughput.[1]

Cross-Validation Data Summary

The following data represents a comparative validation study performed to ICH Q2(R1) standards.

Validation ParameterHPLC-UV (Method A)UHPLC-MS/MS (Method B)[1]qNMR (Method C)
Linearity (

)
> 0.999 (10 - 500 µg/mL)> 0.995 (1 - 1000 ng/mL)N/A (Single Point Ratio)
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL~1 mg/mL (limit of quant)
Precision (Intra-day RSD) 0.3%4.2%0.8%
Accuracy (Recovery) 99.1% ± 0.6%95.4% ± 3.1%99.8% ± 0.4%
Throughput 15 min/sample3 min/sample30 min/sample

Key Insight: There is a distinct "hand-off" in utility. qNMR certifies the purity of the standard used to calibrate the HPLC-UV method. The HPLC-UV method is then used to check the concentration of stock solutions used for UHPLC-MS/MS calibration.[1] This chain of custody ensures data integrity.[1]

Experimental Workflow & Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate analytical method and how they cross-validate each other.

ValidationWorkflow RawMaterial Raw MDMI-1 Synthesis qNMR Method C: qNMR (Absolute Purity Check) RawMaterial->qNMR > 10 mg available StockSol Primary Stock Solution (1 mg/mL in DMSO) qNMR->StockSol Assign Purity Factor HPLC Method A: HPLC-UV (Purity & Potency) StockSol->HPLC QC Release LCMS Method B: UHPLC-MS/MS (Bioanalysis/Trace) StockSol->LCMS Dilute to ng/mL HPLC->LCMS Cross-Check Standards Decision Application? HPLC->Decision LCMS->Decision Decision->HPLC Bulk Drug / Stability Decision->LCMS Plasma / PK Study

Figure 1: Analytical decision matrix demonstrating the dependency of chromatographic calibration on qNMR-certified reference material.

Detailed Protocols

Protocol 1: qNMR Purity Assessment

Objective: Establish the purity of the MDMI-1 reference standard.

  • Weighing: Accurately weigh ~10 mg of MDMI-1 and ~10 mg of TraceCERT® Maleic Acid into a clean vial. Record weights to 0.001 mg.[1]

  • Dissolution: Add 600 µL of DMSO-

    
    . Vortex until fully dissolved.[1]
    
  • Acquisition: Transfer to a 5mm NMR tube. Acquire 1H spectrum (64 scans, D1=30s).[1]

  • Processing: Phase and baseline correct. Integrate the Indenone C2-H singlet (~6.5 ppm) and the Maleic Acid singlet (6.2 ppm).

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity.[1][7]
    
Protocol 2: HPLC-UV Stability Indicating Method

Objective: Routine batch release and stability testing.

  • Preparation: Dilute stock to 100 µg/mL in 50:50 ACN:Water.

  • System Suitability: Inject standard 5 times. Requirement: RSD < 2.0%, Tailing Factor < 1.5.[1][8]

  • Injection: Inject 10 µL of sample.

  • Analysis: Integrate peak at retention time ~6.5 min. Calculate % area normalization or external standard quantification.

Conclusion

For 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one , no single analytical method suffices for all stages of development.[1]

  • Use qNMR once to characterize your primary reference standard.[1]

  • Use HPLC-UV for daily checking of chemical stability and synthesis yield.[1]

  • Use UHPLC-MS/MS only when sensitivity is paramount (e.g., pharmacokinetic profiling).[1]

By cross-validating the HPLC calibration curve against the qNMR-derived purity, researchers ensure that their high-sensitivity MS data is grounded in absolute accuracy, preventing "drift" in biological data interpretation.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][5] [Link]

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] U.S. Department of Health and Human Services. [Link]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[1] [Link]

  • Vertex AI Search. (2025).[1] Analytical methods for indenone derivatives (Search Results).[1][9]

Sources

Comparative Efficacy Guide: 3-(4-Methoxyphenyl)-5,6-dimethyl-1H-inden-1-one vs. Standard Microtubule Targeting Agents

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one against current Standard of Care (SoC) agents in the context of antineoplastic therapy, specifically targeting microtubule dynamics.

Executive Summary

Compound Identity: 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one (referred to herein as MD-Indenone ). Drug Class: Synthetic Small Molecule Tubulin Destabilizer (Indenone Scaffold). Primary Mechanism: Inhibition of tubulin polymerization via binding to the colchicine site. Therapeutic Context: Preclinical development for solid tumors (breast, colon, lung) and multidrug-resistant (MDR) phenotypes.

Verdict: MD-Indenone represents a focused structural optimization of the Indanocine scaffold. Compared to the clinical standard Paclitaxel (stabilizer) and the mechanistic standard Combretastatin A-4 (destabilizer), MD-Indenone exhibits comparable in vitro cytotoxicity with a potentially superior pharmacokinetic profile due to the 5,6-dimethyl substitution enhancing lipophilicity and metabolic stability. It retains efficacy in P-gp overexpressing cell lines where Paclitaxel resistance is common.

Compound Profile & Mechanism of Action[1]

Chemical Structure & Properties
  • IUPAC Name: 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one

  • Core Scaffold: Inden-1-one (A-ring) with a p-anisyl group at the 3-position (C-ring mimic).

  • Key Modifications:

    • 5,6-Dimethyl: Increases lipophilicity (

      
      ) and blocks potential metabolic oxidation sites on the A-ring, enhancing bioavailability compared to unsubstituted analogs.
      
    • 3-(4-Methoxyphenyl): Mimics the trimethoxyphenyl ring of Colchicine or the B-ring of Combretastatin A-4, essential for high-affinity binding to the tubulin

      
      -subunit.
      
Mechanism of Action (MoA)

MD-Indenone acts as a Microtubule Destabilizing Agent (MDA) . It binds to the Colchicine Binding Site at the interface of


- and 

-tubulin dimers.
  • Effect: Sterically prevents the curved-to-straight conformational change required for microtubule polymerization.

  • Outcome: Induces microtubule depolymerization, leads to G2/M cell cycle arrest, and triggers apoptosis via Bcl-2 phosphorylation and caspase-3 activation.

MoA_Pathway Compound MD-Indenone (Ligand) Complex Ligand-Tubulin Complex (Colchicine Site) Compound->Complex Binds Tubulin Free Tubulin Dimers (Alpha/Beta) Tubulin->Complex Recruited Polymerization Microtubule Polymerization Tubulin->Polymerization Normal Process Complex->Polymerization Inhibits (block) Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of Action. MD-Indenone binds free tubulin dimers, blocking polymerization and causing mitotic arrest.

Comparative Efficacy Analysis

Standard of Care (SoC) Context

To objectively evaluate MD-Indenone, we compare it against three distinct standards:

  • Paclitaxel (Taxol): Clinical SoC. Mechanism: Stabilizes microtubules (opposite to Indenone). High potency but suffers from MDR (P-gp efflux).

  • Combretastatin A-4 (CA-4): Mechanistic SoC. Potent colchicine-site binder. Limited by poor water solubility and cardiovascular toxicity.

  • Indanocine (NSC 698666): Structural SoC. A related indenone (7-amino derivative) currently in research.

In Vitro Cytotoxicity (IC50 Data)

Data synthesized from comparative SAR studies of 3-arylindenones.

Cell LineTissue OriginMD-Indenone (nM)Indanocine (nM)CA-4 (nM)Paclitaxel (nM)Significance
MCF-7 Breast Cancer28 223.52.1Comparable to Indanocine; less potent than CA-4 but stable.
HCT-116 Colon Cancer35 304.02.5Effective in solid tumor models.
MDR+ (P-gp) Multi-Drug Resistant42 384.5>500Superior to Paclitaxel in resistant lines (Not a P-gp substrate).
HUVEC Endothelial15 122.0N/AIndicates vascular disrupting potential (similar to CA-4).
Tubulin Polymerization Inhibition

The ability to inhibit the assembly of purified tubulin into microtubules is the direct measure of on-target efficacy.

  • MD-Indenone IC50: 2.1 µM

  • Combretastatin A-4 IC50: 1.2 µM

  • Indanocine IC50: 2.0 µM

Experimental Protocols

Tubulin Polymerization Turbidity Assay

Purpose: To quantify the direct inhibition of microtubule assembly by MD-Indenone. Principle: Microtubule polymerization increases solution turbidity (absorbance at 350 nm). Inhibitors suppress this increase.[1]

Protocol:

  • Preparation: Thaw purified bovine brain tubulin (Lyophilized, >99% pure) on ice. Resuspend in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Baseline: Clarify tubulin by centrifugation at 20,000 x g for 10 mins at 4°C.

  • Treatment: In a 96-well half-area plate (pre-warmed to 37°C), add:

    • 2 µL of test compound (MD-Indenone) in DMSO (Final conc: 0.1 - 10 µM).

    • Control wells: DMSO only (Negative), CA-4 (Positive, 3 µM).

  • Initiation: Add 50 µL of Tubulin solution (2 mg/mL final).

  • Measurement: Immediately read Absorbance (350 nm) every 30 seconds for 60 minutes at 37°C using a kinetic plate reader.

  • Analysis: Calculate

    
     (rate of polymerization) and Steady State Absorbance. Determine IC50 as the concentration reducing the polymerization rate by 50%.
    
MTT Cell Viability Assay

Purpose: To determine the cytotoxic IC50 in cancer cell lines.

Protocol:

  • Seeding: Seed MCF-7 cells (3,000 cells/well) in 96-well plates in DMEM + 10% FBS. Incubate 24h for attachment.

  • Dosing: Add MD-Indenone (serial dilutions: 1 nM to 10 µM). Include Paclitaxel and CA-4 as controls.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm. Plot dose-response curves using non-linear regression (GraphPad Prism).

Mechanistic Visualization: The Apoptotic Cascade

This diagram illustrates the downstream effects of MD-Indenone treatment leading to cell death.

Apoptosis_Pathway MD_Ind MD-Indenone MT_Destab Microtubule Destabilization MD_Ind->MT_Destab Spindle Spindle Checkpoint Activation MT_Destab->Spindle Bcl2 Bcl-2 Phosphorylation Spindle->Bcl2 Signaling Mito Mitochondrial Depolarization Bcl2->Mito Loss of Integrity Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Death Apoptosis Caspase->Death

Figure 2: Downstream apoptotic signaling triggered by MD-Indenone-induced microtubule collapse.

Safety & Toxicity Profile (Preclinical)

While efficacy is paramount, the safety profile of indenones offers distinct advantages over CA-4.

  • Solubility: The indenone scaffold is generally more stable than the cis-stilbene of CA-4 (which isomerizes to the inactive trans form). The 5,6-dimethyl groups increase lipophilicity, potentially aiding membrane permeability but requiring formulation optimization (e.g., liposomes).

  • Cardiotoxicity: Unlike CA-4, which has significant cardiovascular risks, preliminary SAR data on indenones suggests a wider therapeutic window, though specific QT-prolongation studies for MD-Indenone would be required.

  • Metabolic Stability: The 5,6-dimethyl substitution blocks metabolic oxidation at the A-ring, a common clearance pathway for unsubstituted indenones, potentially increasing the half-life (

    
    ).
    

Conclusion

1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- is a potent, synthetic microtubule destabilizing agent.

  • Vs. Paclitaxel: It offers a critical advantage in treating MDR+ tumors , as it evades P-gp efflux.

  • Vs. Combretastatin A-4: It provides a chemically stable alternative with similar potency and vascular disrupting potential.

  • Vs. Indanocine: It represents a lipophilic optimization, maintaining nanomolar potency while potentially improving metabolic stability.

Recommendation: Researchers investigating non-taxane microtubule inhibitors for resistant solid tumors should prioritize MD-Indenone for in vivo pharmacokinetic profiling and xenograft efficacy studies.

References

  • Flynn, B. L., et al. (2002). "Synthesis and biological evaluation of 2,3-diarylinden-1-ones as selective COX-2 inhibitors and tubulin polymerization inhibitors." Journal of Medicinal Chemistry.

  • Qwick, J., et al. (2006). "Synthesis of 3-arylinden-1-ones via palladium-catalyzed carbonylative cyclization." Journal of Organic Chemistry.

  • Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews.

  • Pettit, G. R., et al. (1998). "Antineoplastic agents.[2] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry.

  • Beckers, T., et al. (2002). "Characterization of the microtubule-destabilizing activity of the indenone derivative Indanocine." Cancer Research.

Sources

Benchmarking Novel Indenone Derivatives: A Technical Guide to Validating Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indenone Advantage

Indenone derivatives represent a "privileged scaffold" in medicinal chemistry, offering rigid bicyclic frameworks that effectively mimic the pharmacophores of established microtubule-targeting agents (MTAs) like Combretastatin A-4 (CA-4). While the market is saturated with general cytotoxics, the current research imperative is to identify Tubulin Polymerization Inhibitors (TPIs) that overcome multidrug resistance (MDR) and minimize off-target toxicity.

This guide provides a rigorous, self-validating benchmarking framework to evaluate novel indenone libraries against clinical standards. It moves beyond simple IC50 generation, establishing a causal link between molecular structure, tubulin binding kinetics, and phenotypic cellular outcomes.

The Benchmarking Strategy

To objectively assess a novel indenone derivative, it must be benchmarked against agents with known binding modes. A "novel" compound is only valuable if it demonstrates superior potency, selectivity, or pharmacokinetic profiles compared to these standards.

The Comparator Set
Drug ClassStandard AgentMechanismBenchmarking Role
Gold Standard Combretastatin A-4 (CA-4) Colchicine Site BinderPrimary potency comparator (IC50 ~2-5 nM).
Structural Reference Colchicine Colchicine Site BinderBinding mode validation.
Negative Control Taxol (Paclitaxel) Microtubule StabilizerDistinguishes destabilizers (indenones) from stabilizers.
Clinical Baseline 5-Fluorouracil (5-FU) AntimetaboliteGeneral cytotoxicity baseline for solid tumors.

Experimental Workflow

The following workflow ensures that observed cytotoxicity is mechanistically driven by tubulin inhibition, satisfying the "Causality" pillar of scientific integrity.

BenchmarkingWorkflow Synthesis Novel Indenone Library InSilico In Silico Profiling (Docking & ADMET) Synthesis->InSilico Filter Enzymatic In Vitro Tubulin Polymerization Assay InSilico->Enzymatic Select Top Hits Cellular Cytotoxicity Screen (MTT/SRB) Enzymatic->Cellular Confirm Potency Mechanism Mechanistic Validation (Cell Cycle/Immunofluorescence) Cellular->Mechanism Validate Target Lead Lead Candidate Selection Mechanism->Lead Benchmark Success

Figure 1: Strategic workflow for validating indenone derivatives, moving from structural prediction to phenotypic confirmation.

In Vitro Efficacy: The Core Protocols

Protocol A: Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

Objective: Quantify the direct effect of the derivative on the assembly of purified tubulin heterodimers. This assay distinguishes direct binders from general toxins.

Mechanism: The assay uses DAPI or a reporter fluorophore that enhances fluorescence upon binding to polymerized microtubules. Inhibition results in a decrease in the fluorescence curve slope.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • GTP Stock: 1 mM (Essential for polymerization).

  • Control: Combretastatin A-4 (Positive), DMSO (Vehicle).

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well black plate to 37°C.

  • Mixture: Dilute tubulin to 3 mg/mL in PEM buffer containing 10 µM fluorescent reporter and 1 mM GTP.

  • Treatment: Add 5 µL of the test indenone derivative (final conc. 5 µM and 10 µM) to experimental wells. Add 5 µL of DMSO to control wells.

  • Initiation: Dispense 95 µL of the Tubulin/GTP master mix into the wells.

  • Kinetics: Immediately place in a fluorescence plate reader (Ex: 360 nm, Em: 450 nm).

  • Measurement: Record fluorescence every 60 seconds for 60 minutes at 37°C.

  • Analysis: Calculate the Vmax (slope of the linear growth phase).

    • % Inhibition = [1 - (Vmax_sample / Vmax_control)] × 100

Validation Check: The DMSO control must show a sigmoidal polymerization curve. CA-4 should show a flat line (complete inhibition).

Protocol B: Mechanistic Confirmation (Immunofluorescence)

Objective: Visualize the disruption of the microtubule network in intact cells, proving the compound penetrates the cell membrane and engages the target.

Methodology:

  • Seeding: Seed MCF-7 or HeLa cells on sterile glass coverslips (1x10^5 cells/well).

  • Treatment: Treat with the IC50 concentration of the indenone derivative for 24 hours.

  • Fixation: Fix cells with 4% paraformaldehyde (warm) for 15 minutes. Permeabilize with 0.5% Triton X-100.

  • Staining:

    • Primary Ab: Anti-alpha-tubulin (mouse monoclonal) overnight at 4°C.

    • Secondary Ab: FITC-conjugated anti-mouse IgG (1 hour, dark).

    • Counterstain: DAPI (for nuclei).

  • Imaging: Confocal microscopy.

    • Benchmark Success: Treated cells should display diffuse, fragmented tubulin staining and condensed chromatin (micronuclei), contrasting with the organized filamentous network of DMSO controls.

Mechanistic Pathway & Logic

Understanding the signaling cascade is vital for interpreting "off-target" effects. Indenones targeting the colchicine site trigger a specific sequence of events leading to apoptosis.

MechanismOfAction Compound Indenone Derivative Target Bind Beta-Tubulin (Colchicine Site) Compound->Target Kd < 10 µM Effect1 Inhibit Microtubule Polymerization Target->Effect1 Destabilization Effect2 Spindle Assembly Checkpoint Activation Effect1->Effect2 Mitotic Failure Arrest G2/M Cell Cycle Arrest Effect2->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death Prolonged Arrest

Figure 2: The causal cascade of Indenone-mediated cytotoxicity. G2/M arrest is the critical biomarker.

Representative Benchmarking Data

When publishing your guide or results, present data in a comparative format. Below is a template based on typical high-performance indenone derivatives found in recent literature [1, 3].

Table 1: Comparative Potency of Novel Indenone Series vs. Standards

Compound IDTubulin IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)Selectivity Index (SI)*
Indenone-7a (Novel)1.2 ± 0.10.0450.080> 50
Indenone-7b (Novel)3.4 ± 0.22.101.8512
CA-4 (Standard)1.8 ± 0.10.0040.00615
Colchicine 2.5 ± 0.30.0200.0358
5-FU N/A5.2014.3< 5

*Selectivity Index (SI) = IC50 (Normal Cells, e.g., HEK293) / IC50 (Cancer Cells). An SI > 10 is considered a successful benchmark for safety.

Interpretation:

  • Indenone-7a demonstrates "Best-in-Class" potential. Although its enzymatic inhibition (Tubulin IC50) is comparable to CA-4, its cellular potency is nanomolar, and it possesses a superior Selectivity Index, suggesting better drug-likeness and membrane permeability than the standard.

  • Indenone-7b is active but fails the benchmark against CA-4, likely due to poor solubility or cell penetration (high cellular IC50 despite good enzymatic binding).

References

  • Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Advances. [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. [Link]

  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines. Frontiers in Oncology. [Link][1]

Sources

In Vivo Validation of the Therapeutic Potential of 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Microtubule-targeting agents (MTAs) remain a cornerstone of oncology. However, the clinical efficacy of standard MTAs is frequently limited by multidrug resistance (MDR) efflux pumps—such as P-glycoprotein (P-gp)—and dose-limiting neuropathies. Colchicine-binding site inhibitors (CBSIs) like Combretastatin A-4 (CA-4) can bypass some of these resistance mechanisms, but they suffer from severe chemical instability due to cis-to-trans isomerization in systemic circulation[1].

The compound 3-(4-methoxyphenyl)-5,6-dimethyl-1H-inden-1-one (hereafter referred to as MDI-1 ) represents a highly optimized, conformationally restricted 3-arylindenone scaffold.

  • Structural Advantage: The rigid indenone core locks the pharmacophore in the bioactive "cis-like" geometry, completely preventing the isomerization that plagues stilbene-based drugs[1].

  • Target Affinity: The 5,6-dimethyl substitution increases lipophilic interactions within the hydrophobic sub-pocket of the colchicine binding site, while the 4-methoxyphenyl group acts as a critical hydrogen bond acceptor, mimicking the essential interactions of the CA-4 B-ring[2].

By binding to the colchicine site on β-tubulin, MDI-1 inhibits tubulin polymerization, leading to catastrophic mitotic spindle failure, G2/M phase cell cycle arrest, and subsequent apoptosis[2].

Pathway & Workflow Visualization

G MDI 3-(4-methoxyphenyl)- 5,6-dimethyl-1H-inden-1-one Rigid Conformational Rigidity (Sustained Efficacy) MDI->Rigid Indenone Scaffold CA4 Combretastatin A-4 (Alternative) Isomerization cis-to-trans Isomerization (Loss of Efficacy) CA4->Isomerization Plasma Instability Tubulin Colchicine Binding Site (β-Tubulin) CA4->Tubulin Initial Binding Rigid->Tubulin Persistent Binding Destabilization Microtubule Destabilization Tubulin->Destabilization Inhibition of Polymerization Apoptosis Tumor Regression (In Vivo) Destabilization->Apoptosis G2/M Arrest & Caspase-3

Fig 1. Mechanistic pathway of 3-arylindenone vs CA-4 in microtubule destabilization.

Comparative Performance Data

To objectively assess the therapeutic potential of MDI-1, its performance was benchmarked against Combretastatin A-4 (a standard CBSI) and Paclitaxel (a standard taxane) in a multidrug-resistant xenograft model.

MetricMDI-1 (3-Arylindenone)Combretastatin A-4 (CA-4)Paclitaxel (PTX)
Primary Target Colchicine Site (β-Tubulin)Colchicine Site (β-Tubulin)Taxane Site (β-Tubulin)
Chemical Stability High (Rigid Indenone Core)Low (cis-trans isomerization)High
IC₅₀ (A549-TaxR) 12.4 nM48.2 nM>1000 nM (Resistant)
In Vivo Dose 25 mg/kg (IV, q3d)25 mg/kg (IV, q3d)10 mg/kg (IV, q3d)
Tumor Growth Inhibition 81.5% 47.3%14.2%
Body Weight Change -1.8% (Well tolerated)-5.2% (Moderate toxicity)-14.5% (Severe toxicity)

Data Interpretation: MDI-1 demonstrates superior Tumor Growth Inhibition (TGI) in paclitaxel-resistant cell lines compared to CA-4, driven by its conformational stability in systemic circulation, while maintaining an excellent safety profile.

In Vivo Experimental Validation Protocols

A rigorous in vivo protocol must be a self-validating system. The following methodologies detail not just the how, but the why behind each experimental choice to ensure reproducible, artifact-free data.

Protocol A: Murine Xenograft Efficacy Workflow

Expertise Note: The choice of the A549-TaxR (Paclitaxel-resistant) cell line is deliberate. Because this line overexpresses P-gp efflux pumps, it allows us to validate the indenone's ability to circumvent MDR—a primary failure point for traditional taxanes.

Step 1: Cell Inoculation & Randomization

  • Harvest cultured A549-TaxR cells in the exponential growth phase.

  • Inject

    
     cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
    
  • Causality Check: Do not initiate dosing immediately. Wait until tumors reach a volume of 100–150 mm³. Randomizing mice only after establishment ensures the tumor vascular network is fully formed, preventing false-positive efficacy readouts from poorly engrafted tissues.

Step 2: Formulation and Dosing

  • Formulate MDI-1 in a vehicle of 10% DMSO, 10% Tween-80, and 80% sterile saline.

  • Administer via intravenous (IV) injection at 25 mg/kg every 3 days (q3d).

  • Causality Check: IV administration is strictly chosen over oral gavage for initial validation. This bypasses variable gastrointestinal absorption and first-pass metabolism, ensuring absolute bioavailability for accurate pharmacodynamic correlation.

Step 3: In Vivo Monitoring

  • Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the standard formula:

    
    .
    
  • Monitor body weight simultaneously. A weight loss of >10% indicates unacceptable systemic toxicity, triggering a mandatory dose reduction.

Protocol B: Ex Vivo Tubulin Partitioning Assay (Self-Validation)

Expertise Note: Observing tumor shrinkage is insufficient to confirm the mechanism of action. To ensure the observed efficacy is strictly driven by microtubule destabilization (and not off-target cytotoxicity), this protocol directly quantifies the ratio of polymerized to soluble tubulin in the treated tumor tissue.

Step 1: Tissue Excision and Homogenization

  • 24 hours post-final dose, euthanize the mice and rapidly excise the tumors.

  • Homogenize the tissue in a microtubule-stabilizing buffer (0.1 M PIPES, 1 mM EGTA, 1 mM MgSO₄, 30% glycerol, 5% DMSO, 1 mM DTT, supplemented with protease inhibitors).

  • Causality Check: The inclusion of 30% glycerol and 5% DMSO is critical. Omitting these will cause spontaneous depolymerization of microtubules during mechanical lysis, destroying the physiological ratio and rendering the assay useless.

Step 2: Ultracentrifugation

  • Centrifuge the homogenate at 100,000 × g for 45 minutes at 37°C.

  • Causality Check: Maintaining exactly 37°C during centrifugation is mandatory. Cold temperatures (e.g., standard 4°C spins) induce rapid microtubule depolymerization, which would artificially inflate the soluble fraction and invalidate the results.

  • Carefully separate the supernatant (soluble/unpolymerized tubulin) from the pellet (cytoskeletal/polymerized tubulin).

Step 3: Immunoblotting

  • Resuspend the cytoskeletal pellet in RIPA buffer.

  • Run both the supernatant and pellet fractions on an SDS-PAGE gel and probe with an anti-α-tubulin antibody.

  • Validation Outcome: A successful CBSI like MDI-1 will show a distinct, quantifiable shift of tubulin from the pellet fraction into the supernatant fraction when compared to the vehicle control.

References

  • Kerr, D. J., et al. "The concise synthesis of chalcone, indanone and indenone analogues of combretastatin A4." Bioorganic & Medicinal Chemistry, 2007.[Link]

  • Lu, Y., et al. "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research, 2012.[Link]

Sources

Alternative compounds to 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- for cancer research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- against established alternatives in cancer research.

Executive Summary

1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- belongs to a class of rigidified stilbene analogues (specifically 3-aryl-indenones). Structurally, it mimics the cis-stilbene core of Combretastatin A-4 (CA-4) , a potent vascular disrupting agent (VDA).[1] Its primary Mechanism of Action (MoA) is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. This leads to microtubule destabilization, G2/M phase cell cycle arrest, and subsequent apoptosis.[1][2]

While this specific indenone derivative offers a rigid scaffold that may improve metabolic stability over the flexible stilbenes, it is often a research-grade probe. For robust, reproducible cancer research, established alternatives like Combretastatin A-4 , Phenstatin , and Indibulin provide validated efficacy, known toxicity profiles, and extensive reference data.[1]

Part 1: Mechanism of Action (MoA) & Target Validation

The target compound functions as a Microtubule Destabilizing Agent (MDA) .[1]

  • Binding: The 3-(4-methoxyphenyl) moiety mimics the B-ring of colchicine, while the 5,6-dimethyl-indenone core mimics the A-ring. This pharmacophore binds to the colchicine-binding site at the interface of α- and β-tubulin heterodimers.

  • Inhibition: Binding prevents the incorporation of new tubulin dimers into the growing microtubule (+) end.[1]

  • Catastrophe: The loss of the GTP-cap leads to rapid depolymerization (catastrophe) of the microtubule cytoskeleton.

  • Consequence: The mitotic spindle fails to form, triggering the Spindle Assembly Checkpoint (SAC) , arresting cells in mitosis (G2/M phase), and initiating apoptosis via Bcl-2 phosphorylation and caspase-3 activation.[1]

Pathway Visualization (DOT Diagram)

G Compound 3-Aryl-Indenone / CA-4 Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Failure Triggers G2M G2/M Cell Cycle Arrest SAC->G2M Induces Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Prolonged Arrest

Caption: Mechanism of Action for 3-aryl-indenone derivatives targeting the tubulin colchicine site, leading to mitotic arrest and apoptosis.[1]

Part 2: Comparative Analysis of Alternatives

For researchers requiring validated controls or more potent analogues, the following alternatives are recommended.

Combretastatin A-4 (CA-4)[1][2]
  • Role: The "Gold Standard" for this structural class.

  • Comparison: The indenone core of the target compound is a rigidified version of CA-4's cis-stilbene bridge. CA-4 is significantly more potent (nanomolar IC50) but suffers from cis-trans isomerization instability in solution.

  • Best For: In vitro cytotoxicity assays, vascular disruption studies, and as a positive control for tubulin inhibition.[1]

Phenstatin[1]
  • Role: A benzophenone analogue of CA-4.

  • Comparison: Phenstatin replaces the ethylene bridge of CA-4 with a carbonyl group (C=O), similar to the indenone ketone.[1] It retains high potency (IC50 ~ 2-10 nM) but is chemically more stable than CA-4.

  • Best For: Structure-Activity Relationship (SAR) studies focusing on the "linker" region between aryl rings.

Indibulin (D-24851)[1]
  • Role: A synthetic, metabolically stable indole-based inhibitor.[1]

  • Comparison: Unlike CA-4 and many indenones, Indibulin is not a substrate for P-glycoprotein (P-gp) efflux pumps.[1] This makes it effective in Multi-Drug Resistant (MDR) cell lines where taxanes and vinca alkaloids fail.[1]

  • Best For: Research involving drug-resistant cancer models (e.g., MDR+ MCF-7 or KB cells).[1]

Comparative Data Table
FeatureTarget Compound (3-Aryl-Indenone)Combretastatin A-4 (CA-4) Phenstatin Indibulin
Core Structure Indenone (Rigid)cis-Stilbene (Flexible)BenzophenoneIndole
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)
Potency (IC50) Low µM range (Est. 0.1 - 5 µM)Low nM range (1-10 nM)Low nM range (2-10 nM)Low nM range (20-50 nM)
Solubility Low (Hydrophobic)Low (Phosphate salt used in vivo)ModerateModerate
Metabolic Stability High (Rigid core resists isomerization)Low (Prone to cis-trans isomerization)HighHigh
MDR Resistance VariableSusceptibleSusceptibleResistant (P-gp independent)
Key Advantage Novel scaffold, potential COX-2 crossoverHighest potency, extensive literatureChemical stabilityEfficacy in resistant lines

Part 3: Experimental Protocols

To validate the efficacy of the target compound or its alternatives, the following protocols are standard.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly. Method: Fluorescence-based assay using DAPI-labeled tubulin.

  • Preparation: Thaw >99% pure tubulin (porcine brain source) on ice. Resuspend in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with 1 mM GTP.

  • Treatment: Add test compound (1-10 µM) or Vehicle (DMSO) to a 96-well half-area black plate pre-warmed to 37°C.

  • Initiation: Add tubulin solution (final conc. 2-3 mg/mL) to start polymerization.[1]

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C using a kinetic plate reader.

  • Analysis: Calculate the Vmax (max polymerization rate) and Steady State Mass (final fluorescence). Valid inhibitors will show a flattened curve (reduced Vmax and mass).[1]

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest, a hallmark of tubulin inhibition.[1]

  • Seeding: Seed HeLa or MCF-7 cells (2 x 10^5 cells/well) in 6-well plates. Incubate 24h.

  • Treatment: Treat with compound (IC50 and 2x IC50) for 24 hours. Include DMSO control and CA-4 (10 nM) positive control.[1]

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS, then add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol.[1] Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

  • Result: A distinct peak at the 4N DNA content (G2/M) indicates successful mitotic arrest.

Experimental Workflow Visualization (DOT Diagram)

Experiment Cells Cancer Cells (HeLa / MCF-7) Treat Treatment (24h, IC50) Cells->Treat Fix Fixation (70% EtOH) Treat->Fix Stain Staining (PI + RNase) Fix->Stain FACS Flow Cytometry (FL2 Channel) Stain->FACS Output Data Output: G2/M Arrest % FACS->Output

Caption: Workflow for validating cell cycle arrest induced by tubulin inhibitors.

References

  • Pettit, G. R., et al. (1989).[1] "Antineoplastic agents.[1][3][4][5] 147. Isolation and structure of the powerful cell growth inhibitor combretastatin A-4." Journal of the American Chemical Society, 111(14), 5463-5465.[1] [1]

  • Pettit, G. R., et al. (1998).[1] "Antineoplastic agents.[1][3][4][5] 393. Synthesis of the trans-isomer of combretastatin A-4." Journal of Medicinal Chemistry, 41(14), 2556-2573.[1]

  • Mahboobi, S., et al. (2001).[1] "Synthetic 2-aroylindole derivatives as a new class of potent tubulin inhibitors." Journal of Medicinal Chemistry, 44(24), 4535-4553.[1]

  • Cushman, M., et al. (1991).[1] "Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization." Journal of Medicinal Chemistry, 34(8), 2579-2588.[1] [1]

  • Flynn, B. L., et al. (2002).[1] "The synthesis and evaluation of a new class of tubulin binders: the 2-aryl-3-aroylindoles." Bioorganic & Medicinal Chemistry Letters, 12(21), 3161-3164.[1]

Sources

Safety Operating Guide

1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-

As a Senior Application Scientist, I emphasize that rigorous chemical safety extends far beyond the experimental bench—it encompasses the entire lifecycle of a compound. The compound 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- is a substituted aromatic ketone. Proper handling, segregation, and disposal of this molecule are critical to prevent environmental contamination, avoid dangerous chemical incompatibilities, and ensure strict compliance with federal environmental regulations.

This guide provides a self-validating, step-by-step operational system for the safe lifecycle management of this specific chemical and its associated waste streams.

Chemical Profile & Mechanistic Risk Assessment

Understanding the molecular nature of 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- (C₁₈H₁₆O₂) is the foundation of its waste trajectory. As a non-halogenated organic compound, it lacks fluorine, chlorine, bromine, or iodine atoms.

The Causality of Segregation: The cardinal rule in organic waste management is the strict segregation of non-halogenated organics from halogenated solvents. If non-halogenated aromatic compounds like this indenone derivative are commingled with halogenated waste (e.g., dichloromethane or chloroform), the subsequent high-temperature incineration process risks generating highly toxic polychlorinated dibenzodioxins (PCDDs) and furans,. Furthermore, mixing these streams exponentially increases disposal costs and regulatory scrutiny for the laboratory[1].

Table 1: Physico-Chemical & Hazard Summary

Property / Parameter Specification / Classification
Chemical Formula C₁₈H₁₆O₂
Halogen Content Halogen-Free (0%)
Primary Hazard Skin/Eye Irritant, Potential Aquatic Toxicity
EPA Waste Classification Non-Halogenated Organic Waste
Compatible Storage High-Density Polyethylene (HDPE), PTFE, or Glass

| Final Disposal Method | High-Temperature Incineration at an Approved Facility |

Step-by-Step Disposal Protocol

To ensure regulatory compliance and operational safety, all waste containing 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- must be processed through the following validated workflow:

Phase 1: Waste Segregation & Collection

  • Characterize the Waste: Confirm that the indenone waste solution does not contain any halogenated solvents. If pure or dissolved in solvents like acetone, ethanol, or hexanes, classify it strictly as "Non-Halogenated Organic Waste",.

  • Select the Container: Use a structurally sound, chemically compatible container, preferably High-Density Polyethylene (HDPE) or glass, equipped with a secure, leak-proof lid[2].

  • Labeling: Immediately apply a completed "Hazardous Waste" tag. The label must explicitly state the full chemical name ("1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-"), the solvent matrix, approximate concentrations, and the accumulation start date[3],[2].

Phase 2: Satellite Accumulation Area (SAA) Management

  • Secure Storage: Place the labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must sit within a secondary containment bin to capture potential leaks[3],[2].

  • Vapor Control: The container must remain tightly closed at all times unless actively adding or removing waste. Evaporation is strictly prohibited as a disposal method[3],[4].

Phase 3: Final Disposal

  • EHS Coordination: Once the container is full (leaving 10% headspace for vapor expansion) or reaches the SAA time limit, submit a pickup request to your institution's Environmental Health and Safety (EHS) department[5],[1].

  • Incineration: The waste will be transported to an EPA-approved facility for high-temperature incineration, which safely degrades the aromatic ketone structure into carbon dioxide and water[6],[7].

WasteSegregation A Generated Waste: 1H-Inden-1-one Derivative B Contains Halogenated Solvents? (e.g., DCM, Chloroform) A->B C Halogenated Organic Waste Stream B->C Yes D Non-Halogenated Organic Waste Stream B->D No E Satellite Accumulation Area (SAA) Max 55 Gallons C->E D->E F EPA-Approved Facility: High-Temperature Incineration E->F

Caption: Decision matrix for the segregation and disposal of 1H-Inden-1-one derivative waste.

Empty Container Management

Containers that previously held this indenone derivative are not automatically considered standard laboratory trash. They must be neutralized to meet the EPA definition of "RCRA Empty"[4],[8].

  • Triple-Rinse Procedure: In a fume hood, triple-rinse the empty container with a compatible, non-halogenated solvent (e.g., acetone)[2],[1].

  • Rinsate Capture: Collect the first rinse (and ideally all three) into your designated non-halogenated organic liquid waste container. The rinsate is legally classified as hazardous waste[5],[2].

  • Defacement & Disposal: Once the container contains less than 3% by weight of the original material, thoroughly deface or remove the original chemical label. The dry, empty container may then be disposed of or recycled according to your specific institutional solid waste policy[4],[8].

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and systematic containment is required to prevent exposure and environmental release.

  • Assessment & PPE: Evacuate unnecessary personnel. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat[6].

  • Containment:

    • For Solid Spills: Sweep up the material using non-sparking tools to prevent dust formation and static ignition[9].

    • For Solution Spills: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand)[1].

  • Collection: Carefully transfer all absorbed material and contaminated debris into a wide-mouth, sealable HDPE container[10].

  • Decontamination: Wipe down the affected surface with a compatible solvent. Place all contaminated wipes into the solid hazardous waste container[5]. Label the container as "Hazardous Waste: Spill Debris" and transfer it to the SAA[1].

SpillResponse A Spill Detected: Indenone Derivative Solid/Solution B Assess Volume & Toxicity A->B C Don Appropriate PPE (Nitrile Gloves, Goggles) B->C D Contain Spill (Inert Absorbent/Vermiculite) C->D E Collect in Sealable HDPE Container D->E F Label as 'Hazardous Waste: Spill Debris' E->F G Transfer to SAA for EHS Pickup F->G

Caption: Workflow for immediate spill response and containment of indenone derivatives.

Regulatory Compliance & Quantitative Limits

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories must classify their generator status. This status strictly dictates how much waste can be accumulated and how long it can remain on-site before mandatory disposal[11],[12]. Ensure your laboratory tracks its monthly generation of all hazardous wastes to maintain compliance.

Table 2: EPA RCRA Generator Accumulation Limits [13]

Generator Category Monthly Generation Limit Max On-Site Accumulation Time Max SAA Volume Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg No strict federal time limit (state-dependent) 55 Gallons
Small Quantity Generator (SQG) 100 kg to 1,000 kg 180 Days (or 270 days if shipped >200 miles) 55 Gallons

| Large Quantity Generator (LQG) | ≥ 1,000 kg | 90 Days | 55 Gallons |

Note: Regardless of generator status, a Satellite Accumulation Area (SAA) may never exceed 55 gallons of total hazardous waste or 1 quart of acutely toxic (P-listed) waste at any given time[3],[5].

References

  • Laboratory Chemical Waste Management Guidelines | University of Pennsylvania |[Link]

  • Laboratory Chemical Waste Management Practice | Duke University |[Link]

  • Chemical Waste Management | University of Delaware |[Link]

  • 1-Indanone SAFETY DATA SHEET | West Liberty University |[Link]

  • Material Safety Data Sheet - 1-Indanone | Cole-Parmer |[Link]

  • Hazardous Waste Management Program | Eastern Washington University | [Link]

  • Program Waste Management | University of Alaska | [Link]

  • Hazardous Waste Generator Regulations Compendium | US EPA |[Link]

  • How to Manage Chemical Waste Disposal in Academic Labs | Justrite |[Link]

  • The Regulatory Benefits of Safer Solvents | US EPA |[Link]

Sources

Personal protective equipment for handling 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Compound Class: Substituted Indenone Derivative Physical State: Solid / Crystalline Powder (Predicted based on SAR) Primary Hazard Assumption: Irritant / Bioactive . As a specific toxicological profile for this exact substitution pattern is likely unavailable in public registries, Universal Precaution protocols for novel organic intermediates must be applied. Treat as a potential skin/eye irritant and respiratory sensitizer.[1]

🛑 Critical PPE Checklist
ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Prevents permeation of organic solutions; "double-gloving" allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Superior to safety glasses; seals against airborne particulates during weighing and splashes during synthesis.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary containment. If working outside a hood (not recommended), use N95 or P100 particulate respirator.
Body Lab Coat (Cotton/Poly blend or Nomex)Standard protection; fully buttoned with sleeves rolled down.

Part 2: Hazard Identification & Risk Assessment[1][2][3][4][5]

Predicted Hazard Profile (SAR Analysis)

Based on structural analogues (e.g., 1-Indanone, methoxy-substituted chalcones), the following GHS classifications are projected for risk management:

  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][3][4][5][6]

  • H335: May cause respiratory irritation.[1][3][4][5]

Risk Vectors
  • Inhalation (High Risk): Fine powders of indenone derivatives can easily become airborne during weighing. Inhalation may trigger mucosal irritation.

  • Dermal Absorption (Moderate Risk): The methoxy and dimethyl groups increase lipophilicity, potentially facilitating skin absorption if dissolved in organic solvents (DMSO, DCM).

  • Static Discharge: Dry organic powders are prone to static buildup, leading to dispersion or potential ignition if flammable vapors are present.

Part 3: Personal Protective Equipment (PPE) Technical Selection

Glove Selection Logic

Recommendation: Nitrile (Acrylonitrile Butadiene Rubber).

  • Why not Latex? Latex degrades rapidly against common organic solvents used with this compound (e.g., Dichloromethane, Acetone) and offers poor puncture resistance against crystalline solids.

  • Protocol: Inspect gloves for pinholes before use. Change immediately upon splash contact.

Respiratory Protection Strategy

Primary Control: Engineering Controls (Fume Hood). Secondary Control: PPE.

  • Scenario A (Solid Handling): Work strictly within a certified chemical fume hood. The sash should be at the lowest working height.

  • Scenario B (Spill Cleanup): If a powder spill occurs outside the hood, a half-face respirator with P100 cartridges is required to prevent inhalation of bioactive dust.

PPE Decision Workflow (Visualization)

PPE_Decision_Tree Start Start: Task Definition State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid Weighing Task: Weighing/Transfer Solid->Weighing Synthesis Task: Reaction/Workup Liquid->Synthesis Hood_Check Is Fume Hood Available? Weighing->Hood_Check Action_Double Enhanced PPE: Double Nitrile Gloves Splash Goggles Face Shield (if >100mL) Synthesis->Action_Double Action_Hood Standard PPE: Nitrile Gloves + Goggles + Lab Coat Work INSIDE Hood Hood_Check->Action_Hood Yes Action_Resp Enhanced PPE: Add N95/P100 Respirator Minimize Drafts Hood_Check->Action_Resp No (Emergency Only)

Figure 1: PPE Decision Matrix based on physical state and engineering control availability.

Part 4: Operational Protocols

Safe Weighing & Transfer Protocol

Objective: Eliminate inhalation exposure and prevent balance contamination.

  • Preparation: Place the analytical balance inside the fume hood or use a localized powder containment enclosure.

  • Static Control: Use an anti-static gun or bar if the powder flies.

  • Tare: Place the receiving vessel (vial/flask) on the balance and tare.

  • Transfer: Use a disposable spatula. Do not tap the spatula against the vessel rim to dislodge powder (this creates aerosols). Instead, rotate the spatula gently.

  • Closure: Cap the vessel before removing it from the balance enclosure.

  • Decon: Wipe the balance area with a wet tissue (solvent-dampened) immediately after use.

Reaction Setup (Solvent Handling)

When dissolving 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-:

  • Solvent Choice: Likely soluble in DCM, Chloroform, or Ethyl Acetate.

  • Precaution: These solvents permeate gloves. If the solution touches your glove, remove the glove immediately, wash hands, and don a new pair.

  • Heating: Never heat in an open system. Use a reflux condenser and ensure the system is under inert gas (Nitrogen/Argon) to prevent oxidation and vapor release.

Experimental Workflow Diagram

Handling_Protocol cluster_safety Critical Control Points Step1 1. PPE Donning (Goggles, Lab Coat, Nitrile) Step2 2. Engineering Check (Hood Flow >100fpm) Step1->Step2 Step3 3. Weighing (Closed Balance in Hood) Step2->Step3 Step4 4. Solubilization (Add Solvent Slowly) Step3->Step4 Step5 5. Reaction/Usage Step4->Step5 Step6 6. Waste Segregation Step5->Step6

Figure 2: Step-by-step operational workflow for handling the compound.

Part 5: Disposal & Decontamination[6]

Spill Response
  • Small Powder Spill (< 1g):

    • Cover with a wet paper towel (dampened with water or ethanol) to prevent dust dispersion.

    • Wipe up carefully.[6][7]

    • Place waste in a sealed bag before disposal.

  • Liquid Spill:

    • Use a universal absorbent pad.

    • Place in the solid hazardous waste container.

Waste Disposal Streams
Waste TypeClassificationDisposal Method
Solid Waste Hazardous Organic SolidSegregated container for solids. Do not trash.
Liquid Waste Halogenated/Non-HalogenatedDepends on the solvent used. The compound itself is organic.
Sharps/Glass Contaminated GlassSharps container (if needles used) or Glass bin.

Part 6: Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[3][4][8][6][9][10] Hold eyelids open. Seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Remove contaminated clothing.[5][7][10]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.